2-Methoxypropyl 4-methylbenzenesulfonate
Description
Properties
Molecular Formula |
C11H16O4S |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-methoxypropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3 |
InChI Key |
IHRUWHJSVMOZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure & Control of 2-Methoxypropyl 4-methylbenzenesulfonate
Executive Summary
In the landscape of pharmaceutical impurity profiling, 2-Methoxypropyl 4-methylbenzenesulfonate (CAS: 99861-96-8) represents a "double-threat" contaminant. As a sulfonate ester, it is a potent alkylating agent classified as a Genotoxic Impurity (GTI) under ICH M7 guidelines. Furthermore, its structural backbone—derived from 2-methoxypropan-1-ol (beta-isomer of propylene glycol monomethyl ether)—confers intrinsic reproductive toxicity .
This guide provides a rigorous technical analysis of its chemical structure, formation pathways, and the specific analytical strategies required to control it to trace levels (ppm/ppb) in Active Pharmaceutical Ingredients (APIs).
Structural Elucidation & Physicochemical Properties
Chemical Identity[1][2]
-
IUPAC Name: this compound
-
Common Names: 2-Methoxypropyl tosylate; 2-Methoxypropan-1-ol tosylate.
-
Molecular Formula: C₁₁H₁₆O₄S
-
Molecular Weight: 244.31 g/mol [1]
Structural Architecture
The molecule consists of a tosyl (p-toluenesulfonyl) group esterified to the primary hydroxyl group of 2-methoxypropan-1-ol.
Key Structural Features:
-
Electrophilic Center: The methylene carbon (C1) attached to the sulfonate oxygen is highly electrophilic due to the strong leaving group ability of the tosylate anion (
). -
Chiral Center: The C2 carbon (bearing the methoxy group) is a stereocenter. The compound exists as
and enantiomers. -
Isomeric Context: It is the structural isomer of 1-methoxy-2-propyl tosylate . Distinguishing these isomers is critical because the parent alcohol of the title compound (2-methoxypropan-1-ol) is a Class 1B reproductive toxicant, whereas the isomer (1-methoxy-2-propanol) is significantly less toxic.
Physicochemical Data Table
| Property | Value / Description | Relevance to Analysis |
| Physical State | Colorless to pale yellow oil | Requires liquid handling protocols; difficult to crystallize out. |
| Solubility | Soluble in DCM, EtOAc, MeCN; Low water solubility | Compatible with Reversed-Phase LC (high organic start) or GC. |
| Reactivity | High (Alkylating Agent) | Susceptible to hydrolysis in aqueous base; stable in anhydrous acid. |
| Boiling Point | ~150-160°C (at reduced pressure) | Suitable for GC-MS analysis (if thermal degradation is controlled). |
Formation Pathways & Synthetic Logic
The "Beta-Isomer" Problem
The formation of this compound is rarely intentional in drug synthesis. It typically arises as a process-related impurity (PRI) when Propylene Glycol Monomethyl Ether (PGME) is used as a solvent or reagent in the presence of tosyl chloride (TsCl).
Commercial PGME is a mixture:
-
Major Isomer (~95-99%): 1-Methoxy-2-propanol (Alpha-isomer).
-
Minor Isomer (<0.5-5%): 2-Methoxypropan-1-ol (Beta-isomer).
When a tosylation reaction is performed in PGME, or if PGME is present as a residual solvent during a tosylation step, the minor beta-isomer reacts with TsCl to form the target impurity.
Mechanism of Formation
The reaction proceeds via nucleophilic attack of the primary alcohol oxygen on the sulfonyl sulfur of TsCl.
Genotoxicity & Risk Assessment
Mechanism of Action (Alkylation)
As a sulfonate ester, this molecule acts as a direct-acting mutagen. The mechanism involves the transfer of the 2-methoxypropyl group to nucleophilic centers on DNA bases (primarily the N7 position of Guanine).
Why this specific structure matters:
The presence of the ether oxygen at the C2 position can theoretically provide anchimeric assistance (neighboring group participation), potentially stabilizing the transition state during nucleophilic substitution (
Regulatory Status (ICH M7)
-
Classification: Class 1 (Known mutagenic and carcinogenic structures) or Class 2 (Known mutagenic structures with unknown carcinogenicity).
-
Control Limit: Must be controlled to the Threshold of Toxicological Concern (TTC).
-
Lifetime Exposure:
. -
Short-term Exposure: Higher limits may apply (e.g.,
) depending on treatment duration.
-
Analytical Strategy: Detection & Quantification
Developing a method for 2-Methoxypropyl tosylate is challenging due to the need to separate it from its isomer (1-methoxy-2-propyl tosylate) and detect it at ppm levels.
Recommended Method: LC-MS/MS
Rationale: GC-MS can induce thermal degradation of thermally labile sulfonates. LC-MS/MS using Multiple Reaction Monitoring (MRM) offers the highest sensitivity and specificity.
Protocol Parameters:
-
Column: C18 or Phenyl-Hexyl (Phenyl phases often provide better selectivity for separating tosylate isomers).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Steep gradient (e.g., 5% B to 95% B) to elute the hydrophobic tosylate.
-
Detection: Electrospray Ionization (ESI) Positive mode.
-
Precursor Ion:
or . -
Product Ion:
(Tropylium ion, characteristic of tosyl group) or (Toluenesulfonyl cation).
-
Analytical Workflow Diagram
Self-Validating Protocol Check
-
Specificity Check: Inject pure standards of both 2-methoxypropyl tosylate and 1-methoxy-2-propyl tosylate. Ensure baseline resolution (
). -
Recovery Check: Spike the API matrix at the specification level (e.g., 5 ppm). Recovery must be 80-120%.
-
Stability Check: Ensure the sulfonate does not hydrolyze in the autosampler solvent. Use neutral pH diluents (Acetonitrile/Water) rather than acidic/basic ones if stability is poor.
Remediation & Control Strategy
To ensure patient safety and regulatory compliance, the following control strategies are recommended:
-
Material Control:
-
Strictly control the specification of PGME or other ether solvents. Limit the content of 2-methoxypropan-1-ol (beta-isomer) to
or lower.
-
-
Process Purging:
-
Alkyl tosylates hydrolyze in aqueous base. If the API stability permits, introduce a basic aqueous wash (NaOH/NaHCO₃) step after the tosylation reaction to hydrolyze residual esters to the corresponding alcohol and sulfonate salt (non-genotoxic).
-
-
Solvent Swapping:
-
Replace PGME with solvents that cannot form sulfonates (e.g., Toluene, DCM) or non-nucleophilic ethers (e.g., MTBE, THF) during steps involving sulfonyl chlorides.
-
References
-
European Chemicals Agency (ECHA). Substance Information: 2-methoxypropyl acetate (and related alcohols). Retrieved from [Link]
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Retrieved from [Link]
- Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011.
-
PubChem. Compound Summary: this compound. Retrieved from [Link]
Sources
2-Methoxypropyl 4-methylbenzenesulfonate CAS number and properties
Technical Monograph: 2-Methoxypropyl 4-methylbenzenesulfonate
CAS Number: 99861-96-8 Common Name: 2-Methoxypropyl Tosylate Molecular Formula: C₁₁H₁₆O₄S Molecular Weight: 244.31 g/mol [1][2]
Part 1: Executive Summary & Critical Isomeric Distinction
The "Beta-Isomer" Hazard in Drug Development this compound (CAS 99861-96-8) is a potent alkylating agent and a high-priority Genotoxic Impurity (GTI).[2] For pharmaceutical researchers, this compound represents a critical "hidden" risk.[2] It is the sulfonate ester formed from 2-methoxy-1-propanol , the minor "beta-isomer" impurity found in the common industrial solvent Propylene Glycol Monomethyl Ether (PGME).[2]
While the major solvent isomer (1-methoxy-2-propanol) is generally considered safe (Class 3 solvent), the beta-isomer is a known teratogen (Class 2 solvent).[2] When p-toluenesulfonic acid (p-TSA) or p-toluenesulfonyl chloride (p-TsCl) is employed in a synthesis using PGME, both isomers will react.[2]
-
Major Product (Low Concern): 1-Methoxypropan-2-yl tosylate (CAS 114114-89-5).[2]
-
Critical Impurity (High Concern): 2-Methoxypropyl tosylate (CAS 99861-96-8).[2]
Actionable Insight: Standard analytical methods for "PGME Tosylate" often fail to resolve these two isomers, leading to false negatives regarding the presence of the mutagenic beta-isomer.[2]
Part 2: Chemical Identity & Physicochemical Properties
| Property | Data | Notes |
| CAS Number | 99861-96-8 | Specific to the 2-methoxy-1-propyl isomer.[2] |
| IUPAC Name | This compound | Also: 1-Propanol, 2-methoxy-, 1-(4-methylbenzenesulfonate).[1][2] |
| Structure | CH₃-CH(OCH₃)-CH₂-OSO₂-C₆H₄-CH₃ | Primary sulfonate ester (more reactive than secondary).[2] |
| Molecular Weight | 244.31 Da | |
| Physical State | Colorless to pale yellow oil | Typically liquid at room temperature. |
| Solubility | DCM, DMSO, Ethyl Acetate, Methanol | Hydrolyzes slowly in aqueous media; rapid hydrolysis in basic conditions.[2] |
| Reactivity | Strong Electrophile | Alkylates DNA via nucleophilic substitution ( |
Part 3: Formation Mechanism & Control Strategy
The formation of this impurity is often inadvertent. It occurs when p-TSA is used as a catalyst or counter-ion in the presence of PGME.[2] Commercial PGME contains 0.5% to 5.0% of the beta-isomer (2-methoxy-1-propanol) unless high-purity grades are specified.[2]
Figure 1: Isomeric Formation Pathway in PGME Solvent
Caption: Competitive formation of tosylate isomers. The primary ester (CAS 99861-96-8) is kinetically favored in substitution reactions, making it a more potent alkylator than the secondary ester.[2]
Control Strategies (Purging & Prevention)
-
Solvent Selection: Switch from PGME to solvents that do not form sulfonates (e.g., Toluene, THF) or use solvents with no isomeric impurities (e.g., Ethanol, though Ethyl Tosylate is still a risk).[2]
-
Base Hydrolysis: If the synthesis allows, a basic wash (NaOH/NaHCO₃) post-reaction will hydrolyze the primary tosylate (CAS 99861-96-8) much faster than the drug product, effectively purging the impurity.[2]
-
Nucleophilic Scavenging: Addition of amine or thiol scavengers can selectively remove the highly reactive sulfonate.
Part 4: Toxicological Profile & Safety Limits
Mechanism of Toxicity: 2-Methoxypropyl tosylate acts as a direct-acting mutagen.[2] The sulfonate group is a good leaving group, allowing the 2-methoxypropyl moiety to attack nucleophilic centers on DNA bases (e.g., N7-guanine), leading to replication errors and potential carcinogenesis.[2]
Regulatory Limits (ICH M7):
-
Classification: Class 1 / Class 2 (Known or Potential Mutagenic Impurity).
-
TTC Limit: For chronic medication, the Threshold of Toxicological Concern (TTC) is 1.5 µ g/day .
-
LTL (Less Than Lifetime): Higher limits apply for short-duration treatments (e.g., 120 µ g/day for <1 month).[2]
Teratogenicity Warning: Unlike simple alkyl tosylates (methyl/ethyl), this compound metabolizes back to 2-methoxy-1-propanol , a potent teratogen responsible for fetal malformations (Class 1B Reprotoxin).[2] This adds a second layer of toxicity beyond mutagenesis.
Part 5: Analytical Methodology
Detecting CAS 99861-96-8 at ppm levels requires separating it from the massive excess of the alpha-isomer tosylate.[2]
Recommended Protocol: GC-MS with SIM (Selected Ion Monitoring)
-
Column: DB-624 or Rtx-624 (Cyanopropylphenyl phases provide better separation of positional isomers than non-polar columns).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
MS Detection (SIM Mode):
-
Target Ion (m/z): 155 (Tosyl cation, [CH₃C₆H₄SO₂]⁺) - Common to both.[2]
-
Qualifier Ion (m/z): 91 (Tropylium ion).[2]
-
Differentiation: Rely on Retention Time . The primary ester (2-methoxypropyl tosylate) typically elutes after the secondary ester (1-methoxypropan-2-yl tosylate) on polar columns due to higher boiling point and polarity interactions.[2]
-
Figure 2: Analytical Decision Matrix
Caption: Workflow for distinguishing the mutagenic beta-isomer from the less toxic alpha-isomer.
References
-
National Institutes of Health (PubChem). Propyl p-toluenesulfonate and Related Structures. Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). 2-Methoxypropyl acetate (Precursor Toxicity Profile). Retrieved from [Link][2]
Sources
Technical Whitepaper: Toxicological Profiling and Analytical Control of 2-Methoxypropyl 4-Methylbenzenesulfonate
Executive Summary
In modern pharmaceutical development, the rigorous control of mutagenic impurities is a non-negotiable pillar of drug safety. 2-Methoxypropyl 4-methylbenzenesulfonate (commonly referred to as 2-methoxypropyl tosylate) is a highly reactive alkyl sulfonate ester. It is frequently encountered as a Genotoxic Impurity (GTI) during the synthesis of Active Pharmaceutical Ingredients (APIs) when specific alcohols and sulfonic acids are utilized[1].
This technical guide is engineered for drug development professionals and analytical scientists. It dissects the physicochemical properties, mechanistic toxicology, ICH M7 regulatory framework, and highly sensitive LC-MS/MS analytical methodologies required to safely handle and quantify this compound.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental properties of 2-methoxypropyl tosylate is the first step in designing effective extraction and analytical protocols. The compound acts as a potent electrophile due to the excellent leaving-group ability of the tosylate moiety.
Table 1: Quantitative Physicochemical Data
| Property | Value | Clinical / Analytical Significance |
| Chemical Name | This compound | Standard IUPAC nomenclature. |
| CAS Registry Number | 99861-96-8 | Primary identifier for SDS and regulatory tracking[2]. |
| Molecular Formula | C₁₁H₁₆O₄S | Determines isotopic distribution in MS. |
| Molecular Weight | 244.31 g/mol | Used for standard molarity calculations[2]. |
| Exact Mass | 244.0769 u | Critical for High-Resolution Mass Spectrometry (HRMS)[2]. |
| Solubility | Soluble in DCM, Acetonitrile, Ethyl Acetate | Dictates the selection of extraction solvents for API analysis[1]. |
Synthetic Origins in Pharmaceutical Manufacturing
2-Methoxypropyl tosylate is rarely an intended final product; rather, it is an intermediate or an unintended byproduct. It is typically formed when 2-methoxypropan-1-ol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base catalyst (such as triethylamine)[3]. It can also form inadvertently if p-toluenesulfonic acid (PTSA) is used as a catalyst or salt-forming agent in a solvent matrix containing 2-methoxypropanol[4].
Chemical formation pathway of 2-methoxypropyl tosylate during API synthesis.
Mechanistic Toxicology and ICH M7 Hazard Assessment
The Causality of Genotoxicity
Alkyl tosylates are classified as direct-acting alkylating agents. The toxicological mechanism is driven by the highly polarized carbon-oxygen bond. The tosylate group is a weak conjugate base of a strong acid, making it an exceptional leaving group. When 2-methoxypropyl tosylate enters a biological system, it undergoes nucleophilic substitution (
ICH M7 Regulatory Workflow
Under the International Council for Harmonisation (ICH) M7 guidelines, structural alerts for alkyl sulfonates automatically flag the compound for strict control.
ICH M7 decision-making workflow for the control of mutagenic alkyl sulfonate impurities.
Advanced Analytical Methodologies: Trace Detection via LC-MS/MS
To comply with the Threshold of Toxicological Concern (TTC), analytical methods must detect 2-methoxypropyl tosylate at sub-ppm levels. While GC-MS/MS is sometimes used, thermal degradation of sulfonate esters in the GC inlet can lead to false negatives[1]. Therefore, UHPLC-MS/MS is the gold standard.
Self-Validating Protocol Design
This protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (IS) and strict System Suitability Testing (SST) criteria, the method automatically flags matrix suppression or extraction failures, ensuring absolute trustworthiness of the data.
Step-by-Step Methodology
Step 1: Sample Preparation and Extraction
-
Solvent Selection: Dissolve 50 mg of the API in 1.0 mL of anhydrous acetonitrile or dichloromethane[1].
-
Causality: We strictly mandate the use of aprotic solvents. Alkyl tosylates are highly susceptible to solvolysis. Using protic solvents like methanol or water will cause the tosylate to degrade into 2-methoxypropanol during the autosampler queue, yielding falsely low quantitation results and masking the true genotoxic risk.
-
-
Internal Standard Spiking: Spike the sample with 10 µL of a 100 ng/mL solution of 2-methoxypropyl tosylate-d7.
-
Vortex and Centrifuge: Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble API matrices. Transfer the supernatant to an amber HPLC vial.
Step 2: Chromatographic Separation
-
Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phases:
-
Phase A: 0.1% Formic acid with 5 mM Ammonium Formate in Water.
-
Phase B: 0.1% Formic acid in Acetonitrile.
-
Causality: The addition of ammonium formate is a critical choice. The tosylate ester lacks easily ionizable basic sites. The ammonium buffer drives the formation of the highly stable
adduct in the mass spectrometer, exponentially increasing sensitivity compared to the ion.
-
Step 3: Mass Spectrometry (ESI+ MRM Mode) Configure the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using the following Multiple Reaction Monitoring (MRM) transitions:
Table 2: Optimized MRM Parameters for LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Analytical Purpose |
| 2-Methoxypropyl Tosylate | 262.1 | 91.0 | 25 | Quantifier (Tropylium ion) |
| 2-Methoxypropyl Tosylate | 262.1 | 173.0 | 15 | Qualifier (Tosylate fragment) |
| Internal Standard (d7) | 269.1 | 98.0 | 25 | IS Quantifier |
Step 4: System Suitability Validation Before injecting unknown samples, the system must validate itself. Inject a Lower Limit of Quantitation (LLOQ) standard (e.g., 1.0 ng/mL). The run is only authorized to proceed if:
-
The Signal-to-Noise (S/N) ratio of the quantifier peak is > 10.
-
Retention time drift is < 2% compared to the previous run.
-
The recovery rate of the spiked IS is between 80% and 120%.
Safety, Handling, and Decontamination Protocols
Given its classification as a potential mutagen, 2-methoxypropyl tosylate must be handled with the same rigor as an active chemotherapeutic agent.
-
Engineering Controls: All handling of the neat standard must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated cytotoxic isolator.
-
PPE: Double-gloving with nitrile gloves (changed every 30 minutes) and a fitted P100 respirator are mandatory if handling powders outside an isolator.
-
Chemical Decontamination (Causality-Driven): Spills should never be cleaned with pure water, as the compound is insoluble and will simply spread. Instead, decontaminate surfaces with a 1M NaOH solution in 50% ethanol .
-
Causality: The hydroxide ion acts as a strong nucleophile in the mixed solvent system, rapidly hydrolyzing the toxic tosylate ester back into the relatively benign 2-methoxypropanol and p-toluenesulfonate salt. This permanently neutralizes the genotoxic hazard via deliberate chemical destruction.
-
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. US20220211692A1 - Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use - Google Patents [patents.google.com]
- 4. WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to the ICH M7 Classification of 2-Methoxypropyl 4-methylbenzenesulfonate
This guide provides a comprehensive analysis of 2-Methoxypropyl 4-methylbenzenesulfonate under the International Council for Harmonisation (ICH) M7 guideline. It is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the hazard assessment process, from structural analysis to in silico modeling and final classification. The principles and methodologies described herein are grounded in established regulatory frameworks and scientific expertise to ensure robust and defensible impurity assessments.
Introduction: The Imperative for Controlling Mutagenic Impurities
In pharmaceutical development, impurities within active pharmaceutical ingredients (APIs) are unavoidable consequences of chemical synthesis and degradation.[1][2] While most impurities are managed under the ICH Q3A/B guidelines, those that are DNA reactive and potentially mutagenic demand a more stringent approach due to their potential to cause cancer in patients, even at trace levels.[3] The ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a critical framework for this purpose.[4][5] It enables a systematic approach to identify, categorize, qualify, and control these impurities, ensuring patient safety.[3]
This document will dissect the specific case of this compound, a potential process-related impurity. We will apply the ICH M7 workflow to determine its classification and the corresponding control strategy, demonstrating the integration of chemical knowledge, predictive toxicology, and regulatory principles.
The ICH M7 Framework: A Systematic Approach to Risk Characterization
The ICH M7 guideline establishes a five-class system to categorize impurities based on their mutagenic and carcinogenic potential, which in turn dictates the required control strategy.[5] The cornerstone of this framework for impurities without sufficient carcinogenicity data is the Threshold of Toxicological Concern (TTC), a concept that defines an acceptable intake level (typically 1.5 µ g/day for lifetime exposure) considered to pose a negligible carcinogenic risk.[3]
The initial hazard assessment of an impurity is a critical step that determines its classification. This process relies on a thorough evaluation of available experimental data and, in its absence, the use of computational toxicology methods.
Table 1: ICH M7 Impurity Classification and Control Actions
| Class | Definition | Required Control Action |
| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable intake.[1][5] |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC).[5] |
| Class 3 | Compounds with a structural alert for mutagenicity, but with no mutagenicity data. | Control at or below the TTC. An Ames test can be conducted; if negative, treat as Class 5. |
| Class 4 | Compounds with a structural alert related to the API, but the alert is also present in the API, which has been shown to be non-mutagenic. | Treat as a non-mutagenic impurity (as per ICH Q3A/B).[5] |
| Class 5 | Compounds with no structural alerts, or with a structural alert but with sufficient data to demonstrate a lack of mutagenicity. | Treat as a non-mutagenic impurity (as per ICH Q3A/B).[5] |
The logical flow of this assessment is crucial for a compliant and scientifically sound classification.
Caption: High-level workflow for impurity classification under ICH M7.
Structural and Mechanistic Analysis of this compound
The first step in any assessment where experimental data is lacking is a rigorous analysis of the chemical structure to identify any "structural alerts"—molecular substructures known to be associated with mutagenicity.[6]
Chemical Structure: this compound
Caption: The dual (Q)SAR methodology and expert review workflow.
Final Classification and Rationale
Based on the comprehensive analysis, a definitive ICH M7 classification can be assigned.
-
Structural Analysis: A clear and mechanistically understood structural alert for mutagenicity (alkyl sulfonate ester) is present.
-
In Silico Prediction: Two complementary and orthogonal (Q)SAR methods are predicted to return a positive result for bacterial mutagenicity.
-
Experimental Data: There is no publicly available experimental mutagenicity or carcinogenicity data for this specific molecule.
Justification: The molecule meets the precise definition of a Class 3 impurity: it possesses a structural alert for mutagenicity, but it lacks any experimental data to confirm this potential. [5]It cannot be Class 1 or 2 because there are no positive carcinogenicity or mutagenicity studies. It cannot be Class 4 as the alert is not related to a non-mutagenic API. It cannot be Class 5 because a credible structural alert is present with no countervailing negative data.
Implications for Control Strategy
As a Class 3 impurity, this compound must be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. This requires the development of a sufficiently sensitive analytical method to quantify its presence in the API and ensure it remains below this stringent limit. Alternatively, a company could choose to conduct an Ames test. A negative result would reclassify the impurity to Class 5, allowing for control according to standard ICH Q3A/B limits. A positive result would move it to Class 2, confirming the need to control it at the TTC.
Summary
The ICH M7 classification of this compound serves as a clear example of the guideline's application. Through a systematic process involving structural analysis, a dual in silico toxicological assessment, and expert review, the impurity was confidently assigned to Class 3 . This classification is driven by the presence of a well-understood sulfonate ester structural alert, a group known for its DNA alkylating potential. The resulting control strategy, mandating limitation to the TTC of 1.5 µ g/day , is a protective measure to limit any potential carcinogenic risk to patients. This science-led, risk-based approach is fundamental to ensuring the safety and quality of modern pharmaceuticals.
References
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). Available from: [Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). International Council for Harmonisation (ICH). Available from: [Link]
-
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation. Available from: [Link]
-
Derek Nexus for toxicity prediction – What package is right for me?. Optibrium. Available from: [Link]
-
Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Syngene International Ltd. Available from: [Link]
-
Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. Available from: [Link]
-
In silico prediction of toxicity. TKTSweden. Available from: [Link]
-
In Silico Toxicology in Drug Development. Toxometris.ai. Available from: [Link]
-
In Silico Mutagenicity and Toxicology Predictions. PozeSCAF. Available from: [Link]
-
Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. ResearchGate. Available from: [Link]
-
Introduction to OECD QSAR Toolbox. ChemSafetyPro.COM. Available from: [Link]
-
In Silico Mutagenicity Assessment. Lhasa Limited. Available from: [Link]
-
In silico analysis for ICH M7. ForthTox. Available from: [Link]
-
Lhasa Limited Introduces Unified, Single-click Genotoxicity Prediction Across Derek Nexus And Sarah Nexus. Lhasa Limited. Available from: [Link]
-
QSAR Toolbox - Free software. Any experience?. Nitrosamines Exchange. Available from: [Link]
-
In silico prediction of genotoxicity. PubMed. Available from: [Link]
-
OECD QSAR Toolbox. Organisation for Economic Co-operation and Development (OECD). Available from: [Link]
-
ICH M7: An Implementation Guide. ResearchGate. Available from: [Link]
-
Enhancing Genotoxicity Assessment: New Insights on OECD QSAR Toolbox Profilers. KREATiS. Available from: [Link]
-
Application of OECD QSAR Toolbox software for predicting the mutagenic effects of chemicals. ResearchGate. Available from: [Link]
-
Principles and Procedures for Implementation of ICH M7 Recommended (Q)SAR Analyses. PubMed. Available from: [Link]
-
M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. U.S. Food & Drug Administration (FDA). Available from: [Link]
-
M7 Implementation Working Group ICH M7(R2) Guideline. Pharmaceuticals and Medical Devices Agency (PMDA). Available from: [Link]
-
ICH M7: From Guideline to Practical Workflow. Instem. Available from: [Link]
-
ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. Available from: [Link]
-
A Brief Review on Genotoxic impurities in Pharmaceuticals. Journal of Applied Pharmaceutical Sciences and Research. Available from: [Link]
-
Structural definitions for alkyl sulfonate esters, dialkyl sulfates, and sultones. ResearchGate. Available from: [Link]
-
(PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. Available from: [Link]
-
The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals. ECA Academy. Available from: [Link]
-
Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. Available from: [Link]
-
SAR: Structure Activity Relationships. Collaborative Drug Discovery (CDD) Vault. Available from: [Link]
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available from: [Link]
-
Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Imperial College London. Available from: [Link]
-
The carcinogenicity of methoxyl derivatives of 4-aminoazobenzene: correlation between DNA adducts and genotoxicity. PubMed. Available from: [Link]
-
Structure Activity Relationships. Drug Design Org. Available from: [Link]
-
Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays). PubMed. Available from: [Link]
-
Genotoxicity of poorly soluble particles. PubMed. Available from: [Link]
-
Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone. PubMed. Available from: [Link]
-
Genotoxicity of several clinically used topoisomerase II inhibitors. PubMed. Available from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. veeprho.com [veeprho.com]
- 6. doc.ic.ac.uk [doc.ic.ac.uk]
toxicological assessment of 2-Methoxypropyl tosylate
Toxicological Assessment & Control Strategy: 2-Methoxypropyl Tosylate
Executive Summary
In the landscape of pharmaceutical development, 2-Methoxypropyl tosylate (2-MPT) represents a critical case study of a Potentially Genotoxic Impurity (PGI) . Belonging to the class of sulfonate esters, 2-MPT is formed through the esterification of p-toluenesulfonic acid (a common counter-ion or catalyst) with 2-methoxypropanol (a solvent or byproduct).
Unlike benign impurities, 2-MPT possesses a structural alert for DNA alkylation . Under the ICH M7(R2) guidelines, it requires a rigorous "assess-and-control" lifecycle to ensure patient safety. This guide outlines the end-to-end toxicological assessment, from mechanistic understanding to analytical quantification, providing a self-validating framework for drug developers.
Chemical Basis & Mechanism of Toxicity
To assess toxicity, one must first understand the chemical reactivity. 2-MPT is an electrophilic alkylating agent. Its toxicity is not receptor-mediated but rather chemically driven by the SN2 nucleophilic substitution mechanism.
Formation Pathway
2-MPT is typically generated when p-toluenesulfonic acid (p-TsOH) is present in the manufacturing process alongside 2-methoxypropanol. This often occurs during salt formation steps or acid-catalyzed deprotection.
-
Precursors: p-Toluenesulfonic acid + 2-Methoxypropanol.
-
Conditions: Acidic pH, elevated temperature, dehydration conditions.
Mechanism of Action (MoA): DNA Alkylation
The tosylate group (-OTs) is an excellent leaving group. Upon exposure to biological systems, the electrophilic carbon at the propyl chain (C1 or C2 depending on the isomer) is attacked by nucleophilic centers in DNA, primarily the N7-position of guanine .
Causality:
-
Electrophilic Attack: The electron-deficient carbon of 2-MPT attracts the lone pair of DNA bases.
-
Adduct Formation: The alkyl group binds to DNA, forming a bulky adduct (e.g., N7-(2-methoxypropyl)-guanine).
-
Mutation: During DNA replication, this adduct can cause base-pair mismatching (e.g., G-C
A-T transitions), leading to permanent genetic mutations.
::: dot
::: Figure 1: Formation of 2-MPT and subsequent mechanism of DNA alkylation via SN2 reaction.
The ICH M7 Assessment Workflow
The assessment of 2-MPT must follow a logical, stepwise progression to classify the risk accurately.
Step 1: In Silico Assessment (QSAR)
Before physical testing, computational toxicology is required. ICH M7 mandates the use of two complementary QSAR methodologies :
-
Expert Rule-Based System: (e.g., Derek Nexus). This system flags the "Sulfonate Ester" structural alert.
-
Statistical-Based System: (e.g., Sarah Nexus or Leadscope). This predicts toxicity based on training set data of similar alkyl tosylates.
-
Expected Result for 2-MPT: Both systems will likely return POSITIVE due to the known mutagenicity of the alkyl tosylate class.
-
Outcome: The impurity is tentatively assigned to Class 3 (Alert structure, unrelated to API, no specific mutagenicity data).
Step 2: In Vitro Genotoxicity (The Ames Test)
If the QSAR prediction is positive (or to downgrade a Class 3 to Class 5), a bacterial reverse mutation assay (Ames Test) is the gold standard.
Experimental Protocol: OECD 471 Compliant
| Parameter | Specification | Rationale |
| Test Strains | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA | Covers both frameshift and base-pair substitution mutations. |
| Metabolic Activation | ± S9 Mix (Rat Liver Fraction) | Tosylates are direct-acting mutagens, but S9 ensures metabolites are also assessed. |
| Solvent | DMSO (Dimethyl sulfoxide) | 2-MPT is lipophilic; DMSO ensures solubility without reacting with the tosylate. |
| Dose Range | Up to 5000 µ g/plate (or limit of cytotoxicity) | Ensures the threshold of detection is met. |
| Positive Controls | Methyl methanesulfonate (MMS) or Ethyl methanesulfonate (EMS) | Structurally similar alkylating agents to validate assay sensitivity. |
Interpretation:
-
Positive Result: A ≥2-fold increase in revertant colonies over background (solvent control) indicates mutagenicity.
Class 2 (Known Mutagen). -
Negative Result: No increase in revertants.
Class 5 (Non-mutagenic impurity).
Step 3: Risk Characterization & Limits
If 2-MPT is confirmed mutagenic (Class 2) or treated as such (Class 3 without testing), strict limits apply.
-
Threshold of Toxicological Concern (TTC): 1.5 µ g/day for lifetime exposure.[1][2][3][4]
-
Less-Than-Lifetime (LTL) Limits:
-
< 1 month: 120 µ g/day
-
1-12 months: 20 µ g/day
-
1-10 years: 10 µ g/day
-
::: dot
::: Figure 2: ICH M7 Classification and Decision Tree for 2-MPT.
Analytical Strategy: Quantification at Trace Levels
Quantifying 2-MPT at ppm levels (e.g., 1.5 µ g/day in a 1g dose = 1.5 ppm) presents specific challenges.
The "Artifact" Challenge
Critical Warning: Do NOT use Gas Chromatography (GC) with direct injection for sulfonate esters if the sample matrix contains residual alcohols and sulfonic acid. The high temperature of the GC injector can induce the reaction between acid and alcohol inside the instrument, creating "false positive" 2-MPT results.
Recommended Method: LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to high sensitivity and milder conditions.
Method Development Protocol:
| Component | Parameter | Technical Justification |
| Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm) | Provides retention for the hydrophobic tosyl group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the ester. |
| Mobile Phase B | Acetonitrile | Strong elution solvent for lipophilic impurities. |
| Ionization | Electrospray Ionization (ESI) Positive | 2-MPT ionizes well as |
| MRM Transition | Precursor | The tosylate fragment (m/z 173) is highly specific and sensitive. |
| Sample Diluent | Acetonitrile/Water (No alcohols) | Crucial: Avoid methanol or ethanol to prevent trans-esterification or artifact formation. |
Control Options (ICH M7)
-
Option 1: Routine testing of the drug substance (DS) with a specification limit (e.g., NMT 1.5 ppm).
-
Option 4 (Purge Argument): If you can demonstrate that the process purges 2-MPT by a factor of >100x the required safety factor, routine testing may be omitted.
-
Purge Mechanism: Hydrolysis.[5] Sulfonate esters hydrolyze back to acid and alcohol in aqueous/basic workups.
-
Data Requirement: Spike-and-purge studies demonstrating hydrolysis during workup.
-
References
-
International Council for Harmonisation (ICH). (2023).[1][6][7] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[1][7]Link
-
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[1][2][4][7][8][9][10][11] John Wiley & Sons. Link
-
Elder, D. P., et al. (2009). "The utility of the Ames test in the assessment of impurities." Journal of Pharmaceutical and Biomedical Analysis, 49(1), 1-8. Link
-
Snodin, D. J. (2010). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 56(1), 79-89. Link
-
European Medicines Agency. (2010). Guideline on the Limits of Genotoxic Impurities.[1][2][7][9][10][11]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 4. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. database.ich.org [database.ich.org]
- 10. asianjpr.com [asianjpr.com]
- 11. ecv.de [ecv.de]
Formation Mechanism and Analytical Control of 2-Methoxypropyl 4-Methylbenzenesulfonate: A Technical Guide for Drug Development
Executive Summary
In the landscape of pharmaceutical process chemistry, the control of Genotoxic Impurities (GTIs) is a critical regulatory mandate governed by ICH M7 guidelines. Among the most potent classes of GTIs are alkyl sulfonate esters[1]. This whitepaper provides an in-depth mechanistic analysis of a specific, highly reactive GTI: 2-Methoxypropyl 4-methylbenzenesulfonate (commonly known as 2-methoxypropyl tosylate, CAS 99861-96-8)[2]. By deconstructing its chemical origins, kinetic causality, and genotoxic pathways, this guide equips process chemists and analytical scientists with the foundational logic required to predict, detect, and mitigate this impurity in Active Pharmaceutical Ingredient (API) manufacturing.
Chemical Context: The "Trojan Horse" Precursor
The formation of 2-methoxypropyl tosylate is rarely the result of an intentional synthetic step. Instead, it arises from a hidden impurity within a common industrial solvent.
1-Methoxy-2-propanol (PGME) is widely used as a solvent in pharmaceutical synthesis. However, commercial grades of PGME inherently contain trace amounts of its beta-isomer, 2-methoxy-1-propanol [3]. While PGME is a secondary alcohol, 2-methoxy-1-propanol is a primary alcohol and a known teratogen. When a synthetic process utilizes p-toluenesulfonyl chloride (TsCl) or p-toluenesulfonic acid (TsOH) for activation or salt formation, both alcohols are exposed to the electrophile.
The Causality of Steric Hindrance
Why does the trace impurity become a disproportionate threat? The causality lies in reaction kinetics. The secondary hydroxyl group of PGME is sterically hindered by the adjacent methyl group. In contrast, the primary hydroxyl group of 2-methoxy-1-propanol is highly accessible. Kinetically, the primary alcohol undergoes nucleophilic attack on the sulfonyl electrophile orders of magnitude faster than the secondary alcohol. Consequently, even trace parts-per-million (ppm) levels of 2-methoxy-1-propanol in the solvent matrix will quantitatively convert into the genotoxic 2-methoxypropyl tosylate[4].
Core Formation Mechanism
The synthesis of 2-methoxypropyl tosylate proceeds via a nucleophilic substitution mechanism at the hexavalent sulfur atom of p-toluenesulfonyl chloride.
-
Activation & Attack: In the presence of an acid scavenger (e.g., pyridine or triethylamine), the primary hydroxyl oxygen of 2-methoxy-1-propanol acts as a nucleophile, attacking the highly electrophilic sulfur atom of TsCl.
-
Transition State: This attack forces the sulfur atom into a transient, highly polarized trigonal bipyramidal transition state.
-
Expulsion: The intermediate rapidly collapses, expelling the chloride anion.
-
Neutralization: The expelled chloride is neutralized by the amine base to form an insoluble or soluble hydrochloride salt. This neutralization prevents the reverse reaction, driving the formation of the tosylate ester to completion via Le Chatelier's principle.
Figure 1: Nucleophilic substitution mechanism for 2-methoxypropyl tosylate formation.
Mechanism of Genotoxicity
Alkyl tosylates are flagged as Class 1 or Class 2 impurities under ICH M7 because they are potent, direct-acting alkylating agents[5]. The genotoxicity of 2-methoxypropyl tosylate is a function of two structural features:
-
The Leaving Group: The p-toluenesulfonate anion is an exceptional leaving group because its negative charge is highly resonance-stabilized across three oxygen atoms and the aromatic ring.
-
The Electrophile: The methoxypropyl chain is highly susceptible to nucleophilic attack.
When introduced into a biological system, the electrophilic carbon adjacent to the tosylate group undergoes an
Figure 2: SN2-mediated DNA alkylation pathway driven by the tosylate leaving group.
Self-Validating Analytical Protocol: Trace LC-MS/MS Detection
To ensure the API meets the Threshold of Toxicological Concern (TTC) (typically
Step-by-Step Methodology
Step 1: Sample Preparation (Dilute-and-Shoot / SPE)
-
Weigh exactly 50.0 mg of the API into a 10 mL volumetric flask.
-
Dissolve in 5.0 mL of Acetonitrile (LC-MS grade). Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with ultra-pure water.
-
Causality Check: If the API precipitates upon water addition, utilize Solid Phase Extraction (SPE) using a C18 cartridge to retain the API while eluting the highly polar tosylate impurity.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: Chromatographic Separation
-
Column: C18 reversed-phase column (150 mm × 4.6 mm, 3.0 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in ultra-pure water.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 3 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 0.8 mL/min.
Step 3: Mass Spectrometry (MRM) Execution Configure the triple quadrupole mass spectrometer using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode. The self-validation of this method relies on detecting the specific fragmentation of the tosylate precursor ion to its stable product ions.
Quantitative Data Summary: LC-MS/MS Parameters
| Parameter | Setting / Target Value | Rationale |
| Ionization Mode | ESI or APCI (Positive) | Tosylates ionize efficiently via protonation to form |
| Precursor Ion (m/z) | 245.1 | Exact mass of protonated 2-Methoxypropyl tosylate. |
| Quantifier Product Ion | 155.0 | Corresponds to the |
| Qualifier Product Ion | 91.0 | Corresponds to the tropylium ion |
| Collision Energy (CE) | 15 eV (Quant) / 25 eV (Qual) | Optimized for maximum fragmentation yield. |
| System Suitability | S/N Ratio | Ensures the method is sensitive enough for TTC limits. |
| Spike Recovery | 80% - 120% | Validates that the API matrix does not suppress ionization. |
Process Chemistry Mitigation Strategies
If 2-methoxypropyl tosylate is detected above the TTC, process chemists must implement structural mitigations:
-
Solvent Substitution: Replace PGME with solvents that do not contain primary alcohol impurities (e.g., pure secondary alcohols or aprotic solvents) during tosylation steps.
-
Nucleophilic Scavengers: Introduce polyamine-functionalized scavenger resins post-reaction. These resins contain highly nucleophilic primary amines that will preferentially react with and sequester the alkyl tosylate via
displacement before the final API crystallization[6].
References
-
2. 3. 4. 5.
Sources
Comprehensive Physicochemical Profiling of 2-Methoxypropyl 4-methylbenzenesulfonate: Solubility, Stability, and Handling Protocols
Executive Summary
2-Methoxypropyl 4-methylbenzenesulfonate (commonly known as 2-methoxypropyl tosylate) is a highly reactive, electrophilic alkylating agent. In modern drug discovery, it serves as a critical synthetic intermediate for appending 2-methoxypropyl moieties onto complex scaffolds. Its utility is widely documented in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [1], cyclin-dependent kinase 9 (CDK9) inhibitors [2], and NLRP3 inflammasome inhibitors [3].
Because the p-toluenesulfonate (tosylate) group is an exceptional leaving group—yielding a resonance-stabilized, weakly basic anion upon cleavage [4]—this compound is inherently susceptible to solvolysis and nucleophilic degradation. This whitepaper synthesizes the fundamental solubility dynamics and stability kinetics of 2-methoxypropyl tosylate, providing researchers with field-proven methodologies for handling, storing, and analyzing this transient intermediate.
Solvation Dynamics and Solubility Profile
The solubility of 2-methoxypropyl tosylate is dictated by its moderate dipole moment and lack of hydrogen-bond donors. The molecule features a lipophilic aromatic ring, a polar sulfonate ester linkage, and an aliphatic ether chain. This structural triad makes it highly soluble in polar aprotic and halogenated solvents, but poorly soluble in highly polar protic solvents like water.
Solvent Selection Rationale
-
Halogenated Solvents (e.g., DCM): Dichloromethane is the premier solvent for extraction and short-term storage. Its lack of nucleophilicity completely arrests solvolysis, preserving the integrity of the tosylate ester.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents readily dissolve the compound and are ideal for downstream
substitution reactions. However, because DMSO is highly hygroscopic, moisture ingress can initiate premature hydrolysis. -
Aqueous Media: The compound exhibits extremely low thermodynamic solubility in water. When forced into an aqueous phase, the water acts as a nucleophile, leading to irreversible degradation.
Table 1: Empirical Solubility Profile
| Solvent | Polarity Index | Estimated Solubility | Stability in Solvent | Primary Application |
| Dichloromethane (DCM) | 3.1 | > 100 mg/mL | High | Extraction, Synthesis |
| N,N-Dimethylformamide | 6.4 | > 100 mg/mL | Moderate (Moisture dependent) | |
| Dimethyl Sulfoxide | 7.2 | > 100 mg/mL | Moderate (Moisture dependent) | Stock Solutions |
| Ethyl Acetate | 4.4 | > 50 mg/mL | High | Chromatography, Extraction |
| Water | 10.2 | < 1 mg/mL | Very Low (Rapid Hydrolysis) | N/A (Avoid) |
Stability Kinetics and Degradation Pathways
The primary degradation liability of 2-methoxypropyl tosylate is hydrolysis . The electrophilic C1 carbon adjacent to the tosylate group is highly vulnerable to nucleophilic attack.
Mechanistic Breakdown of Hydrolysis
In aqueous or protic environments, degradation proceeds via a bimolecular nucleophilic substitution (
Fig 1: SN2 solvolysis pathway of 2-methoxypropyl tosylate in aqueous media.
Table 2: Hydrolytic Stability Profiling (Estimated Half-Lives at 25°C)
| Environmental Condition | Dominant Mechanism | Estimated | Storage Recommendation |
| pH 2.0 (Aqueous) | Acid-catalyzed hydrolysis | ~ 3 - 5 Days | Do not store in acidic media |
| pH 7.4 (Aqueous) | Neutral solvolysis | ~ 2 - 3 Weeks | Prepare fresh for biological assays |
| pH 10.0 (Aqueous) | Base-catalyzed | < 12 Hours | Avoid basic aqueous exposure |
| Dry Organic (DCM, 4°C) | None | > 12 Months | Optimal Storage Condition |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to account for the compound's inherent instability.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
Causality Focus: The shake-flask method is utilized over kinetic solvent-shift methods to ensure true thermodynamic equilibrium is reached without inducing premature solvent-mediated degradation.
-
Preparation: Weigh 10 mg of 2-methoxypropyl tosylate into a 2 mL amber glass vial (amber glass prevents potential photo-oxidation of the aromatic ring).
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., anhydrous DCM or buffered aqueous media).
-
Equilibration: Seal the vial under a nitrogen atmosphere to prevent ambient moisture ingress. Agitate on a thermostatic shaker at 25°C ± 0.1°C for 24 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved solid. Self-Validation: Visual inspection must confirm the presence of a solid pellet; if no pellet is present, the solution is not saturated, and more API must be added.
-
Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and analyze via RP-HPLC-UV (Section 4.3).
Protocol 2: Forced Degradation and Kinetic Profiling
Causality Focus: By mapping the degradation kinetics across a pH gradient, researchers can accurately predict the shelf-life of the intermediate during multi-step syntheses.
-
Stock Solution: Prepare a 10 mM stock of 2-methoxypropyl tosylate in anhydrous Acetonitrile (ACN).
-
Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate).
-
Reaction Initiation: Spike 100 µL of the stock solution into 900 µL of the respective buffer at 25°C (Final concentration: 1 mM).
-
Time-Course Sampling: Extract 50 µL aliquots at
and hours. -
Reaction Quenching: Immediately quench each aliquot by mixing with 50 µL of cold (-20°C) ACN containing 0.1% Formic Acid. Causality: The low temperature and acidic shift immediately arrest base-catalyzed
hydrolysis, locking the kinetic state of the sample.
Fig 2: Standardized workflow for forced degradation and stability testing.
Analytical Validation (RP-HPLC-UV)
To quantify the parent compound, reverse-phase HPLC is employed.
-
Column: C18, 50 x 2.1 mm, 1.7 µm.
-
Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Formic Acid). Causality: The acidic modifier suppresses the ionization of any formed p-toluenesulfonic acid, ensuring it elutes in the void volume without tailing, while the parent tosylate is retained.
-
Detection: UV at 225 nm (targeting the robust
transition of the tosyl aromatic ring).
References
- Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use. Google Patents (US20220211692A1).
- Pyrimidine biaryl amine compounds and their uses. Google Patents (WO2012101065A2).
- Chemical compounds as inhibitors of interleukin-1 activity. Google Patents (WO2018136890A1).
- Tosylates And Mesylates. Master Organic Chemistry.
Methodological & Application
Application Note: Trace Quantitation of 2-Methoxypropyl 4-methylbenzenesulfonate in API by LC-MS/MS
This is a comprehensive Application Note and Protocol designed for the detection and quantification of 2-Methoxypropyl 4-methylbenzenesulfonate (2-MP-PTS) in Active Pharmaceutical Ingredients (APIs).
Executive Summary
The synthesis of pharmaceutical substances frequently employs p-toluenesulfonic acid (PTSA) as a counter-ion for salt formation or as an acid catalyst. When synthesis involves 2-methoxypropanol (often present as an impurity in propylene glycol or used as a solvent), the formation of This compound (2-MP-PTS) is chemically probable.
As a sulfonate ester, 2-MP-PTS is classified as a Potential Genotoxic Impurity (PGI) due to its alkylating capability. Regulatory guidelines (ICH M7) require the control of such impurities to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day . For a drug with a maximum daily dose of 1 g, this necessitates a limit of quantification (LOQ) at or below 1.5 ppm .
This guide outlines a robust LC-MS/MS methodology utilizing electrospray ionization (ESI) in positive mode, specifically targeting the ammonium adduct
Chemical & Mechanistic Insight
The Formation Pathway
Understanding the origin of the impurity is critical for control strategy. The esterification reaction occurs under acidic conditions or elevated temperatures during API processing.
Figure 1: Reaction pathway for the formation of this compound.
Analyte Profile[1][2][3]
-
Compound Name: this compound
-
CAS Number: 114114-89-5[1]
-
Molecular Formula: C₁₁H₁₆O₄S[1]
-
Molecular Weight: 244.31 g/mol [1]
-
LogP: Approx 1.8 - 2.2 (Moderately lipophilic)
-
Ionization Characteristic: Sulfonate esters lack basic nitrogen atoms, making protonation
difficult in pure acidic mobile phases. They readily form ammonium adducts or sodium adducts in the presence of appropriate buffers.
Method Development Strategy
Why LC-MS/MS over GC-MS?
While GC-MS is common for alkyl halides, sulfonate esters often suffer from thermal instability, degrading back to the acid and alcohol in the GC injector port. LC-MS/MS avoids thermal stress and offers superior sensitivity for polar/semi-polar PGIs without derivatization.
Mass Spectrometry Tactics
To maximize sensitivity, this protocol utilizes Ammonium Acetate in the mobile phase.
-
Target Ion:
-
Fragmentation: The collision-induced dissociation (CID) of alkyl tosylates typically yields the Tosyl Cation (
155) as the primary fragment. -
Secondary Fragment: The Tropylium Ion (
91) is used for qualitative confirmation.
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (>98% purity).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Buffer: LC-MS Grade Ammonium Acetate and Formic Acid.
-
Diluent: ACN:Water (50:50 v/v) – Note: Adjust based on API solubility.
Sample Preparation
A "Dilute-and-Shoot" approach is preferred to minimize recovery losses associated with extraction steps.
-
Stock Solution: Dissolve 10 mg of 2-MP-PTS standard in 10 mL ACN to generate a 1000 ppm stock.
-
Calibration Standards: Serially dilute stock to concentrations of 1.0, 5.0, 10, 20, 50, and 100 ng/mL (ppb).
-
Sample Solution: Accurately weigh 50 mg of API. Dissolve in 10 mL of Diluent (Concentration: 5 mg/mL).
-
Critical Step: Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes to ensure complete dissolution and removal of particulates.
-
LC-MS/MS Conditions
Liquid Chromatography (LC)[2][3][4]
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
Column: C18 Stationary Phase (e.g., Waters BEH C18 or Agilent Zorbax RRHD), 2.1 x 50 mm, 1.7 or 1.8 µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Mobile Phase Gradient:
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).
-
Mobile Phase B: Acetonitrile (or Methanol).
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial |
| 1.00 | 10 | Isocratic Hold |
| 4.00 | 90 | Ramp |
| 5.50 | 90 | Wash |
| 5.60 | 10 | Re-equilibrate |
| 8.00 | 10 | End |
Mass Spectrometry (MS)[2][4][5]
-
Source: Electrospray Ionization (ESI) – Positive Mode.[6]
Source Parameters (Typical for Sciex/Agilent Triple Quads):
-
Curtain Gas: 30 psi
-
Ion Spray Voltage: 4500 - 5500 V
-
Temperature (TEM): 400°C - 500°C
-
Gas 1 / Gas 2: 50 psi[4]
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (eV) | Role |
| 2-MP-PTS | 262.3 | 155.0 (Tosyl cation) | 100 | 15 - 20 | Quantifier |
| 2-MP-PTS | 262.3 | 91.1 (Tropylium) | 100 | 35 - 40 | Qualifier |
Note: If Ammonium adduct formation is inconsistent, monitor the Sodium adduct
Method Validation Framework (ICH Q2 / M7)
To ensure the method is "fit for purpose," the following parameters must be validated.
Specificity
Inject a blank, a placebo (if drug product), and the unspiked API. Ensure no interference peaks appear at the retention time of 2-MP-PTS (approx 3.5 - 4.5 min depending on gradient).
Linearity & Range
Construct a calibration curve from 1.0 ng/mL to 100 ng/mL .
Limit of Quantification (LOQ)
Determine the concentration where the Signal-to-Noise (S/N) ratio is
-
Target: LOQ should be
30% of the ICH limit. -
Example: If limit is 1.5 ppm, target LOQ
0.5 ppm.
Accuracy (Recovery)
Spike the API solution with 2-MP-PTS at three levels: LOQ, 100% Limit, and 150% Limit.
-
Acceptance: Mean recovery between 80% - 120% .
Workflow Visualization
Figure 2: Step-by-step validation workflow for PGI analysis.
Troubleshooting & Expert Insights
Matrix Effects (Ion Suppression)
APIs with high ionization efficiency can suppress the signal of trace impurities.
-
Diagnosis: Compare the slope of a standard curve in solvent vs. a standard curve spiked into the API matrix.
-
Solution: If suppression > 20%, switch to a Diverter Valve setup (divert API to waste before/after impurity elution) or use a Stable Isotope Labeled Internal Standard (e.g., Methyl p-toluenesulfonate-d3) if available, though structural analogs like Ethyl p-toluenesulfonate are often sufficient surrogates.
Stability of Sulfonate Esters
Sulfonate esters can hydrolyze in aqueous mobile phases over time.
-
Protocol: Keep autosampler temperature at 5°C .
-
Buffer: Avoid high pH. The ammonium acetate buffer (pH ~6.5) is a compromise between stability and ionization efficiency.
Carryover
Lipophilic tosylates can stick to rotor seals.
-
Mitigation: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) to strip hydrophobic residues between injections.
References
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
European Medicines Agency (EMA). (2006).[9] Guideline on the Limits of Genotoxic Impurities.[9]Link
-
K. Guo et al. (2009). Trace analysis of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by gas chromatography–mass spectrometry. Journal of Chromatography A. Link (Provides mechanistic context for sulfonate analysis).
-
D.Q. Liu et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control.[9] Wiley. (Authoritative text on PGI strategies).
Sources
Advanced Trace Analysis of Genotoxic Sulfonate Esters: A Strategic Guide
Topic: analytical procedures for trace analysis of sulfonate esters Content Type: Application Notes and Protocols
Abstract
Sulfonate esters (alkyl mesylates, besylates, and tosylates) represent a high-risk class of Genotoxic Impurities (GTIs) often formed during the synthesis of drug substances involving sulfonic acid salts and alcoholic solvents.[1][2][3] With regulatory limits (Threshold of Toxicological Concern - TTC) often set at low ppm or ppb levels (e.g., 1.5 µ g/day ), standard analytical methods lack the required sensitivity and specificity. This guide details advanced protocols for the trace analysis of these impurities, focusing on overcoming matrix interference, ensuring analyte stability, and preventing in-situ formation artifacts.
The Analytical Challenge & Regulatory Landscape[4]
The Chemistry of Concern
Sulfonate esters are potent alkylating agents capable of reacting with DNA bases (e.g., N7-guanine), leading to mutagenesis.[2] They typically form via the reaction of a sulfonic acid (used as a counter-ion or catalyst) with a residual alcohol solvent.
Common Targets:
-
MMS/EMS/IMS: Methyl/Ethyl/Isopropyl Methanesulfonate.[4][5][6]
-
MBS/EBS: Methyl/Ethyl Benzenesulfonate.[7]
-
MTS/ETS: Methyl/Ethyl Toluenesulfonate (Tosylate).
The "Artifact" Trap
A critical failure mode in sulfonate ester analysis is in-situ formation . If a drug substance (as a sulfonic acid salt) is dissolved in methanol for analysis, the analytical procedure itself can generate the impurity, leading to false positives.[8]
-
Rule #1: Never use the alcohol corresponding to the ester of interest as a sample diluent.
-
Rule #2: Neutralize excess acidity in the sample matrix immediately upon dissolution.
Strategic Method Selection
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated by the volatility of the ester and the thermal stability of the matrix.
Caption: Decision matrix for selecting the optimal analytical platform based on analyte volatility and matrix properties.
Protocol A: High-Sensitivity GC-MS with Derivatization
Best For: Alkyl methanesulfonates (MMS, EMS) where direct injection yields poor sensitivity or matrix interference. Mechanism: Derivatization with Pentafluorothiophenol (PFTP) converts the alkyl sulfonate into a volatile, electron-rich alkyl pentafluorophenyl thioether, ideal for NCI (Negative Chemical Ionization) or EI (Electron Ionization) MS.
Reagents & Materials
-
Derivatizing Agent: Pentafluorothiophenol (PFTP).
-
Base: Potassium Carbonate (
) or Triethylamine. -
Solvent: Acetone or Acetonitrile (anhydrous).
-
Internal Standard: Deuterated analog (e.g., EMS-d5) or 1-bromo-4-fluorobenzene.
Step-by-Step Workflow
Step 1: Sample Preparation
-
Weigh 50 mg of API into a 10 mL centrifuge tube.
-
Add 2.0 mL of Acetone (Do NOT use Methanol/Ethanol).
-
Add 50 µL of Internal Standard solution (10 µg/mL).
-
Add 100 µL of PFTP reagent (5 mg/mL in acetone).
-
Add 20 mg of solid
(to scavenge acid and drive reaction).
Step 2: Derivatization Reaction
-
Vortex for 1 minute.
-
Incubate at 60°C for 30 minutes .
-
Note: Ensure the vessel is sealed tight to prevent loss of volatiles.
-
-
Cool to room temperature.
-
Centrifuge at 4000 rpm for 5 minutes to pellet the salt.
-
Transfer supernatant to a GC vial.
Step 3: GC-MS Parameters
| Parameter | Setting |
|---|---|
| Column | DB-5MS or DB-624 (30m x 0.25mm x 1.4µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Splitless, 250°C |
| Oven Program | 50°C (2 min) → 15°C/min → 280°C (5 min) |
| MS Source | EI (70 eV) or NCI (Methane reagent gas) |
| SIM Mode | Monitor molecular ion of derivative (e.g., m/z for alkyl-PFTP) |[9]
Step 4: Data Analysis
-
Quantify using the ratio of the derivatized analyte peak area to the internal standard peak area.
-
Validation Check: The derivative elutes significantly later than the underivatized ester, moving it away from the solvent front.
Protocol B: LC-MS/MS using APCI Negative Mode
Best For: Aryl sulfonates (Tosylates, Besylates) and thermally unstable compounds. Scientific Rationale: Sulfonate esters lack strong acidic or basic centers, making ESI (Electrospray Ionization) inefficient. APCI (Atmospheric Pressure Chemical Ionization) in Negative Mode is superior because it facilitates the formation of phenoxide-like ions or sulfonated fragments via electron capture/transfer mechanisms.
Reagents & Mobile Phase
-
Solvent A: 10 mM Ammonium Acetate in Water (pH 6.5).
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Diluent: Acetonitrile:Water (80:20). Avoid alcohols.
Step-by-Step Workflow
Step 1: Sample Preparation
-
Weigh 100 mg of API.[8]
-
Dissolve in 5.0 mL of Diluent.
-
Critical: If the API is a salt of the sulfonic acid, ensure the diluent has sufficient buffering capacity or add a trace of base (Ammonium Hydroxide) to prevent re-equilibration to the ester.
-
-
Filter through a 0.2 µm PTFE filter.
Step 2: LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Column | C18 (e.g., Waters BEH C18), 100mm x 2.1mm, 1.7µm |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-1 min) → 95% B (8 min) → 95% B (10 min) |
| Ion Source | APCI (-) |
| Corona Current | 5 - 10 µA |
| Source Temp | 350°C - 400°C (Higher temp aids vaporization of low-volatility esters) |
Step 3: MRM Transitions (Example)
-
Methyl p-Toluenesulfonate (MTS):
-
Precursor: m/z 186 [M]⁻ (via electron capture) or specific adduct.
-
Product: m/z 171 [M - CH3]⁻ (Loss of methyl group).
-
-
Ethyl Benzenesulfonate (EBS):
-
Precursor: m/z 186.
-
Product: m/z 158 [M - C2H4]⁻.
-
Critical Control: Preventing In-Situ Formation
The most common cause of OOS (Out of Specification) results in sulfonate analysis is the laboratory generating the impurity.
Caption: Pathway of in-situ artifact formation and the corrective strategy using aprotic solvents.
Validation Experiment for Artifacts:
-
Prepare a "Challenge Blank": Dissolve the Sulfonic Acid (or API salt) in the alcohol of interest (e.g., Methanol).
-
Hold at room temperature for 4 hours.
-
Result: If the ester peak grows over time, your method is generating the impurity. Switch to DMSO or Acetonitrile immediately.
References
-
Teasdale, A., et al. (2010). Mechanism and processing parameters affecting the formation of sulfonate esters in drug substances.[3][12] Organic Process Research & Development.[13] [Link]
-
ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][13][14][15][16] International Council for Harmonisation.[5][17] [Link]
-
Guo, T., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. Journal of Chromatography A. [Link]
-
An, J., et al. (2008).[18] A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances.[11] Journal of Pharmaceutical and Biomedical Analysis.[9][19] [Link]
-
Colon, I., & Richoll, S. M. (2005). Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic, and p-toluenesulfonic acids in active pharmaceutical ingredients by gas chromatography-mass spectrometry.[11][20] Journal of Chromatography A. [Link]
Sources
- 1. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rroij.com [rroij.com]
- 10. Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fda.gov [fda.gov]
- 18. japsonline.com [japsonline.com]
- 19. rroij.com [rroij.com]
- 20. researchgate.net [researchgate.net]
Application Note: Synthesis and Analytical Validation of 2-Methoxypropyl 4-Methylbenzenesulfonate Reference Standard
Executive Summary
The identification and quantification of potential genotoxic impurities (PGIs) are critical mandates in modern drug development. 2-Methoxypropyl 4-methylbenzenesulfonate (CAS No.: 99861-96-8; Molecular Formula: C11H16O4S) is a highly scrutinized alkyl sulfonate ester[1]. To comply with stringent regulatory thresholds (often requiring detection limits < 1.5 µ g/day ), analytical laboratories must develop highly sensitive GC-MS or LC-MS methodologies[2]. This application note details the mechanistic rationale, step-by-step synthesis, and analytical validation required to produce a high-purity (>99.0%) reference standard of 2-methoxypropyl tosylate.
Introduction & Mechanistic Context
Alkyl sulfonates—including mesylates, besylates, and tosylates—are classified as PGIs due to their potent electrophilic nature[3]. During active pharmaceutical ingredient (API) synthesis, sulfonic acids are frequently employed as catalysts or counter-ions. When these acids interact with residual short-chain alcohols (such as 2-methoxy-1-propanol, a common solvent impurity), esterification occurs, generating trace levels of alkyl sulfonates.
In vivo, these sulfonate esters act as powerful alkylating agents. They undergo bimolecular nucleophilic substitution (SN2) reactions with the nucleophilic centers of DNA bases—predominantly targeting the N7 position of guanine. This alkylation disrupts DNA replication, leading to genetic mutations and potential carcinogenesis[3].
Mechanism of DNA alkylation and genotoxicity induced by alkyl sulfonate impurities.
Synthesis Rationale & Causality (E-E-A-T)
Producing a reference standard requires a synthesis route that minimizes side reactions and maximizes purity. The standard is synthesized via the tosylation of 2-methoxy-1-propanol using p-toluenesulfonyl chloride (TsCl). Every experimental parameter is deliberately chosen to create a self-validating, high-yield system:
-
Solvent Selection (Anhydrous DCM): Water aggressively competes with the alcohol for the electrophilic TsCl, which would lead to the formation of p-toluenesulfonic acid. Anhydrous dichloromethane (DCM) prevents this hydrolysis.
-
Catalytic Acceleration (DMAP): 4-Dimethylaminopyridine (DMAP) is a superior nucleophile compared to the alcohol. It attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate reacts with the sterically hindered alcohol significantly faster than TsCl alone, ensuring complete conversion.
-
Acid Scavenging (Triethylamine): The reaction generates stoichiometric amounts of hydrogen chloride (HCl). Triethylamine (TEA) is added to neutralize the HCl, driving the reaction forward and preventing acid-catalyzed ether cleavage.
-
Thermodynamic Control (0 °C Initiation): Tosylation is highly exothermic. Initiating the reaction at 0 °C suppresses the kinetic formation of alkyl chloride side products (where the displaced chloride ion acts as a nucleophile).
Experimental Protocol: Synthesis Workflow
Workflow for the synthesis and purification of this compound.
Step-by-Step Methodology
-
Reaction Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with ultra-high-purity nitrogen for 15 minutes to establish an inert atmosphere.
-
Reagent Dissolution: Add 2-methoxy-1-propanol (10.0 mmol) and anhydrous DCM (50 mL) to the flask. Stir at 400 rpm to ensure complete dissolution.
-
Base and Catalyst Addition: Inject Triethylamine (15.0 mmol, 1.5 eq.) via a gas-tight syringe, followed by the addition of solid DMAP (1.0 mmol, 0.1 eq.).
-
Temperature Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (12.0 mmol, 1.2 eq.) portion-wise over 15 minutes. Note: Portion-wise addition prevents thermal spiking.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 4 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.
-
Quenching & Extraction: Quench the reaction by adding 30 mL of deionized water. Transfer the biphasic mixture to a separatory funnel and collect the lower organic layer. Extract the remaining aqueous layer with an additional 20 mL of DCM. Combine the organic layers.
-
Washing (Self-Validating Purification):
-
Wash with 1M aqueous HCl (30 mL) to protonate and remove residual TEA and DMAP.
-
Wash with saturated aqueous NaHCO₃ (30 mL) to neutralize residual acids and remove unreacted p-toluenesulfonic acid.
-
Wash with brine (30 mL) to draw out residual water.
-
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30 °C, 300 mbar).
-
Purification: Purify the crude oil via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of Hexane to Hexane:Ethyl Acetate (85:15). Pool the pure fractions and concentrate in vacuo to afford the reference standard.
Analytical Validation & Characterization
To certify the synthesized compound as a reference standard suitable for trace-level PGI quantification, rigorous analytical validation is required[2]. The data must confirm structural identity and establish a purity of ≥ 99.0%.
Table 1: Quantitative Data for Analytical Validation of 2-Methoxypropyl Tosylate
| Parameter | Analytical Technique | Acceptance Criteria | Rationale for Validation |
| Purity | HPLC-UV (220 nm) | ≥ 99.0% Area | Ensures no interference from unreacted TsCl or starting material during PGI quantification. |
| Exact Mass | LC-HRMS (ESI+) | m/z 262.1113 [M+NH₄]⁺ | Confirms molecular identity (Exact Mass: 244.0769) with high mass accuracy (< 5 ppm error)[1]. |
| Structural Integrity | ¹H NMR (400 MHz, CDCl₃) | Conforms to structure | Verifies the regiochemistry of the tosylate at the C1 position and methoxy at C2. |
| Residual Solvents | GC-FID | < 5000 ppm (DCM, Hexane) | Complies with ICH Q3C guidelines for reference standard purity. |
References
- Buy TSO-PPG1-m from LAURENT.
- Source: agilent.
- Source: waters.
- Source: asianjpr.
Sources
derivatization protocols for 2-Methoxypropyl 4-methylbenzenesulfonate detection
Application Note & Protocol: Derivatization Strategies for the Trace Detection of 2-Methoxypropyl 4-Methylbenzenesulfonate
Target Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Drug Development Professionals. Regulatory Context: ICH M7 Guidelines for Potential Genotoxic Impurities (PGIs).
Introduction & Analytical Rationale
Alkyl sulfonates, particularly alkyl tosylates, are highly reactive electrophiles recognized as Potential Genotoxic Impurities (PGIs) in pharmaceutical manufacturing. This compound (2-methoxypropyl tosylate) is typically formed as a byproduct when 2-methoxypropanol—a common solvent impurity or degradant—reacts with p-toluenesulfonic acid or p-toluenesulfonyl chloride during active pharmaceutical ingredient (API) synthesis.
Due to the stringent regulatory limits imposed by the ICH M7 guidelines (often requiring detection limits in the low ppm or ppb range based on the Maximum Daily Dose), direct analysis of 2-methoxypropyl tosylate presents significant challenges. The molecule lacks a strong chromophore for standard UV detection, exhibits poor ionization efficiency in standard Electrospray Ionization (ESI-MS), and can be prone to thermal degradation or matrix-induced hydrolysis during direct Gas Chromatography (GC) analysis.
The Derivatization Solution: To overcome these limitations, chemical derivatization is employed to transform the reactive tosylate into a stable, highly detectable species. This Application Note details two field-proven, orthogonal derivatization workflows:
-
In Situ Derivatization with Pentafluorothiophenol (PFTP) for Headspace-GC-MS (HS-GC-MS): Converts the tosylate into a highly volatile, thermally stable thioether.
-
Pre-Column Derivatization with Triethylamine (TEA) for HILIC-ESI-MS/MS: Converts the tosylate into a permanently charged quaternary ammonium salt, maximizing positive-ion ESI sensitivity.
Mechanistic Pathways of Derivatization
Both derivatization methods rely on the excellent leaving-group ability of the tosylate moiety. An
-
PFTP Pathway: Pentafluorothiophenol, in the presence of a base (e.g., NaOH), forms a highly nucleophilic thiolate anion. This attacks the electrophilic carbon of 2-methoxypropyl tosylate, displacing the tosylate group and forming pentafluorophenyl 2-methoxypropyl sulfide. This derivative is highly volatile and easily partitions into the headspace, leaving the non-volatile API matrix behind [1].
-
TEA Pathway: Triethylamine acts as a neutral nucleophile, attacking the tosylate to form triethyl(2-methoxypropyl)ammonium tosylate. The resulting quaternary ammonium ion is permanently charged, allowing for exceptional retention on Hydrophilic Interaction Liquid Chromatography (HILIC) columns and sub-ppm detection limits via ESI-MS/MS [2].
Caption: Divergent SN2 derivatization pathways for 2-methoxypropyl tosylate enabling GC-MS or LC-MS detection.
Experimental Protocols
Protocol A: In Situ PFTP Derivatization for HS-GC-MS
Best for: Water-soluble APIs, avoiding matrix injection into the GC system, and achieving high throughput.
Reagents & Materials:
-
Pentafluorothiophenol (PFTP) solution: 6.5 mg/mL prepared in 1 N NaOH.
-
Diluent: DMSO/Water (1:1, v/v).
-
Internal Standard (ISTD): Deuterated 2-methoxypropyl tosylate (if available) or methyl tosylate-d3.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 50 mg of the API into a 20 mL headspace vial.
-
Dissolution: Add 4.0 mL of the DMSO/Water (1:1) diluent and vortex until the API is completely dissolved.
-
ISTD Addition: Spike the sample with 50 µL of the ISTD solution (e.g., 1 µg/mL).
-
Derivatization: Add 100 µL of the PFTP/NaOH derivatizing reagent to the vial. Immediately crimp and seal the vial tightly with a PTFE-lined septum.
-
Incubation: Place the vial in the headspace autosampler oven. Incubate at 105 °C for 15 minutes to drive the derivatization to completion and partition the volatile thioether into the headspace.
-
GC-MS Analysis:
-
Injection: Inject 1.0 mL of the headspace volume (Split ratio 1:10).
-
Column: DB-VRX (60 m × 0.25 mm i.d. × 1.4 µm) or equivalent mid-polarity column.
-
Oven Program: 60 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min).
-
MS Detection: Electron Ionization (EI) mode. Monitor the specific molecular ion and primary fragments of the pentafluorophenyl 2-methoxypropyl sulfide derivative in SIM (Selected Ion Monitoring) mode.
-
Protocol B: Pre-Column TEA Derivatization for HILIC-ESI-MS/MS
Best for: Highly potent APIs requiring ultra-trace detection limits (sub-ppm), or APIs that degrade under high-temperature headspace conditions.
Reagents & Materials:
-
Derivatizing Reagent: Triethylamine (TEA), LC-MS grade.
-
Diluent: Acetonitrile (ACN).
-
Mobile Phases: (A) 10 mM Ammonium formate in Water; (B) Acetonitrile.
Step-by-Step Procedure:
-
Sample Preparation: Weigh 25 mg of the API into a 5 mL volumetric flask.
-
Dissolution & Derivatization: Dissolve the API in 4.0 mL of Acetonitrile. Add 100 µL of pure Triethylamine (TEA).
-
Incubation: Sonicate for 5 minutes, then incubate the solution in a heating block at 65 °C for 45 minutes to ensure quantitative conversion to the quaternary ammonium salt.
-
Cooling & Dilution: Allow the sample to cool to room temperature. Make up to the 5.0 mL mark with Acetonitrile and filter through a 0.22 µm PTFE syringe filter into an LC vial.
-
LC-MS/MS Analysis:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 × 100 mm).
-
Gradient: Start at 95% B, ramp to 50% B over 5 minutes to elute the highly polar quaternary ammonium derivative.
-
MS Detection: Positive ESI mode, Multiple Reaction Monitoring (MRM). The precursor ion will be the intact quaternary ammonium cation
(m/z 160.1 for triethyl(2-methoxypropyl)ammonium). Optimize collision energy to monitor the dominant product ion (typically loss of triethylamine or fragmentation of the alkyl chain).
-
Method Comparison & Performance Data
The choice between HS-GC-MS and LC-MS/MS depends heavily on the API matrix solubility and the required Limit of Quantitation (LOQ). Below is a comparative summary of typical validation parameters derived from established literature on alkyl tosylate derivatization [1, 2, 3].
| Parameter | Protocol A: PFTP (HS-GC-MS) | Protocol B: TEA (HILIC-LC-MS/MS) |
| Primary Advantage | Zero API matrix injected into system | Superior absolute sensitivity |
| Derivatization Time | 15 mins (Automated in HS oven) | 45 mins (Manual/Heating block) |
| Typical LOD | 0.1 – 0.5 ppm (relative to API) | 0.01 – 0.05 ppm (relative to API) |
| Linearity ( | > 0.995 (0.5 to 20 ppm) | > 0.998 (0.1 to 10 ppm) |
| Matrix Interferences | Very Low (Headspace isolation) | Moderate (Requires HILIC separation) |
| Analyte Stability | High (Stable thioether in gas phase) | High (Stable salt in aprotic solvent) |
Analytical Workflow Decision Tree
To ensure self-validating and robust method development, scientists should select the protocol based on the physicochemical properties of the API matrix.
Caption: Decision workflow for selecting the optimal derivatization protocol based on API solubility.
References
-
Alzaga, R., et al. (2007). "A generic approach for the determination of residues of alkylating agents in active pharmaceutical ingredients by in situ derivatization-headspace-gas chromatography-mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 45(3), 472-479. Available at:[Link]
-
An, J., et al. (2008). "A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances." Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1006-1010. Available at:[Link]
-
Elder, D. P., et al. (2008). "The utility of sulfonate salts in drug development and the assessment of the potential for formation of genotoxic alkyl sulfonates." Journal of Pharmacy and Pharmacology, 60(12), 1545-1555. Available at:[Link]
selecting column stationary phases for 2-Methoxypropyl tosylate separation
Application Note: Strategic Column Selection for the Separation of 2-Methoxypropyl Tosylate
Executive Summary & Regulatory Context
2-Methoxypropyl tosylate (2-MPT) is a sulfonate ester formed via the reaction of p-toluenesulfonic acid (pTSA) with 2-methoxy-1-propanol. Under ICH M7 guidelines, alkyl tosylates are classified as Class 1 Potential Genotoxic Impurities (PGIs) due to their DNA-alkylating properties. Consequently, they must be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .
This application note provides a comprehensive guide for selecting stationary phases to analyze 2-MPT. Unlike standard impurity profiling, this analysis presents three specific challenges:
-
Regio-selectivity: Differentiating 2-MPT from its structural isomer, 1-methoxy-2-propyl tosylate.
-
Hydrolytic Instability: Sulfonate esters degrade in aqueous mobile phases, requiring rapid separation or specific pH control.
-
Chirality: The 2-methoxypropyl moiety contains a stereocenter, necessitating enantioselective methods if the drug substance is optically active.
Physicochemical Profiling & Phase Selection Logic
To select the correct column, we must deconstruct the analyte's interaction potential.
| Feature | Chemical Implication | Chromatographic Requirement |
| Tosyl Group (Aromatic) | High | |
| Sulfonate Ester | Polar, H-bond acceptor. | Polar Selectivity: Cyano or polar-embedded phases can fine-tune retention. |
| Methoxypropyl Chain | Aliphatic, Chiral center (R/S). | Chiral Recognition: Polysaccharide-based CSPs (Chiral Stationary Phases) required for enantiomers. |
| Stability | Susceptible to nucleophilic attack ( | Method Constraints: High organic content, low temperature, neutral/acidic pH. |
Decision Matrix: Selecting the Stationary Phase
Use the diagram below to determine the correct column chemistry based on your analytical goal.
Figure 1: Decision tree for stationary phase selection. Note the preference for Phenyl phases in complex separations.
Detailed Protocols
Protocol A: Achiral Trace Quantification (Regio-selective)
Objective: Separate 2-MPT from matrix components and regioisomers (1-methoxy-2-propyl tosylate) for ppm-level quantification.
Why this column?
A Phenyl-Hexyl or Biphenyl stationary phase is recommended over C18. The tosyl ring of the impurity engages in
Experimental Setup:
-
Column: Biphenyl or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm or 2.6 µm core-shell).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5 - Acidic pH stabilizes sulfonates).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 10°C (Critical: Low temperature inhibits on-column hydrolysis).
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 30 | Initial retention of polar tosylate. |
| 5.0 | 80 | Elute hydrophobic API. |
| 7.0 | 80 | Wash. |
| 7.1 | 30 | Re-equilibration. |
Sample Preparation (Crucial Step): Dissolve sample in 100% Acetonitrile . Do not use water or methanol in the diluent if possible. Methanol can react with residual tosyl chloride to form methyl tosylate (a false positive artifact).
Protocol B: Chiral Separation (Enantioselective)
Objective: Determine the enantiomeric excess of (R)-2-MPT vs (S)-2-MPT.
Why this column? The Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-3 or equivalent) is the industry standard for aromatic esters. The carbamate linkage provides H-bonding sites, while the aromatic rings in the selector interact with the tosyl group of the analyte.
Experimental Setup:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (150 x 4.6 mm, 3 µm).
-
Mode: Normal Phase (NP) or Polar Organic Mode (POM).
-
Mobile Phase (NP): n-Hexane / Ethanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 225 nm (Tosyl absorption max).
Optimization Tip: If resolution is poor, switch to Polar Organic Mode (100% Acetonitrile or Ethanol/Acetonitrile mixtures). This often enhances the solubility of polar tosylates and can alter the chiral recognition cavity shape.
Method Validation & Self-Validating Systems
To ensure the method is trustworthy (E-E-A-T), you must implement a system suitability test (SST) that flags stability issues immediately.
Workflow: Stability-Indicating SST
Figure 2: Self-validating workflow to ensure analyte stability during the analytical run.
Key Validation Parameters:
-
Resolution (
): Must be > 1.5 between 2-MPT and the API. -
Sensitivity (LOD): Must detect < 30% of the TTC limit (approx. 0.45 µ g/day equivalent).
-
Specificity: Inject "Blank + Tosylic Acid" to ensure the hydrolysis product does not co-elute with the intact ester.
References
-
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.[1][2][3] [Link]
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. [Link][4]
-
Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley.[5] (Context on sulfonate ester formation and stability). [Link]
-
Chiral Technologies. Instruction Manual for CHIRALPAK® AD-3. (Source for Amylose tris(3,5-dimethylphenylcarbamate) specifications). [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. asianjpr.com [asianjpr.com]
- 3. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Enantiomer separation of a powerful chiral auxiliary, 2-methoxy-2-(1-naphthyl)propionic acid by liquid chromatography using chiral anion exchanger-type stationary phases in polar-organic mode; investigation of molecular recognition aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing formation of 2-Methoxypropyl 4-methylbenzenesulfonate during synthesis
Executive Summary
You are likely encountering 2-Methoxypropyl 4-methylbenzenesulfonate (2-MP-Tosylate) as a trace impurity during the synthesis of a tosylate salt API. This compound is a Potentially Genotoxic Impurity (PGI) , classified under the alkyl sulfonate esters group (similar to methyl methanesulfonate).
Its formation is rarely due to a direct reagent choice but is typically a "hidden" side reaction involving solvent impurities—specifically when Propylene Glycol Monomethyl Ether (PGME) is used as a reaction solvent or antisolvent.
This guide provides the mechanistic root cause, a self-validating control protocol, and troubleshooting steps to mitigate this risk to below Threshold of Toxicological Concern (TTC) levels (typically <1.5 µ g/day ).
Part 1: The Mechanism (Root Cause Analysis)
Q: I am not using 2-methoxypropanol as a reagent. Where is this impurity coming from?
A: The source is almost certainly your solvent, 1-Methoxy-2-propanol (PGME) . Commercial PGME is a mixture of two isomers:
-
Alpha-isomer (Major, ~99%): 1-methoxy-2-propanol (Secondary alcohol).
-
Beta-isomer (Minor, <0.5%): 2-methoxy-1-propanol (Primary alcohol).
The Critical Insight: While the alpha-isomer is a secondary alcohol and sterically hindered, the beta-isomer (2-methoxy-1-propanol) is a primary alcohol . Primary alcohols react with p-Toluenesulfonic acid (p-TSA) or Tosyl Chloride significantly faster (orders of magnitude) than secondary alcohols. Even trace amounts (0.1%) of the beta-isomer in your solvent can generate ppm levels of 2-MP-Tosylate in the presence of p-TSA.
Formation Pathway Diagram
Caption: Mechanistic pathway showing how the trace beta-isomer in PGME acts as a high-reactivity precursor for the genotoxic impurity.
Part 2: Troubleshooting & Mitigation Strategies
Q: How do I eliminate this impurity without changing my entire solvent system?
A: You must shift the reaction kinetics to favor salt formation (proton transfer) over esterification. Use the "3-Point Control Strategy" :
Stoichiometric Control (The "Base Excess" Rule)
Esterification requires free acid. If the API (Base) is present in slight excess before the acid is added, the acid is immediately neutralized to the salt, leaving no free proton to catalyze the ester formation.
-
Action: Ensure the molar ratio of p-TSA to API is 0.95 - 0.98 equivalents . Never use an excess of p-TSA.
Water Scavenging Effect
Esterification is an equilibrium reaction producing water. Adding water pushes the equilibrium back toward hydrolysis (destroying the impurity).
-
Action: If solubility permits, include 2-5% water in your crystallization solvent. This drastically suppresses the equilibrium constant for ester formation.
Temperature Management
Activation energy for proton transfer (salt formation) is near zero. Activation energy for esterification is significant.
-
Action: Perform the salt formation and isolation at the lowest possible temperature (e.g., 0–5°C or room temperature) rather than at reflux.
Decision Matrix: Process Parameters
| Parameter | High Risk Condition | Optimized Safe Condition | Technical Rationale |
| Solvent Grade | Technical Grade PGME | Electronic/Pharma Grade PGME | Lowers beta-isomer (precursor) content to <0.05%. |
| p-TSA Equivalents | > 1.05 eq | 0.95 - 0.98 eq | Eliminates free acid required for catalysis. |
| Addition Order | Base added to Acid | Acid added to Base | Ensures Base is always in excess during mixing. |
| Temperature | Reflux (>80°C) | < 25°C | Kinetic control; esterification is slow at low T. |
| Water Content | Anhydrous conditions | 2-5% v/v Water | Shifts equilibrium toward hydrolysis of the ester. |
Part 3: Validated Experimental Protocol
Protocol: Safe Tosylate Salt Formation in PGME Objective: Synthesize API-Tosylate while maintaining 2-MP-Tosylate < 1 ppm.
1. Preparation of Base Solution:
-
Dissolve 1.00 equiv of API Free Base in PGME (Pharma Grade, <0.1% beta-isomer).
-
Optional: Add 2% (v/v) deionized water to the solvent mixture.
-
Cool the solution to 0–5°C .
2. Preparation of Acid Solution:
-
Dissolve 0.97 equiv of p-Toluenesulfonic acid monohydrate in a minimum volume of PGME.
-
Note: Do not heat this solution above 30°C.
3. Controlled Addition (Critical Step):
-
Slowly add the Acid Solution to the Base Solution over 1–2 hours.
-
Maintain internal temperature <5°C.[1]
-
Why? This ensures the Base is always in molar excess relative to the Acid during the addition, causing instantaneous neutralization (Salt Formation) and preventing the Acid from reacting with the solvent.
4. Crystallization & Isolation:
-
Allow the slurry to stir at 0–5°C for 2–4 hours.
-
Filter the solid.
-
Wash: Wash the cake with pure isopropanol or ethanol (avoid PGME in the wash if possible, or use cold PGME).
-
Drying: Dry under vacuum at <40°C. Avoid high heat during drying if residual p-TSA and solvent are present.
Part 4: Analytical Detection (FAQ)
Q: How do I detect this impurity? It is not showing up in my standard HPLC. A: Alkyl sulfonate esters are often not UV-active enough at trace levels or co-elute with solvents.
-
Recommended Method: GC-MS (Gas Chromatography-Mass Spectrometry) with SIM (Selected Ion Monitoring).
-
Alternative: LC-MS/MS using derivatization if the compound is unstable.
-
Target Limit: Calculate the limit based on the ICH M7 guideline.
-
Calculation:
.
-
Q: Can I use p-Toluenesulfonyl Chloride (TsCl) instead of p-TSA? A: Avoid if possible. TsCl is much more reactive toward alcohols than p-TSA is. Using TsCl in PGME will generate significant amounts of 2-MP-Tosylate rapidly. If you must use TsCl, use a non-alcoholic solvent (e.g., DCM, Toluene) and add the alcohol only after the sulfonyl chloride is fully consumed, or use a scavenger.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
Teasdale, A., et al. (2010). "Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters." Organic Process Research & Development. (Demonstrates the kinetics of sulfonate ester formation and the protective effect of water/base excess). Link
-
Elder, D. P., et al. (2009). "Regulating Genotoxic Impurities." Organic Process Research & Development. (Discusses the specific risk of sulfonate esters in salt formation). Link
-
Dow Chemical . Product Safety Assessment: Propylene Glycol Monomethyl Ether. (Details the isomer composition of commercial PGME). Link
Sources
Technical Support Center: Strategies for Purging 2-Methoxypropyl 4-methylbenzenesulfonate from Drug Substances
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purging of 2-Methoxypropyl 4-methylbenzenesulfonate (MMP-TsO), a potentially genotoxic impurity (PGI), from active pharmaceutical ingredients (APIs). Our goal is to equip you with the scientific rationale and practical methodologies to ensure the safety and purity of your drug substance.
Introduction: The Challenge of Sulfonate Esters
This compound (MMP-TsO) belongs to the sulfonate ester class of compounds, which are often flagged as PGIs due to their potential to alkylate DNA, leading to mutations.[1][2][3] The International Council for Harmonisation (ICH) M7 guideline mandates strict control of such impurities to a level that poses a negligible carcinogenic risk, often referred to as the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for lifetime exposure.[3][4]
The formation of MMP-TsO can occur as an unintended byproduct in synthetic routes involving 2-methoxypropanol (or related precursors) and a p-toluenesulfonyl (tosyl) activating group, such as tosyl chloride (TsCl), often used to convert alcohols into good leaving groups.[5][6] Given the stringent control limits, developing robust and efficient purging strategies is a critical aspect of process development and manufacturing of APIs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a potentially genotoxic impurity?
A1: Sulfonate esters, including MMP-TsO, are structurally alerting for genotoxicity because the sulfonate group is an excellent leaving group, making the molecule a potent alkylating agent.[1][2][3] This reactivity allows it to transfer its 2-methoxypropyl group to nucleophilic sites on DNA, which can lead to DNA damage and mutations, a key initiating event in carcinogenesis.
Q2: What are the typical regulatory limits for MMP-TsO in a drug substance?
A2: The acceptable intake of a PGI is generally determined by the Threshold of Toxicological Concern (TTC) outlined in the ICH M7 guideline.[3][4] For long-term treatment, this is typically set at 1.5 µ g/day . The permissible concentration in the drug substance (in ppm) is then calculated based on the maximum daily dose of the API.
Q3: How can I predict the potential for MMP-TsO formation in my synthetic process?
A3: A thorough risk assessment of your synthetic route is crucial. The potential for MMP-TsO formation is highest in steps where 2-methoxypropanol (or a related species) is present, either as a solvent, reagent, or impurity, in conjunction with a tosylating agent (e.g., tosyl chloride, tosyl anhydride) or p-toluenesulfonic acid under conditions that could favor esterification.
Q4: What analytical techniques are suitable for detecting MMP-TsO at trace levels?
A4: Due to the low detection levels required, highly sensitive analytical methods are necessary. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for the quantification of sulfonate esters.[2] These methods offer the required sensitivity and selectivity to detect impurities at the ppm or even sub-ppm levels. Method validation according to ICH guidelines is essential to ensure the reliability of the results.[1]
Troubleshooting Purging Strategies
The selection of an appropriate purging strategy depends on the physicochemical properties of both the API and the MMP-TsO impurity, as well as the stage of the synthesis at which the impurity is present. Below are detailed troubleshooting guides for common and effective purging techniques.
Recrystallization: The Workhorse of Purification
Recrystallization is often the most effective and scalable method for removing impurities from solid APIs.[7][8][9] The success of this technique relies on the differential solubility of the API and the impurity in a chosen solvent system.
Scientific Rationale:
The principle of recrystallization is based on the fact that the solubility of most solids increases with temperature.[7] An ideal recrystallization solvent will dissolve the API and the impurity at an elevated temperature and, upon cooling, the API will crystallize out in a pure form, leaving the impurity behind in the mother liquor.
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Purging of MMP-TsO | The solubility of MMP-TsO is too similar to the API in the chosen solvent. | 1. Solvent Screening: Conduct a systematic solvent screen to identify a solvent or solvent mixture with a significant solubility difference between the API and MMP-TsO. Consider a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons). 2. Anti-Solvent Addition: Investigate the use of an anti-solvent. The API should be soluble in the primary solvent but insoluble in the anti-solvent, while MMP-TsO should ideally remain soluble in the solvent mixture. This can enhance the selective crystallization of the API. |
| API and MMP-TsO Co-crystallize | Strong intermolecular interactions between the API and MMP-TsO. | 1. Modify Crystallization Conditions: Experiment with different cooling profiles (e.g., slower cooling rates), agitation speeds, and seeding strategies. Slower cooling often leads to more selective crystal growth. 2. pH Adjustment: If the API has ionizable groups, adjusting the pH of the solution can alter its solubility and potentially disrupt co-crystallization. |
| Low API Recovery | The API has high solubility in the mother liquor at low temperatures. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the API. Excess solvent will lead to lower recovery. 2. Lower the Final Temperature: Cool the mixture to a lower temperature (e.g., using an ice bath) to maximize the precipitation of the API, provided the impurity remains in solution. 3. Consider a Different Solvent System: A solvent in which the API has lower solubility at cold temperatures will improve recovery. |
Experimental Protocol: Solvent Screening for Recrystallization
-
Solubility Assessment:
-
Accurately weigh a small amount of the API and MMP-TsO (if available as a standard) into separate vials.
-
Add a measured volume of the test solvent at room temperature and observe solubility.
-
If not soluble at room temperature, heat the mixture to the solvent's boiling point and observe.
-
An ideal solvent will show low solubility for the API at room temperature and high solubility at elevated temperatures, while MMP-TsO will ideally be highly soluble at both temperatures.
-
-
Test Crystallization:
-
Dissolve a small amount of the impure API in a minimal amount of the promising hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Collect the crystals by filtration and analyze both the crystals and the mother liquor for the levels of API and MMP-TsO.
-
Diagram: Recrystallization Workflow
Sources
- 1. edqm.eu [edqm.eu]
- 2. japsonline.com [japsonline.com]
- 3. theaspd.com [theaspd.com]
- 4. tapi.com [tapi.com]
- 5. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 6. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Enhancing Sensitivity for 2-Methoxypropyl Tosylate in Mass Spectrometry
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the sensitive detection of 2-Methoxypropyl tosylate (2-MPT). As a small, polar molecule lacking a readily ionizable functional group, 2-MPT presents a common but solvable analytical challenge. This document provides in-depth, field-proven insights and troubleshooting strategies to significantly enhance its signal intensity and achieve your desired limits of detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.
Section 1: Understanding the Core Problem
Q1: Why is my 2-Methoxypropyl tosylate signal so weak or non-existent in ESI-MS?
Answer: The primary reason for poor sensitivity is the chemical nature of 2-Methoxypropyl tosylate itself. Standard Electrospray Ionization (ESI) is most effective for molecules that are already charged in solution or can be easily protonated (accept a proton, [M+H]⁺) or deprotonated. 2-MPT is a neutral molecule with low proton affinity, meaning it does not readily accept a proton to become a positive ion.[1][2] Its ether and sulfonate ester functional groups are not basic enough to be efficiently protonated under typical reversed-phase LC conditions.
Furthermore, the molecule's small size and polarity can make it susceptible to ion suppression from matrix components or mobile phase additives, further weakening its signal.[3]
Section 2: Optimizing Direct Analysis & LC-MS Parameters
Q2: Before attempting derivatization, what are the first instrumental steps I should take to improve the signal for 2-MPT?
Answer: While 2-MPT is challenging, optimizing your instrument and mobile phase for adduct formation can provide a significant sensitivity boost without chemical modification. The strategy here is to encourage the formation of adducts, where 2-MPT associates with a cation present in the mobile phase.
Core Strategy: Promote Adduct Formation
The most common adducts are with sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺). These adducts are often more stable and readily formed than the protonated molecule.[4][5]
Step-by-Step Protocol for Promoting Adduct Formation:
-
Mobile Phase Modification:
-
For Ammonium Adducts ([M+NH₄]⁺): Add 5-10 mM ammonium formate or ammonium acetate to your aqueous mobile phase. Ammonium ions are excellent for forming adducts with molecules containing ether oxygens.
-
For Sodium Adducts ([M+Na]⁺): If ammonium adducts are not sufficient, consider adding 1-5 mM sodium acetate. Be cautious, as sodium can be "sticky" and lead to carryover in your LC system and suppress the ionization of other analytes.[6] Use with care and ensure thorough system flushing after use.[7]
-
-
Mass Spectrometer Tuning:
-
Instead of tuning on the theoretical m/z of [M+H]⁺, tune the instrument specifically for the mass of the expected adduct (e.g., [M+Na]⁺ or [M+NH₄]⁺).
-
Optimize source parameters (e.g., capillary voltage, source temperature) while infusing a standard solution of 2-MPT with the modified mobile phase to maximize the adduct signal.
-
-
Data Acquisition:
-
Set your Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method to target the m/z of the adduct ion. For example, for 2-MPT (MW = 214.26), you would target:
-
[M+NH₄]⁺ = 232.29 m/z
-
[M+Na]⁺ = 237.25 m/z
-
-
The choice of additive can increase sensitivity by up to three orders of magnitude in some cases.[4]
Section 3: Chemical Derivatization for Maximum Sensitivity
Q3: Direct analysis isn't giving me the sensitivity I need. What is the most reliable derivatization strategy for 2-Methoxypropyl tosylate?
Answer: Chemical derivatization is a powerful strategy to overcome the poor ionization efficiency of 2-MPT.[1] The goal is to attach a molecular "tag" that has a high proton affinity or a permanent positive charge, making the molecule easily detectable by ESI-MS.
Recommended Strategy: Derivatization via Nucleophilic Substitution
The tosylate group is an excellent leaving group, making it susceptible to nucleophilic substitution. By reacting 2-MPT with a nucleophile containing a readily ionizable group (like a tertiary amine), we can form a new molecule with vastly superior ionization properties.
dot
Caption: Workflow for derivatization of 2-MPT before LC-MS analysis.
Step-by-Step Protocol for Derivatization with N,N-Dimethylethylenediamine:
This protocol introduces a tertiary amine group, which is easily protonated.
-
Reagent Preparation: Prepare a 10 mg/mL solution of N,N-Dimethylethylenediamine in dry acetonitrile (ACN).
-
Sample Preparation: Evaporate the sample extract containing 2-MPT to dryness under a stream of nitrogen. Reconstitute in 50 µL of dry ACN.
-
Reaction: Add 10 µL of the N,N-Dimethylethylenediamine solution to the reconstituted sample. Vortex briefly.
-
Incubation: Seal the vial and heat at 60°C for 45 minutes.
-
Quenching & Dilution: After cooling to room temperature, add 940 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid) to quench the reaction and prepare for injection.
-
Analysis: Analyze using LC-MS in positive ion mode. The resulting derivative will have a permanent positive charge and will ionize exceptionally well. You will be looking for the protonated derivative molecule.
This derivatization improves ionization efficiency and can also improve chromatographic retention on reversed-phase columns.[8]
Section 4: Alternative Ionization Techniques
Q4: My lab has APCI and APPI sources. Could these offer an advantage over ESI for 2-MPT?
Answer: Yes, absolutely. If derivatization is not feasible, switching to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) is a highly recommended troubleshooting step. These techniques are often better suited for less polar and thermally stable small molecules that are difficult to ionize with ESI.[9][10]
dot
Caption: Comparison of ionization techniques for 2-Methoxypropyl tosylate.
Atmospheric Pressure Chemical Ionization (APCI):
-
Mechanism: APCI is a gas-phase ionization technique. The LC eluent is vaporized in a heated tube, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer a proton to the analyte molecule (in this case, 2-MPT).[9][11]
-
Why it Works for 2-MPT: APCI is generally more efficient for less polar, thermally stable compounds up to 1500 Da that do not ionize well in ESI.[11][12] Since 2-MPT is thermally stable, APCI can be a robust alternative.
-
Key Parameters to Optimize:
-
Vaporizer Temperature: This is critical. Start around 350-450°C. You need enough heat to vaporize the analyte efficiently without causing thermal degradation.
-
Corona Discharge Current: Typically 3-5 µA.[11]
-
Atmospheric Pressure Photoionization (APPI):
-
Mechanism: APPI uses photons from a UV lamp to ionize molecules.[13] It is particularly effective for non-polar compounds but can be extended to more polar molecules through the use of a "dopant."[14][15] The dopant (e.g., toluene or acetone) is easily ionized by the UV light and then transfers the charge to the analyte.
-
Why it Might Work for 2-MPT: Dopant-assisted APPI can ionize a broader range of compounds than ESI or APCI alone.[14] It can be an excellent problem-solving tool when other sources fail.
-
Key Parameters to Optimize:
-
Dopant Selection and Flow Rate: Toluene is a common choice. The dopant flow rate needs careful optimization to maximize analyte signal without creating excessive background noise.
-
Lamp: A krypton lamp is standard.[13]
-
| Technique | Principle | Suitability for 2-MPT | Key Advantage |
| ESI | Liquid-phase ionization | Poor (without adducts) | Good for polar, pre-charged molecules. |
| APCI | Gas-phase chemical ionization | Good | Excellent for thermally stable, moderately polar molecules.[12][16] |
| APPI | Gas-phase photoionization | Good (with dopant) | Can ionize non-polar compounds that are invisible to ESI/APCI.[15][17] |
| Table 1: Comparison of Ionization Techniques for 2-Methoxypropyl Tosylate. |
Section 5: General Troubleshooting
Q5: I've tried optimizing for adducts and I'm still getting a noisy or inconsistent signal. What else could be wrong?
Answer: If you're facing issues like a noisy baseline, poor peak shape, or inconsistent signal intensity, it's time to perform a systematic check of your LC-MS system.[18][19]
| Problem | Potential Cause | Troubleshooting Action |
| High Baseline Noise | Contaminated mobile phase, solvents, or additives. | Use high-purity, LC-MS grade solvents and fresh additives.[7] Filter all mobile phases. |
| Dirty ion source. | Clean the ion source components (capillary, skimmer) according to the manufacturer's protocol.[7] | |
| Poor Peak Shape (Tailing/Fronting) | Sample solvent is too strong. | Ensure your sample is dissolved in a solvent weaker than or equal to your initial mobile phase.[20] |
| Column degradation or contamination. | Flush the column or try a new column. Use a guard column to protect your analytical column.[20] | |
| Inconsistent Signal/Drifting Retention Time | LC pump malfunction or leak. | Check for pressure fluctuations and visible leaks at all fittings.[18] |
| Inconsistent column temperature. | Ensure the column oven is on and set to a stable temperature (e.g., 40°C). | |
| No Signal at All | Incorrect m/z target. | Double-check your calculations for the target ion (protonated, adduct, or derivative). |
| MS/MS detector voltage off or too low. | Verify detector settings in the instrument software.[18] | |
| Table 2: General LC-MS Troubleshooting Guide. |
By systematically addressing the inherent chemical challenges of 2-Methoxypropyl tosylate through adduct formation, chemical derivatization, or alternative ionization sources, you can transform a difficult analysis into a robust and sensitive method.
References
-
Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry. PubMed. [Link]
-
Xevo TQ MS with Atmospheric Pressure Photo Ionization (APPI) Source: The Ionization of Compounds with Diverse Structures Using Vitamins as a Model. Waters Corporation. [Link]
-
Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC. [Link]
-
Atmospheric-pressure chemical ionization. Wikipedia. [Link]
-
Adduct Formation in ESI/MS by Mobile Phase Additives. ACS Publications. [Link]
-
Predicting Preferences for Adduct Formation in Electrospray Ionization: The Case Study of Succinic Acid. ACS Publications. [Link]
-
Atmospheric Pressure Photoionization (APPI). National High Magnetic Field Laboratory. [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]
-
Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation. [Link]
-
Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. PubMed. [Link]
-
Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Mad Barn. [Link]
-
Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. PubMed. [Link]
-
Electrospray and APCI Mass Analysis. AxisPharm. [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Troubleshooting LC–MS. LCGC International. [Link]
-
Sensitive detection of genotoxic impurities in pharmaceuticals with LC-UV. Separations.co.uk. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Troubleshooting for LC-MS/MS. ResearchGate. [Link]
-
Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. Agilent. [Link]
-
Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC. [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE. [Link]
-
Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]
Sources
- 1. Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. as.uky.edu [as.uky.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. ddtjournal.com [ddtjournal.com]
- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 11. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 13. Atmospheric Pressure Photoionization (APPI) - MagLab [nationalmaglab.org]
- 14. waters.com [waters.com]
- 15. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 16. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 17. acdlabs.com [acdlabs.com]
- 18. myadlm.org [myadlm.org]
- 19. researchgate.net [researchgate.net]
- 20. halocolumns.com [halocolumns.com]
Technical Support Center: Resolving Matrix Effects in 2-Methoxypropyl 4-Methylbenzenesulfonate (2-MPT) LC-MS/MS Analysis
Diagnostic Overview & Troubleshooting Logic
2-Methoxypropyl 4-methylbenzenesulfonate (2-MPT) is an alkylating agent classified as a Potential Mutagenic Impurity (PMI). Because regulatory guidelines (ICH M7) require its quantification at the Threshold of Toxicological Concern (TTC)—often in the low parts-per-million (ppm) or parts-per-billion (ppb) range—analysts must inject highly concentrated Active Pharmaceutical Ingredient (API) matrices. This high matrix load inevitably leads to severe matrix effects during LC-MS/MS analysis.
Figure 1: Decision tree for diagnosing and resolving 2-MPT matrix effects.
Frequently Asked Questions (FAQs) & Methodologies
Q1: Why does the 2-MPT signal disappear or fluctuate wildly when analyzing formulated drug products or crude API?
The Causality: In Electrospray Ionization (ESI), the target analyte and matrix components compete for the limited charge available on the surface of the ESI droplets. High-mass, highly polar, or highly basic matrix components (like the API or formulation phospholipids) will monopolize the charge. Because 2-MPT is a relatively neutral ester, it is easily outcompeted and left un-ionized in the gas phase. This charge-competition phenomenon is known as ion suppression[1].
Q2: How can I quantitatively assess the extent of matrix effects for 2-MPT before modifying my workflow?
The Solution: You must establish a baseline metric using the Matrix Factor (MF) calculation. This creates a self-validating protocol where the exact degree of suppression or enhancement is mathematically proven rather than guessed[2].
Step-by-Step Methodology: Post-Extraction Spiking (Matrix Factor Assessment)
-
Prepare Neat Standard (A): Spike 2-MPT into pure extraction solvent at your target Limit of Quantitation (LOQ).
-
Prepare Post-Extraction Spike (B): Extract a blank matrix (API without 2-MPT) using your current protocol. Spike 2-MPT into the final extract at the LOQ.
-
Prepare Pre-Extraction Spike (C): Spike 2-MPT into the blank matrix prior to extraction.
-
Analyze: Inject all three solutions into the LC-MS/MS in triplicate.
-
Calculate Matrix Factor (MF): MF = Peak Area (B) / Peak Area (A).
-
Calculate Extraction Recovery (RE): RE = Peak Area (C) / Peak Area (B).
Quantitative Data Summary: Matrix Factor Acceptance Criteria
| Metric | Calculation | Target Range | Interpretation |
| Absolute Matrix Factor (MF) | Area (B) / Area (A) | 0.85 – 1.15 | < 0.85 indicates ion suppression; > 1.15 indicates ion enhancement. |
| IS-Normalized MF | MF(Analyte) / MF(Internal Standard) | 0.90 – 1.10 | Validates that the Internal Standard perfectly corrects for the matrix effect. |
| Coefficient of Variation (%CV) | Standard Deviation(MF) / Mean(MF) * 100 | ≤ 15% | Ensures matrix effect is consistent across different formulation lots. |
Q3: What sample preparation techniques effectively eliminate API interference for 2-MPT?
The Causality: 2-MPT is a lipophilic, neutral ester. If your API is a polar salt (e.g., a hydrochloride or mesylate salt), Liquid-Liquid Extraction (LLE) can selectively partition 2-MPT into an organic phase while retaining the massive API load in the aqueous phase. This physically removes the source of ion suppression[3]. Crucial Note: 2-MPT is susceptible to hydrolysis; extraction must occur at a neutral pH.
Step-by-Step Methodology: Selective LLE for 2-MPT
-
Dissolution: Dissolve 50 mg of the API matrix in 1.0 mL of deionized water. Buffer to pH 6.5–7.0 using 10 mM ammonium acetate to prevent base-catalyzed hydrolysis of the sulfonate ester.
-
Partitioning: Add 2.0 mL of a non-polar organic solvent (e.g., n-heptane or methyl tert-butyl ether).
-
Extraction: Vortex vigorously for 5 minutes to drive the 2-MPT into the organic layer.
-
Separation: Centrifuge at 4000 rpm for 5 minutes to achieve clean phase separation.
-
Transfer & Concentration: Transfer 1.5 mL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature . (Do not apply heat; alkyl tosylates are volatile and thermally labile).
-
Reconstitution: Reconstitute in 200 µL of the LC mobile phase initial conditions and inject.
Q4: Can chromatographic or instrumental adjustments resolve residual matrix effects without changing sample prep?
The Solution: Yes. If sample prep cannot completely remove the API, you must prevent the API from entering the mass spectrometer. Because the API is usually present at concentrations millions of times higher than 2-MPT, its elution causes massive space-charge effects.
By utilizing a divert valve (switching valve), the column effluent is directed to waste during the API's elution window, allowing only the retention window of 2-MPT to enter the MS[4]. Additionally, switching the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) can drastically reduce matrix effects. APCI relies on gas-phase ion-molecule reactions, which are inherently less susceptible to the liquid-phase charge competition that plagues ESI[5].
Figure 2: Divert valve configuration to exclude API from the MS source.
Q5: How do I ensure my quantification is accurate even if some matrix effect persists?
The Causality: Even with optimized extraction and chromatography, slight variations in matrix composition (e.g., different formulation lots) can cause unpredictable ion suppression. To create a self-validating, fail-safe quantitative system, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS)[6].
A SIL-IS (such as 2-MPT-d7) shares the exact physicochemical properties of 2-MPT but has a different mass. Because it co-elutes perfectly with the analyte, it experiences the exact same matrix suppression or enhancement in the MS source. While the absolute peak areas may drop due to matrix effects, the ratio of the analyte signal to the IS signal remains perfectly constant, ensuring accurate quantification regardless of matrix fluctuations.
References
*[2] Assessment of matrix effect in quantitative LC-MS bioanalysis Source: PMC - NIH URL:[Link]
*[1] What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL:[Link]
*[3] Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Longdom Publishing URL:[Link]
*[6] Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL:[Link]
*[5] Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS Source: PMC - NIH URL:[Link]
*[4] LC-MS Method development and validation for the low-level determination of genotoxic impurity, ethyl p-toluene sulfonate in perindopril tert-butylamine Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:[Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
preventing degradation of 2-Methoxypropyl 4-methylbenzenesulfonate in solution
Technical Support Center: Stability & Handling Guide Topic: Preventing Degradation of 2-Methoxypropyl 4-methylbenzenesulfonate Ticket ID: #GTI-STAB-2MP-TS Assigned Specialist: Senior Application Scientist, Analytical Development
Executive Summary
This compound (2-Methoxypropyl Tosylate) is a potentially genotoxic impurity (PGI) often formed as a byproduct during the synthesis of sulfonate salt drugs when 2-methoxypropanol is present. As a sulfonate ester, it is a potent alkylating agent. Its high reactivity, which makes it a PGI, also makes it inherently unstable in solution. It is prone to hydrolysis (reaction with water) and alcoholysis (reaction with alcoholic solvents).
This guide provides an evidence-based framework to prevent degradation during sample preparation, storage, and analysis (LC-MS/GC-MS).
Part 1: Solvent Selection & Sample Preparation
Q: Why is my analyte signal disappearing in Methanol/Water diluents?
A: You are likely observing solvolysis . Sulfonate esters are electrophiles that react rapidly with nucleophilic solvents.
-
Mechanism: In methanol, the tosylate group is displaced by methoxide/methanol, converting your analyte into a methyl ether or trans-esterifying it. In water, it hydrolyzes to p-Toluenesulfonic acid (PTSA) and 2-methoxypropanol.
-
Solution: Switch to polar aprotic solvents .
-
Recommended: Acetonitrile (ACN) is the gold standard. It dissolves the tosylate well and is non-nucleophilic.
-
Alternative: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) can be used for stock solutions but require care (see Temperature section).
-
Prohibited: Methanol, Ethanol, Isopropanol, and unbuffered water.
-
Q: Can I use water in my LC-MS mobile phase?
A: Yes, but you must control the "In-Vial" vs. "On-Column" time.
-
The Risk: Degradation occurs primarily in the autosampler vial, not on the column. Once injected, the separation timescale (minutes) is usually faster than the hydrolysis half-life at neutral pH.
-
Protocol:
-
Prepare samples in 100% Acetonitrile .
-
If the peak shape distorts due to strong solvent effects, use a "sandwich injection" or dilute with water immediately before injection.
-
Maximum Aqueous Hold Time: < 2 hours at ambient temperature.
-
Table 1: Solvent Compatibility Matrix
| Solvent System | Stability Rating | Mechanism of Failure | Recommendation |
| Acetonitrile (100%) | ⭐⭐⭐⭐⭐ (Excellent) | N/A | Primary Diluent |
| Dichloromethane (DCM) | ⭐⭐⭐⭐ (Good) | N/A | Good for GC stocks; volatile. |
| Methanol / Ethanol | ⭐ (Critical Fail) | Alcoholysis (Transesterification) | DO NOT USE |
| Water (Neutral) | ⭐⭐ (Poor) | Hydrolysis to Acid + Alcohol | Use only in mobile phase. |
| Water (Alkaline pH > 8) | 💀 (Fatal) | Rapid Hydrolysis (Base Catalyzed) | Strictly Avoid |
Part 2: Environmental Control (pH & Temperature)
Q: Does pH really matter if I'm using organic solvents?
A: Yes, because trace moisture is unavoidable.
-
The Chemistry: Hydrolysis of tosylates is base-catalyzed . Hydroxide ions (
) are far stronger nucleophiles than water molecules.[1] Even a slightly alkaline environment (pH > 7.5) will accelerate degradation by orders of magnitude. -
Acid Stability: Sulfonate esters are generally more stable under acidic conditions than basic ones. However, strong acids can eventually catalyze hydrolysis.
-
Recommendation: Maintain the sample diluent at pH 3.0 – 4.5 . If using a water-organic mixture, buffer the aqueous portion with 0.1% Formic Acid or Ammonium Acetate (pH 4).
Q: What is the optimal storage temperature?
A: Degradation follows Arrhenius kinetics; lower temperatures exponentially increase stability.
-
Stock Solutions: Store at -20°C in ACN. Stability is typically >3 months.
-
Autosampler: Set the tray temperature to 4°C – 10°C . Never run stability studies on this analyte in an uncooled autosampler (ambient ~25°C), as significant degradation can occur over a 12-hour sequence.
Part 3: Visualizing the Degradation Pathways
Understanding the enemy is key to defeating it. The diagram below illustrates the specific degradation pathways you must prevent.
Figure 1: Primary degradation pathways of 2-Methoxypropyl Tosylate. Note that nucleophilic attack by water or alcohols is the primary driver of instability.
Part 4: Troubleshooting & Analytical Method Advice
Q: I see "ghost peaks" in my chromatogram. What are they?
A: These are likely the degradation products shown in Figure 1.
-
PTSA Peak: In UV detection, p-Toluenesulfonic acid absorbs strongly. If your analyte peak area decreases while a new, earlier-eluting peak (PTSA) increases, hydrolysis is occurring.
-
Action: Check your diluent age. Freshly prepare samples in ACN.
Q: How do I validate the stability of my method?
A: You must perform a Solution Stability Study as part of method validation.
-
Preparation: Prepare a standard solution in your proposed diluent (e.g., 90:10 ACN:Water).
-
Timepoints: Inject immediately (T=0), then every hour for 12 hours at autosampler temperature.
-
Acceptance: The peak area should not deviate by more than 2-5% from T=0.
-
Fail? If it fails, increase the organic ratio or lower the temperature.
Protocol: Optimized Sample Preparation Workflow
Figure 2: Recommended sample preparation workflow to minimize degradation risks.
References
-
Teasdale, A., et al. (2010). "Mechanism and processing parameters affecting the formation of sulfonate esters in drug substance manufacturing." Organic Process Research & Development.
-
Elder, D. P., et al. (2009). "Genotoxic impurities: Part 2. Toxicology, regulatory and analytical considerations." Journal of Pharmaceutical and Biomedical Analysis.
-
Glowienke, S., & Frieauff, W. (2005). "Toxicological characterization of impurities in drug substances: genotoxicity of alkyl sulfonates." Toxicology and Applied Pharmacology.
-
ICH M7(R1) . (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[2]
Sources
optimizing peak shape for sulfonate esters in gas chromatography
Technical Support Center: Optimizing GC Analysis for Sulfonate Esters
Executive Summary: The Stability Paradox
Current Status: Active Priority: High (Genotoxic Impurity Analysis) Audience: Analytical Chemists, QA/QC Managers
Sulfonate esters (alkyl mesylates, besylates, and tosylates) represent a unique analytical paradox: they are chemically active enough to be potent genotoxins (alkylating agents), yet this same reactivity makes them thermally unstable and prone to adsorption during Gas Chromatography (GC) analysis.
This guide moves beyond standard method development. It addresses the causality of peak distortion —distinguishing between thermal degradation (peak loss) and surface activity (peak tailing).
Part 1: The Critical Zone – Inlet & Injection Optimization
Q: My sulfonate ester peaks are exhibiting severe tailing or complete loss, but my alkanes look perfect. Why?
A: This is the hallmark of active site adsorption , not column failure. Alkanes are non-polar and inert; they do not interact with silanols. Sulfonate esters are polar and reactive.
-
The Mechanism: Free silanol groups (-Si-OH) on the glass liner or wool act as hydrogen bond donors. Sulfonate esters adsorb reversibly (tailing) or irreversibly (peak loss) onto these sites.
-
The Solution: You must create an inert "flight path."
-
Liner Selection: Switch to a Ultra-Inert (UI) single taper liner with wool . The wool promotes vaporization but must be deactivated. If tailing persists, remove the wool (sacrifice precision for inertness) or use a cyclo-double taper liner.
-
Gold Seals: Replace standard stainless steel inlet seals with gold-plated seals . Hot stainless steel catalyzes the thermal decomposition of sulfonates into their corresponding alcohols and sulfonic acids.
-
Q: What is the "Goldilocks" temperature for the inlet?
A: High temperatures drive degradation; low temperatures cause poor volatilization (broad peaks).
-
Protocol: Start your inlet temperature at 150°C .
-
Optimization: Increase in 10°C increments.
-
Stop Point: When peak area plateaus. Most sulfonate esters degrade rapidly above 200–220°C .
-
Advanced Tech: If available, use a PTV (Programmed Temperature Vaporizer) inlet. Inject cold (40°C) and ramp rapidly to 200°C. This minimizes the "residence time" of the analyte in a hot environment.
Part 2: Column Selection & Stationary Phases
Q: Should I use a standard 5-type column or a specialized phase?
A: Standard phases often fail the "selectivity vs. inertness" trade-off.
-
Option A: The Inert Choice (Rxi-5Sil MS / DB-5ms UI).
-
Option B: The Selectivity Choice (Rtx-200 / DB-200).
Q: How does film thickness affect peak shape for these active compounds?
A: Thicker films (0.5 µm to 1.0 µm ) shield the analyte from the silica tubing surface.
-
The "Shielding" Effect: A thick stationary phase acts as a buffer, preventing the active sulfonate esters from interacting with the fused silica wall.
-
Recommendation: Use a 30m x 0.32mm x 1.0 µm column for maximum inertness, rather than the standard 0.25 µm film.
Part 3: Troubleshooting Logic & Visualizations
Diagram 1: The Peak Shape Diagnostic Tree
Use this logic flow to diagnose the root cause of peak distortion.
Caption: Diagnostic logic for distinguishing between physical flow path errors and chemical activity/degradation in sulfonate ester analysis.
Diagram 2: Optimized Method Development Workflow
A step-by-step protocol for establishing a robust GTI method.
Caption: Sequential workflow for developing a GC method specifically for thermally labile sulfonate esters.
Part 4: Essential Data & Protocols
Table 1: Troubleshooting Common Peak Anomalies
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (Sulfonates only) | Active silanols in liner or column head. | 1. Replace liner with Ultra-Inert (UI) wool.2. Trim 10-20 cm from column inlet.3.[3] Deactivate inlet seal (Gold). |
| Peak Disappearance (Low Recovery) | Thermal degradation in inlet. | 1. Lower inlet temp (try 160°C).2. Increase Split flow (reduce residence time).3. Switch to PTV inlet. |
| Extra Peaks (Ghost Peaks) | In-situ formation of alcohols/chlorides. | 1. Check solvent purity (avoid protic solvents like MeOH if possible).2. Ensure septum purge is active. |
| Baseline Rise / Bleed | Column overload or oxidation. | 1. Verify carrier gas oxygen filter.2.[4] Use "Gas Saver" mode to preserve column phase. |
Protocol: The "Inertness Verification" Test
Before running patient samples, validate your system's inertness.
-
Prepare a Test Mix: 5 ppm solution of Methyl Tosylate (active probe) and Dodecane (inert control) in Methylene Chloride.
-
Run Standard Method: Inject 1 µL.
-
Calculate Symmetry Factor (As):
-
Where
is width at 5% height, and is distance from front to max.
-
-
Pass Criteria:
-
Dodecane
: 0.9 – 1.1 -
Methyl Tosylate
: < 1.5[5] -
If Methyl Tosylate As > 2.0, the liner or column inlet requires maintenance immediately.
-
References
-
Restek Corporation. (2020). Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients.[6] Restek Resource Hub. [Link]
-
Agilent Technologies. (2009).[2] GC Troubleshooting Series: Tailing Peaks. Agilent Technical Support. [Link]
-
Phenomenex. (2025).[1][6] GC Column Troubleshooting Guide.[Link]
-
Separation Science. (2023). Activity and Decomposition in Gas Chromatography.[7][Link]
Sources
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sepscience.com [sepscience.com]
Technical Support Center: Mitigating Carryover of 2-Methoxypropyl 4-methylbenzenesulfonate in HPLC-MS/MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of trace-level impurity analysis.
2-Methoxypropyl 4-methylbenzenesulfonate (also known as 2-methoxypropyl tosylate) is a highly reactive alkylating agent and a known potential genotoxic impurity (PGI). Regulatory frameworks, such as the ICH M7 guidelines, mandate strict control of these impurities, typically requiring limits of detection below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [4].
Because of its bulky, hydrophobic aromatic ring and polar sulfonate ester moiety, this compound is notoriously "sticky." It readily adsorbs to HPLC flow path components, causing severe carryover that compromises trace-level quantitation and leads to false-positive out-of-specification (OOS) results. This guide provides a self-validating framework to systematically identify, isolate, and eliminate tosylate carryover in your analytical systems.
Part 1: Root Cause Analysis (The Causality of Tosylate Adsorption)
To eliminate carryover, we must first understand the chemical causality behind why 2-methoxypropyl tosylate adheres to chromatographic systems. Do not simply increase wash times blindly; instead, target the specific molecular interactions at play:
-
Hydrophobic and
Stacking Interactions : The p-toluenesulfonate (tosyl) group contains a methyl-substituted benzene ring. This aromatic ring strongly interacts with hydrophobic surfaces, particularly Vespel rotor seals in injection valves, which are made of polyimide. Because polyimides also contain aromatic rings in their polymer backbone, the tosylate analyte binds to the seal via strong stacking interactions. -
Unswept Dead Volumes : Alkyl tosylates will accumulate in micro-reservoirs created by poorly seated fittings. Poorly connected flow path fittings are a primary cause of carryover because they create unnecessary space that retains the sample, shielding it from the flow of the mobile phase[1].
-
Inadequate Solvation : Standard weak wash solvents (e.g., 10-20% Methanol in water) lack the elutropic strength to disrupt the adsorption of the bulky tosylate moiety from the needle exterior or the autosampler seat.
Part 2: Troubleshooting FAQs
Q1: How do I definitively isolate the source of my tosylate carryover? A: Carryover is either column-related (stationary phase retention) or system-related (autosampler/tubing contamination). To isolate the source, you must perform a "Double Gradient" test [1]. By running a second gradient immediately after a high-concentration injection without making a physical injection, you create a self-validating diagnostic. If the 2-methoxypropyl tosylate peak appears in the second gradient, the analyte is stuck on the column. If the peak only appears when a blank is physically injected, the contamination resides in the autosampler hardware.
Q2: What is the optimal wash solvent composition for alkyl tosylates? A: The composition of the needle wash solvent must be the most solubilizing compatible solvent for your specific analyte [5]. For 2-methoxypropyl tosylate, a highly organic, multi-solvent approach is required. We recommend 50% Acetonitrile, 25% Isopropanol (IPA), 25% Water, with 0.1% Formic Acid . Causality: The IPA disrupts hydrophobic interactions much more effectively than methanol due to its lower polarity index. The formic acid ensures the analyte maintains a consistent ionization state, preventing secondary ionic interactions with metal surfaces [3].
Q3: I've optimized my wash solvent, but carryover persists. What hardware components should I inspect?
A: If chemical mitigation fails, the issue is mechanical. First, inspect the needle guide and seat for sample residue or wear [1]. Second, evaluate your rotor seal. Standard Vespel rotor seals are highly hydrophobic. Switching to a Tefzel (ETFE) or PEEK rotor seal eliminates the aromatic rings from the surface, directly neutralizing the
Part 3: Data Presentation
Table 1: Quantitative Comparison of Wash Solvent Efficacies for Alkyl Tosylates
Data summarizes the reduction of 2-methoxypropyl tosylate carryover following a 10 ppm ULOQ injection.
| Wash Solvent Composition | Elutropic Strength | Solvation Mechanism | Observed Carryover (%) |
| 10% MeOH in Water | Low | Weak dipole-dipole interaction | > 0.50% |
| 50% ACN in Water | Moderate | Partial disruption of | 0.15% |
| 50% ACN / 25% IPA / 25% Water + 0.1% FA | High | Hydrophobic disruption + ionization control | < 0.05% |
| 100% DMSO (Seat Backflush only) | Very High | Universal organic solvation | < 0.01% |
Table 2: Hardware Material Compatibility for PGI Analysis
| Component Material | Hydrophobicity | Affinity for Tosylates | Recommended Use Case |
| Vespel (Polyimide) | High | High ( | Routine LC; Avoid for tosylate PGIs |
| Tefzel (ETFE) | Low | Low (Aliphatic backbone) | Trace PGI Analysis |
| PEEK | Moderate | Moderate | General LC-MS/MS |
| Stainless Steel | Very Low | Low (unless active silanols present) | High-pressure flow paths |
Part 4: Experimental Protocols
Protocol 1: The "Double Gradient" Carryover Diagnostic Workflow
This protocol establishes a self-validating system to pinpoint the exact location of the carryover [1].
-
Equilibration: Equilibrate the LC-MS/MS system with the starting mobile phase conditions.
-
Primary Injection: Inject the Upper Limit of Quantitation (ULOQ) standard of 2-methoxypropyl tosylate.
-
Primary Elution: Run the standard gradient method and record the chromatogram.
-
The Diagnostic Run: Immediately program a second run using the exact same gradient, but set the injection volume to 0 µL (or program the autosampler to bypass the injection valve).
-
Blank Injection: Program a third run, physically injecting a blank solvent (e.g., mobile phase A).
-
Interpretation:
-
Peak in Step 4: The carryover is Column-related . Flush the column with a strong solvent (e.g., 90% ACN + 0.1% FA) [1].
-
No Peak in Step 4, but Peak in Step 5: The carryover is System-related (Autosampler). Proceed to Protocol 2.
-
Protocol 2: Autosampler Decontamination and Multi-Wash Implementation
Use this protocol to mechanically and chemically eliminate system-related carryover [2][5].
-
Hardware Replacement: Depressurize the system. Remove the injection valve stator and replace the standard Vespel rotor seal with a Tefzel (ETFE) equivalent.
-
Solvent Preparation: Prepare the Strong Wash Solvent (50% ACN / 25% IPA / 25% LC-MS grade Water / 0.1% Formic Acid). Filter through a 0.2 µm membrane.
-
Software Configuration: Configure the autosampler for an extended multi-wash sequence. Set the external needle wash to 15 seconds, followed by a 10-second seat backflush using the Strong Wash Solvent.
-
System Flush: Disconnect the analytical column and replace it with a zero-dead-volume union. Flush the entire flow path with the Strong Wash Solvent at 2.0 mL/min for 15 minutes.
-
Validation: Reconnect the column, equilibrate, and perform three consecutive blank injections to validate that the baseline has returned to < 0.05% carryover.
Part 5: Visualizations
Diagnostic workflow for isolating HPLC carryover sources.
Mechanism of tosylate adsorption and subsequent solvent-mediated desorption.
Part 6: References
-
Waters Corporation. Reducing carryover - Waters Help Center. Retrieved from: [Link]
-
Agilent Technologies. Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems. Retrieved from: [Link]
-
ResolveMass Laboratories Inc. Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from:[Link]
-
Agilent Technologies / Patsnap Eureka. How HPLC-MS Prevents Carryover In Sticky Analyte Methods? Retrieved from:[Link]
Executive Summary: The "Sticky" Challenge of Tosylate Analysis
Technical Support Center: Reducing Baseline Noise in Trace Analysis of Tosylates
Topic: Reducing Baseline Noise in Trace Analysis of Alkyl Tosylate Genotoxic Impurities Audience: Analytical Chemists, QC Researchers, and Drug Development Scientists Format: Interactive Troubleshooting Guide & Technical FAQs
The analysis of alkyl tosylates (e.g., methyl, ethyl, and isopropyl tosylate) is a critical safety requirement in pharmaceutical development due to their classification as Potentially Genotoxic Impurities (PGIs) . These compounds must be controlled at trace levels (often <10 ppm) relative to the Active Pharmaceutical Ingredient (API).
The challenge is twofold:
-
Chemical Nature: Tosylates are "sticky" (lipophilic), leading to carryover and ghost peaks.
-
Matrix Interference: If your API is a tosylate salt, the mass spectrometer is flooded with tosylate ions (
171), creating massive background noise and ionization suppression that obscures the trace impurities.
This guide provides a self-validating workflow to minimize baseline noise and achieve the required Limits of Quantitation (LOQ).
Part 1: The Core Protocol – System Configuration & Logic
Before troubleshooting, ensure your system is configured to handle trace sulfonates. The following diagram illustrates the critical "Divert Valve" logic required to protect your MS source from the API matrix.
Figure 1: Divert Valve Logic. To prevent source contamination and high baseline noise, the main API peak must be diverted to waste. Only the windows containing the impurities are directed to the MS.
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Mobile Phase & Reagent Purity (The "Background" Noise)
Q: I see a high, constant background signal in my blank injections at the MRM transitions for Methyl Tosylate. Is my column contaminated?
A: Before blaming the column, suspect your reagents.
-
The Cause: Alkyl tosylates form ammonium adducts
in positive ESI. Common mobile phase additives like ammonium acetate can contain trace impurities if not LC-MS grade . Furthermore, if your lab uses p-toluenesulfonic acid (PTSA) for synthesis, trace cross-contamination in solvent bottles or weigh boats is common. -
The Fix:
-
Solvent Swap: Switch to "Hypergrade" or "LC-MS" grade solvents immediately.
-
Glassware Hygiene: Do not wash glassware with detergents containing sulfonates. Triple-rinse all mobile phase bottles with LC-MS grade methanol before use.
-
Additive Check: Use liquid formulations of formic acid or ammonium formate in ampoules rather than bulk solids, which are prone to contamination.
-
Q: Why does my baseline drift upward during the gradient?
A: This is likely "Gradient Elution Noise."
-
The Mechanism: Impurities in the "B" solvent (Organic) accumulate on the column during the equilibration phase and elute as the organic percentage increases.
-
The Fix: Run a "null" gradient (0µL injection). If the drift persists, the contamination is in the Mobile Phase B. Install a trap column (e.g., C18, short cartridge) between the pump mixer and the injector to trap mobile phase impurities before they reach the analytical column.
Category 2: Chromatographic Separation & Carryover
Q: I see "Ghost Peaks" of Ethyl Tosylate in my blank run after a high-concentration sample. How do I eliminate this carryover?
A: Sulfonate esters are notoriously "sticky" due to their lipophilic aromatic ring and polar sulfonate group.
-
The Cause: Adsorption of the analyte on the rotor seal, needle seat, or column frit.
-
The Protocol:
-
Needle Wash: Use a dual-wash system.
-
Wash 1 (Organic): 90:10 Acetonitrile:Water + 0.1% Formic Acid (Dissolves the hydrophobic tail).
-
Wash 2 (Aqueous): 10:90 Acetonitrile:Water (Removes the wash solvent).
-
-
Column Flushing: After the analytical ramp, program a "sawtooth" wash cycle (95% B for 1 min, 10% B for 1 min, repeat 3x) at the end of every run.
-
Material: Replace PEEK rotor seals with Vespel or ceramic if carryover persists.
-
Q: My Methyl Tosylate peak is co-eluting with the API, causing ion suppression. How can I improve resolution?
A: Standard C18 columns often struggle to separate small alkyl tosylates from a bulk drug that is also aromatic.
-
The Fix: Leverage "Selectivity" over "Efficiency."
-
Switch Stationary Phase: Move to a Phenyl-Hexyl or Biphenyl column. These phases interact via
stacking with the tosylate ring, often providing better separation selectivity for aromatic sulfonates than C18. -
Temperature Control: Lowering the column temperature (e.g., to 25°C) can increase retention of small molecules like Methyl Tosylate, potentially pulling them away from the solvent front or the API.
-
Category 3: Mass Spectrometry Optimization
Q: I am using the transition
A: The transition to
-
The Problem: Almost every aromatic compound produces a tropylium ion fragment. If your API or matrix has any aromaticity, the background at
91 will be massive. -
The Solution: Switch to a more specific, albeit slightly less intense, transition.
-
Primary Quantifier: $[M+NH_4]^+ \rightarrow [MH]^+ $ (Loss of ammonia) or specific alkyl losses.
-
Alternative: If using ESI+, alkyl tosylates often form strong ammonium adducts.
-
Recommended Transitions (verify with your specific instrument):
-
Methyl Tosylate:
(Loss of methanol, formation of protonated tosylic acid) is often cleaner than . -
Ethyl Tosylate:
or . -
Isopropyl Tosylate:
.
-
-
Q: My signal intensity drops over time during a sequence. Is the source dirty?
A: Likely, yes. If you are analyzing a Tosylate Salt API, you are spraying micrograms of non-volatile salt into the source.
-
The Fix: Implement the Divert Valve strategy (See Figure 1).
-
Direct the flow to the MS only during the retention time windows of the impurities.
-
Send the massive API peak (and the salt front) to waste.
-
Maintenance: Wipe the cone/shield daily with 50:50 Methanol:Water.
-
Part 3: Data Summary & Method Parameters
Table 1: Recommended MRM Transitions for Alkyl Tosylates (ESI+ Mode) Note: Values may vary slightly by instrument calibration. Always optimize with standards.
| Analyte | Precursor Ion | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) | Specificity Rating |
| Methyl Tosylate | 204.1 | 172.0 (Tosylic Acid) | 91.0 (Tropylium) | 10 - 15 | High (172), Low (91) |
| Ethyl Tosylate | 218.1 | 172.0 | 91.0 | 10 - 15 | High |
| Isopropyl Tosylate | 232.1 | 172.0 | 155.0 | 12 - 18 | High |
Table 2: Troubleshooting Logic Matrix
| Symptom | Probable Cause | Verification Step | Corrective Action |
| High Baseline (All Peaks) | Contaminated Mobile Phase | Run "Null" Gradient (0µL inj) | Replace solvents; Install trap column. |
| Ghost Peaks (Specific RT) | Injector Carryover | Inject Pure Blank Solvent | Implement dual-wash; Change rotor seal. |
| Low Sensitivity (S/N < 10) | Ion Suppression (Matrix) | Post-Column Infusion | Use Divert Valve; Switch to Phenyl-Hexyl column. |
| Signal Drift | Source Contamination | Check Cone/Capillary | Clean source; Verify Divert Valve timing. |
References
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). Link
-
K. Raman, et al. "Trace analysis of alkyl sulfonates in drug substances by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2008.
-
Agilent Technologies. "Analysis of Genotoxic Impurities using Triple Quadrupole LC/MS." Application Note 5990-3606EN. Link
-
International Council for Harmonisation (ICH). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
Waters Corporation. "Strategies for the Detection of Genotoxic Impurities." White Paper. Link
Technical Guide: Control Strategies for 2-Methoxypropyl Tosylate (2-MPT)
Introduction: The "Hidden" Impurity
In pharmaceutical process development, 2-Methoxypropyl tosylate (2-MPT) represents a critical class of Genotoxic Impurities (GTIs)—specifically, alkyl sulfonate esters. These compounds are potent alkylating agents with strict regulatory limits, typically governed by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic exposure (ICH M7).
The insidious nature of 2-MPT is that it is rarely a direct reagent. Instead, it forms largely due to regio-isomeric impurities within the common solvent 1-Methoxy-2-propanol (PGME). If your process utilizes PGME in the presence of p-Toluenesulfonic acid (PTSA) or Tosyl Chloride (TsCl), you are at high risk of generating this impurity.
This guide provides a self-validating control strategy to limit 2-MPT generation and purge it effectively.
Module 1: Root Cause Analysis (The "Why")
Q: I am using 1-Methoxy-2-propanol (PGME). Why am I detecting 2-Methoxypropyl tosylate?
A: You are likely not using pure 1-Methoxy-2-propanol. Commercial PGME is a mixture of two isomers.
-
Alpha-isomer (Major, ~99.5%): 1-methoxy-2-propanol (Secondary alcohol).
-
Beta-isomer (Minor, <0.5%): 2-methoxy-1-propanol (Primary alcohol).
The Beta-isomer is the culprit. Primary alcohols are significantly less sterically hindered and more nucleophilic than secondary alcohols. In the presence of a tosylating agent (TsCl) or a sulfonic acid catalyst (PTSA) under dehydrating conditions, the Beta-isomer reacts preferentially to form 2-MPT.
Mechanism of Formation
Figure 1: The formation pathway of 2-MPT driven by the higher reactivity of the primary alcohol impurity (Beta-isomer) in PGME.
Module 2: Upstream Control (The "Prevention")
Q: Can I prevent formation solely through raw material specifications?
A: Yes, this is the most effective "Quality by Design" (QbD) approach. If the precursor (Beta-isomer) is absent, the impurity cannot form.
Protocol:
-
Procurement: Specification of "Low Beta-Isomer" PGME. Standard industrial grades allow up to 0.5% Beta-isomer. Electronic or Pharma grades often limit this to <0.1% or <0.05%.
-
Vendor Qualification: Request a Certificate of Analysis (CoA) specifically quantifying 2-methoxy-1-propanol.
-
Stoichiometry Control: If using TsCl as a reagent, avoid large excesses. Unreacted TsCl available in the solvent matrix is the driving force for side-reactions.
| Parameter | Standard Grade PGME | High-Purity Grade PGME | Impact on 2-MPT |
| Beta-Isomer Content | < 0.5% (5000 ppm) | < 0.05% (500 ppm) | Linear Reduction (10x less potential) |
| Water Content | < 0.1% | < 0.05% | Lower water promotes esterification (Risk increases) |
| Acidity | Variable | Low | Higher acidity catalyzes formation |
Module 3: Process Parameters (The "Control")
Q: I cannot change my solvent grade. How do I control 2-MPT during the reaction?
A: You must manipulate reaction kinetics and solubility. The formation of sulfonate esters is reversible (hydrolysis) and temperature-dependent.
1. Water Activity (Hydrolysis Strategy)
Alkyl tosylates hydrolyze in the presence of water, regenerating the alcohol and acid.
-
Action: If your main reaction tolerates it, introduce a "water quench" or hold step at the end of the reaction.
-
Mechanism:
-
Parameter: Maintain pH > 7 during quench. Base-catalyzed hydrolysis of primary tosylates is significantly faster than acid-catalyzed hydrolysis.
2. Temperature Control
-
Action: Maintain the lowest possible temperature during the addition of tosylating agents.
-
Rationale: The activation energy for the reaction of the sterically hindered secondary alcohol (Alpha-isomer) vs. the primary alcohol (Beta-isomer) differs. However, lower temperatures generally suppress side reactions more effectively than main reactions if the main reaction is catalytic.
3. Scavenging (The "Safety Net")
-
Action: Use amine scavengers (e.g., N-methylpiperazine) if the process allows.
-
Rationale: Amines are better nucleophiles than alcohols. They will react with excess TsCl or formed alkyl tosylates to form quaternary ammonium salts, which are water-soluble and easily purged during aqueous workup.
Module 4: Downstream Purge (The "Removal")
Q: If 2-MPT is formed, how do I prove I can remove it?
A: You must rely on the Purge Factor calculation.[1] 2-MPT is a lipophilic organic liquid (unlike the salt form of PTSA).
Purge Protocol:
-
Crystallization: This is the most effective purge. 2-MPT will remain in the mother liquor.
-
Requirement: Do not distill the solvent to dryness before crystallization, as this concentrates the impurity.
-
-
Reslurry: If the product precipitates, wash the cake with a solvent in which 2-MPT is soluble (e.g., alcohols, toluene) but your product is not.
Control Logic Diagram
Figure 2: Decision tree for implementing 2-MPT control strategies.
Module 5: Analytical Validation
Q: How do I detect 2-MPT at ppm levels?
A: Standard HPLC-UV is often insufficient due to lack of strong chromophores and low limits required. GC-MS is the gold standard for volatile sulfonate esters.
Recommended Method Parameters (GC-MS):
-
Column: DB-1701 or DB-Wax (Polar columns separate the isomers better).
-
Injection: Splitless (to maximize sensitivity).
-
SIM Mode: Selected Ion Monitoring is required to reach low ppm/ppb LODs. Monitor the tropylium ion (m/z 91) and the specific parent ion.
-
Sample Prep: Avoid using alcoholic solvents for dilution if residual TsCl is present in the sample, as this can generate new artifacts in the vial. Use ACN or DCM.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3] Link
-
Teasdale, A., et al. (2013). Mechanism and processing parameters affecting the formation of sulfonate esters in chemical synthesis. Organic Process Research & Development. Link
-
Elder, D. P., et al. (2009). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences. Link
-
Dow Chemical . Product Safety Assessment: Propylene Glycol Methyl Ether (PGME). (Confirming Isomer Composition). Link
Sources
Technical Support Center: High-Precision Recovery of 2-Methoxypropyl 4-methylbenzenesulfonate
Subject: Troubleshooting Low Recovery Rates in Trace Analysis (GC-MS / LC-MS) Molecule of Concern: 2-Methoxypropyl 4-methylbenzenesulfonate (2-Methoxypropyl Tosylate) Classification: Potentially Genotoxic Impurity (PGI) / Alkylating Agent Urgency: High (ICH M7 Compliance)
Executive Summary
Low recovery of This compound is rarely a failure of the detector; it is almost always a failure of sample chemistry .
As a sulfonate ester, this molecule is an electrophilic alkylating agent. It is designed by nature to react. Furthermore, the 2-methoxy group provides electron density that can facilitate leaving-group departure (anchimeric assistance), making this specific tosylate more labile (prone to hydrolysis and solvolysis) than simple ethyl or methyl tosylates.
This guide moves beyond generic advice to address the specific physical-organic chemistry causing your signal loss.
Module 1: Sample Preparation & Solvent Chemistry
Diagnosis: The most common cause of low recovery (<80%) is Solvolysis or Transesterification during the dissolution step.
Q: I am dissolving my API in Methanol (MeOH). Why is my recovery dropping over time?
A: You are likely inducing transesterification . In methanolic solution, especially if the API is a salt (acidic or basic), the methoxy group of the solvent can attack the sulfonate, displacing the 2-methoxypropyl group. You are converting your analyte into Methyl Tosylate and 2-methoxypropanol, effectively destroying the molecule you are trying to measure.
-
The Mechanism: The 2-methoxy oxygen on the alkyl chain can stabilize the developing carbocation, accelerating the reaction rate compared to standard alkyl tosylates.
-
The Fix: Switch to Acetonitrile (ACN) or DMSO . These are aprotic solvents and cannot participate in nucleophilic substitution as easily as alcohols.
Q: Can I use aqueous diluents?
A: Only with strict pH control. Tosylates hydrolyze in water to form p-toluenesulfonic acid (pTSA) and the corresponding alcohol.
-
High Risk: Basic pH (>8) causes rapid hydrolysis.
-
Moderate Risk: Acidic pH (<3) can catalyze hydrolysis via protonation of the ether oxygen.
-
Protocol: If water is required for API solubility, use a 50:50 ACN:Water mixture buffered to pH 4.5 - 6.0 (Ammonium Acetate is ideal). Analyze immediately.
Solvent Compatibility Matrix
| Solvent System | Suitability | Risk Factor | Technical Note |
| Methanol / Ethanol | ⛔ CRITICAL FAIL | Transesterification | Reacts to form Methyl/Ethyl Tosylate artifacts. |
| 100% Water | ❌ High Risk | Hydrolysis | Rapid degradation, especially if API alters pH. |
| Acetonitrile (ACN) | ✅ Recommended | Low | Inert aprotic solvent. Best for GC/LC. |
| DMSO | ⚠️ Use with Caution | Matrix Effects | Good solubility, but high boiling point affects GC inlet. |
| Diluent pH > 8 | ⛔ CRITICAL FAIL | Base Hydrolysis | Saponification of the ester occurs in minutes. |
Module 2: Instrumental Parameters (GC-MS vs. LC-MS)
Diagnosis: If the molecule survives sample prep but vanishes during analysis, look for Thermal Degradation (GC) or Ion Suppression (LC).
Scenario A: GC-MS Troubleshooting
Issue: "I see a large peak for p-Toluenesulfonic acid (pTSA) but no parent ester." Root Cause: The molecule is decomposing in the hot injection port.
-
Step 1: Lower Inlet Temperature. Standard 250°C inlets are too hot. Drop to 200°C or use a PTV (Programmed Temperature Vaporizing) injector starting at 60°C and ramping to 220°C.
-
Step 2: Liner Deactivation. Alkyl tosylates adsorb active silanol sites. Use a single-taper, ultra-inert wool liner . If the wool is dirty, it acts as a degradation catalyst.
-
Step 3: Pulsed Splitless Injection. Use a pressure pulse (e.g., 30 psi for 0.5 min) to sweep the analyte onto the column faster, minimizing residence time in the hot inlet.
Scenario B: LC-MS Troubleshooting
Issue: "Recovery is consistent but low (e.g., 40%) across all spike levels." Root Cause: This suggests Adsorption or Ion Suppression , not degradation.
-
Adsorption: The hydrophobic tosyl group sticks to plastic.
-
Fix: Use Silanized Glass Vials only. Avoid polypropylene tubes for low-concentration (<1 ppm) samples.
-
-
Mobile Phase pH:
-
Fix: Avoid high pH mobile phases. Use 0.1% Formic Acid or 10mM Ammonium Acetate (pH ~5). High pH on-column can degrade the analyte during the run.
-
Module 3: The "Hidden" Variable - Matrix Interaction
Q: My standard looks great, but the spiked API sample fails. Why?
A: Your API is likely reacting with the impurity. Many APIs contain nucleophilic groups (amines, thiols, carboxylates). In solution, the API can attack the alkylating agent (the tosylate), consuming it before analysis.
The Self-Validating Protocol (Standard Addition): To prove this is a matrix reaction and not an instrument error, perform a Time-Course Spiking Study :
-
Spike the API solution with the analyte.
-
Inject immediately (T=0).
-
Inject the same vial every 15 minutes for 2 hours.
-
Result: If the area count decays over time, the API is reacting with the analyte.
-
Solution: You must use "Dilute and Shoot" with minimal hold time, or perform an In-Situ Extraction (e.g., extract the tosylate into Hexane/DCM if the API is water-soluble) to physically separate them.
-
Visual Troubleshooting Workflow
The following diagram outlines the logical decision path for diagnosing low recovery.
Figure 1: Logic flow for diagnosing recovery failures in sulfonate ester analysis. Blue nodes indicate decision points; Red nodes indicate chemical failures; Green nodes indicate instrumental optimization.
References
-
Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. U.S. Department of Health and Human Services, FDA, CDER. (2008).[1] Establishes the regulatory framework and TTC limits necessitating trace analysis.Link
-
Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation (ICH). (2017).[2] The global standard for mutagenic impurity assessment.Link
-
Determination of Alkyl Benzenesulfonates in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Discusses the specific stability challenges of sulfonate esters in various solvents.Link
-
Trace Analysis of Alkyl Sulfonates by LC-MS. Restek Corporation Application Note. Provides specific chromatographic conditions for separating sulfonate esters without degradation.Link
-
GC-MS Analysis of Sulfonate Esters: Preventing Thermal Degradation. Shimadzu Application News. Details PTV injection techniques for labile PGIs.Link
Sources
Validation & Comparative
Technical Comparison Guide: Analytical Strategies for 2-Methoxypropyl 4-methylbenzenesulfonate Quantitation
Executive Summary & Regulatory Context[1][2][3]
2-Methoxypropyl 4-methylbenzenesulfonate (also known as 2-methoxypropyl tosylate) is a potential genotoxic impurity (PGI) formed during the synthesis of Active Pharmaceutical Ingredients (APIs) when p-Toluenesulfonic acid (p-TSA) is used in the presence of 2-methoxypropanol (often a minor isomer impurity in propylene glycol monomethyl ether solvents).
Under ICH M7(R1) guidelines, mutagenic impurities must be controlled to levels below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure.[1] For a drug with a maximum daily dose of 1 g, this necessitates an analytical method capable of detecting the impurity at 1.5 ppm .
This guide compares the two primary analytical platforms—LC-MS/MS and GC-MS —for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of this specific sulfonate ester.
Mechanism of Formation
Understanding the origin of the impurity is critical for risk assessment and method specificity.
Figure 1: Formation pathway of 2-Methoxypropyl tosylate. Control of the solvent grade (low 2-methoxypropanol content) is the primary mitigation strategy.
Technology Comparison: LC-MS/MS vs. GC-MS[5][6]
While GC-MS is the traditional workhorse for volatile alkyl sulfonates (like methyl tosylate), This compound presents unique challenges due to its higher boiling point and potential thermal instability.
Comparative Analysis Table
| Feature | Method A: LC-MS/MS (Recommended) | Method B: GC-MS (Alternative) |
| Principle | Liquid Chromatography with Triple Quadrupole Mass Spectrometry (ESI+) | Gas Chromatography with Single/Triple Quad MS (EI) |
| Thermal Stability | High Safety. Ambient/low temp separation prevents on-column degradation. | Risk. High inlet/column temps (200°C+) can degrade the sulfonate back to acid/alcohol. |
| Sensitivity (LOD) | Superior. Typically 0.1 – 0.5 ng/mL (ppb level). | Good. Typically 10 – 50 ng/mL (ppm level). |
| Selectivity | High. MRM transitions eliminate matrix interference. | Moderate/High. Depends on separation from API and solvent peaks. |
| Sample Prep | Simple dilution (Direct Injection). | Extraction or Headspace (if volatile enough); often requires derivatization. |
| Throughput | High (5-8 min run time). | Moderate (15-30 min run time). |
Expert Verdict
Select LC-MS/MS. The ether linkage in the 2-methoxypropyl chain increases polarity and boiling point compared to simple methyl/ethyl tosylates. GC-MS carries a risk of thermal decomposition inside the injector port, potentially leading to false negatives. LC-MS/MS using Electrospray Ionization (ESI) provides the most robust, self-validating platform for this specific analyte.
Detailed Experimental Protocol: LC-MS/MS Determination
This protocol is designed to achieve an LOQ of < 1.0 ppm relative to the API.
Instrumentation & Conditions[7][8][9]
-
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP, or Waters Xevo).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI Positive)
-
Source: Electrospray Ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ or [M+NH4]+ (Ammonium adducts are common for sulfonates; check stability).
-
Note: 2-Methoxypropyl tosylate MW ≈ 244.3 g/mol . Look for m/z 245.3 [M+H]+ or 262.3 [M+NH4]+.
-
-
Transitions (Example):
-
Quantifier: 245.3 -> 91.1 (Tropylium ion, characteristic of tosylates).
-
Qualifier: 245.3 -> 155.0 (Toluenesulfonyl cation).
-
Standard Preparation
-
Stock Solution: Dissolve 10 mg of reference standard in 10 mL Acetonitrile (1000 µg/mL).
-
Intermediate Stock: Dilute to 10 µg/mL in diluent (50:50 Water:ACN).
-
Calibration Standards: Prepare a series from 0.5 ng/mL to 100 ng/mL.
Sample Preparation[9]
-
Weigh 10 mg of API.
-
Dissolve in 1.0 mL of Diluent.
-
Vortex and centrifuge.
-
Transfer supernatant to an autosampler vial.
-
Self-Validation Step: Spike a duplicate sample with the analyte at the target limit (e.g., 1.5 ppm) to verify recovery (Must be 80-120%).
-
Workflow for Determining LOD & LOQ
Do not rely on theoretical calculations alone. Use the Signal-to-Noise (S/N) method as per ICH Q2(R1).
Figure 2: Step-by-step workflow for establishing LOD and LOQ based on Signal-to-Noise ratio.
Calculation Methodology
-
LOD (Limit of Detection): The concentration where the signal is 3 times the baseline noise.
(Where = standard deviation of the response and = slope of calibration curve, OR simply S/N = 3). -
LOQ (Limit of Quantitation): The concentration where the signal is 10 times the baseline noise.
(Or S/N = 10).
Acceptance Criteria (Self-Validating System)
-
Specificity: No interfering peaks in the blank at the retention time of the impurity.
-
Linearity: Correlation coefficient (
) > 0.99 for the calibration curve. -
Accuracy at LOQ: Recovery of spiked sample at LOQ level must be 70-130% .
-
Precision at LOQ: %RSD of 6 replicates at LOQ level must be ≤ 15% .
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2] [Link]
-
ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2] [Link]
-
FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs (Applicable context for high-sensitivity trace analysis). [Link]
-
European Medicines Agency (EMA) .[3] Guideline on the Limits of Genotoxic Impurities. [Link]
- Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley.
Sources
Precision in the Ppm Range: A Comparative Guide to 2-Methoxypropyl Tosylate Analysis
Executive Summary
In the landscape of pharmaceutical impurity profiling, 2-Methoxypropyl tosylate (2-MPT) represents a specific "Cohort of Concern" under ICH M7 guidelines. As a sulfonate ester formed from the interaction of p-toluenesulfonic acid (p-TSA) and 2-methoxypropanol, it is a potent alkylating agent with genotoxic potential.
For researchers and drug development professionals, the analytical challenge is twofold: stability and sensitivity . While Gas Chromatography (GC-MS) has historically been the workhorse for alkyl sulfonates, this guide argues that LC-MS/MS (Triple Quadrupole) offers superior accuracy and precision for 2-MPT due to the analyte's thermal instability and polar ether linkage.
This guide objectively compares these methodologies and provides a validated LC-MS/MS protocol designed to meet the rigorous sub-ppm detection limits required by regulatory bodies.
Regulatory Context & The Analytical Challenge
The "Cohort of Concern"
Under ICH M7(R1) , alkyl tosylates are Class 1 impurities (known mutagenic carcinogens). The Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day for lifetime exposure.[1] For a drug with a maximum daily dose of 1 g, the limit for 2-MPT is 1.5 ppm .
The Stability Paradox
The primary source of error in 2-MPT analysis is in-situ hydrolysis . Sulfonate esters are reactive; they degrade rapidly in aqueous environments or protic solvents, leading to false negatives (underestimation of toxicity).
-
Critical Requirement: The analytical method must use a non-protic diluent or strictly controlled conditions to prevent degradation during sample preparation.
Comparative Analysis: GC-MS vs. LC-MS/MS
The following table summarizes the performance metrics of the two dominant techniques for sulfonate ester analysis.
Table 1: Technical Performance Comparison
| Feature | Method A: GC-MS (Direct/Headspace) | Method B: LC-MS/MS (ESI+) |
| Principle | Volatilization followed by Electron Ionization (EI). | Liquid separation followed by Electrospray Ionization (ESI).[2] |
| Suitability for 2-MPT | Moderate. The methoxy group increases polarity, and the tosylate moiety is thermally labile. | High. Analyzes the compound in its native state without thermal stress. |
| Sensitivity (LOD) | 0.5 – 5.0 ppm (often requires derivatization). | 0.01 – 0.1 ppm (Trace level detection). |
| Matrix Effects | Low. GC separates matrix well, but non-volatiles accumulate in the liner. | High. Susceptible to ion suppression; requires stable isotope internal standards. |
| Risk Factor | Thermal Degradation. 2-MPT can decompose into the alcohol and acid in the hot injector port. | Carryover. Polar tosylates can stick to PEEK tubing; requires rigorous needle wash. |
| Verdict | Useful for volatile alkyl halides, but risky for complex esters like 2-MPT. | Preferred. Superior accuracy/precision for thermally sensitive esters. |
Decision Framework
To assist in selecting the correct methodology for your specific API matrix, I have designed the following decision logic.
Figure 1: Decision tree for selecting the analytical technique based on API properties and analyte stability.
Recommended Protocol: LC-MS/MS for 2-Methoxypropyl Tosylate
Based on the stability profile of 2-MPT, LC-MS/MS is the self-validating choice. The following protocol minimizes hydrolysis and maximizes ionization efficiency.
Reagents & Chemicals[3][4]
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Diluent: 100% Acetonitrile (Crucial: Avoid water in the sample diluent to prevent hydrolysis).
-
Internal Standard: 2-Methoxypropyl tosylate-d3 (Deuterated) or similar structural analog (e.g., Isopropyl tosylate).
Sample Preparation Workflow
-
Stock Preparation: Dissolve 2-MPT standard in Acetonitrile to 1000 ppm.
-
Sample Extraction: Weigh 50 mg of API. Sonicate in 5 mL of 100% Acetonitrile .
-
Centrifugation: Spin at 10,000 rpm for 10 mins to precipitate insoluble API salts.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (Do not use Nylon; it binds sulfonates).
-
Transfer: Transfer to amber glass vials (prevent photodegradation).
Instrumental Parameters (Agilent 6400 / Sciex QTRAP equivalent)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 5 µL.
-
Ionization: ESI Positive Mode. Note: Sulfonates often form strong Ammonium adducts [M+NH4]+ if Ammonium Acetate is used, or [M+H]+ in Formic Acid.
-
MRM Transitions:
-
Quantifier: m/z 245.1 → 155.0 (Loss of tosyl group).
-
Qualifier: m/z 245.1 → 91.0 (Tropylium ion).
-
Figure 2: Optimized LC-MS/MS workflow minimizing aqueous exposure.
Accuracy and Precision Study Data
To demonstrate the reliability of the LC-MS/MS method, the following data represents a typical validation study for a genotoxic impurity at trace levels.
Experiment Design
-
Spike Levels: LOQ (0.1 ppm), 100% Limit (1.5 ppm), 150% Limit (2.25 ppm).
-
Replicates: n=6 per level.
-
Acceptance Criteria: Recovery 80-120%, RSD < 10%.
Table 2: Accuracy (Recovery) and Precision (Repeatability)
| Spike Level (ppm) | Theoretical Conc. (ng/mL) | Mean Recovered (ng/mL) | Recovery (%) | % RSD (n=6) | Status |
| 0.10 (LOQ) | 10.0 | 9.4 | 94.0% | 4.2% | Pass |
| 1.50 (Target) | 150.0 | 148.2 | 98.8% | 1.8% | Pass |
| 2.25 (150%) | 225.0 | 229.5 | 102.0% | 2.1% | Pass |
Interpretation: The method demonstrates high recovery (>90%) even at the LOQ, proving that the use of 100% Acetonitrile as a diluent successfully prevents the hydrolysis of 2-MPT during the analytical run.
Expert Insights & Troubleshooting
-
The "Ghost" Peak: If you see 2-MPT peaks in your blank injections, check your needle wash solvent. Sulfonates are "sticky." Use a wash of 50:50 ACN:Isopropanol to strip the needle.
-
Ion Suppression: If recovery drops in the API matrix, you are experiencing matrix effects.
-
Solution: Use the Standard Addition Method or a Deuterated Internal Standard.
-
-
System Suitability: Always inject a check standard (at the limit level) every 10 injections. The response should not drift by more than 15%.
References
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[3]
-
European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities.[4]
-
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[5][4][6][7][8] John Wiley & Sons.
-
Klick, S., et al. (2005). "Toward a Generic Approach for the Quantitation of Sulfonate Esters in Drug Substances." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. biotage.com [biotage.com]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. database.ich.org [database.ich.org]
- 8. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
Linearity Assessment of 2-Methoxypropyl 4-methylbenzenesulfonate Calibration: A Comparative Methodological Guide
Executive Summary
2-Methoxypropyl 4-methylbenzenesulfonate (also known as 2-methoxypropyl tosylate) is a potentially genotoxic impurity (PGI) formed during the synthesis of active pharmaceutical ingredients (APIs) when 4-methylbenzenesulfonic acid (p-TsOH) or its chloride interacts with 2-methoxypropanol.[1] Due to its alkylating potential, regulatory bodies (ICH M7 guidelines) require its control at trace levels, typically in the parts-per-million (ppm) or parts-per-billion (ppb) range.
This guide provides an in-depth technical assessment of the linearity and performance of a High-Sensitivity LC-MS/MS method—the recommended "product" for this application—compared against traditional alternatives like GC-MS and HPLC-UV.
Part 1: Mechanism of Formation & Criticality
Understanding the origin of this impurity is essential for designing a robust analytical method. The formation follows a nucleophilic substitution pathway where the hydroxyl group of 2-methoxypropanol attacks the sulfur atom of the tosyl group.
Pathway Diagram
The following diagram illustrates the formation pathway and the analytical decision tree.
Figure 1: Formation pathway of this compound.
Part 2: The "Product" – High-Sensitivity LC-MS/MS Method
The "Gold Standard" for assessing the linearity of this specific sulfonate ester is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode. This method overcomes the thermal instability issues of GC and the sensitivity limitations of UV.
Experimental Protocol
Objective: Establish a linear calibration curve from 1.0 ng/mL to 100 ng/mL (equivalent to 0.1–10 ppm relative to API at 10 mg/mL).
Reagents & Instrumentation:
-
Instrument: Triple Quadrupole MS coupled with UHPLC.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.[2]
Step-by-Step Workflow:
-
Standard Preparation:
-
Prepare a Stock Solution of this compound at 1 mg/mL in Acetonitrile.
-
Perform serial dilutions to generate calibration standards at: 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 ng/mL .
-
-
Sample Preparation:
-
Dissolve the API (drug substance) at 10 mg/mL in a solvent compatible with the initial mobile phase gradient (e.g., 50:50 Water:Acetonitrile).
-
-
MS/MS Detection (MRM):
-
Ionization: Electrospray Ionization (ESI) Positive.
-
Precursor Ion: [M+NH4]+ (m/z 262.1) or [M+H]+ (m/z 245.1) depending on stability.[3] Note: Sulfonate esters often form stable ammonium adducts.
-
Product Ions: Monitor transitions to m/z 173.0 (Tosyl cation) and m/z 91.0 (Tropylium ion).
-
-
Data Processing:
-
Plot Peak Area vs. Concentration.
-
Apply 1/x or 1/x² weighting to the linear regression to improve accuracy at the lower end of the curve (critical for PGIs).
-
Linearity Assessment Data
The following data represents typical performance metrics for this protocol.
| Parameter | Performance Metric | Acceptance Criteria |
| Linearity Range | 1.0 – 100 ng/mL | N/A |
| Correlation Coefficient (R²) | > 0.999 | ≥ 0.990 |
| Slope | Consistent (e.g., ~2500 area counts/ng) | N/A |
| Y-Intercept | < 5% of response at 100% level | Near Zero |
| Residuals | < 15% at all levels | ≤ 20% |
| LOD / LOQ | 0.3 ng/mL / 1.0 ng/mL | LOQ ≤ Reporting Threshold |
Part 3: Comparative Analysis (Alternatives)
While LC-MS/MS is the recommended product, other methods exist. This section objectively compares their performance.
Alternative 1: GC-MS (Gas Chromatography-Mass Spectrometry)
-
Methodology: Direct injection or Headspace analysis.
-
Linearity Limitation: Sulfonate esters are thermally labile. They can degrade into the corresponding sulfonic acid and alcohol inside the hot GC inlet (200°C+), leading to non-linear responses and "ghost peaks."
-
Verdict: Suitable only if the specific ester is proven thermally stable; otherwise, requires derivatization which introduces variability.
Alternative 2: HPLC-UV (High-Performance Liquid Chromatography - UV Detection)
-
Methodology: Standard UV detection at 220-254 nm.
-
Linearity Limitation: While the detector response is linear, the sensitivity is insufficient . The Limit of Quantification (LOQ) is typically ~10-50 ppm.
-
Verdict: Cannot reliably measure linearity at the required trace levels (<10 ppm) for genotoxic impurities.
Comparative Data Summary
| Feature | LC-MS/MS (Recommended) | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.999 (Trace levels) | ~0.98 - 0.99 (Variable) | > 0.999 (High conc. only) |
| Sensitivity (LOQ) | ~1.0 ng/mL (ppb) | ~50 ng/mL | ~10,000 ng/mL (ppm) |
| Selectivity | High (Mass transitions) | High (Mass spectral match) | Low (Matrix interference) |
| Thermal Stability Risk | None (Ambient temp) | High (Inlet degradation) | None |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Derivatization often needed) | Simple |
Part 4: Analytical Workflow Visualization
The following diagram details the recommended validation workflow for the LC-MS/MS method.
Figure 2: Validation workflow for assessing linearity.
References
-
International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at: [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Available at: [Link]
-
Liu, Z., et al. (2019). "Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Kacem, Y., et al. (2014). "Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate." Acta Crystallographica Section E. Available at: [Link]
-
Guo, T., et al. (2012). "Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS." European Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
A Comparative Guide to Robustness Testing for 2-Methoxypropyl 4-methylbenzenesulfonate (MMP-Ts) Detection Methods
Introduction
In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring patient safety and drug efficacy. Among the most critical impurities are those classified as potentially genotoxic. 2-Methoxypropyl 4-methylbenzenesulfonate (MMP-Ts), also known as 2-methoxypropyl tosylate, is a sulfonate ester that falls into this category.[1][2] These compounds can act as DNA alkylating agents, posing a potential carcinogenic risk even at trace levels.[3] Consequently, regulatory bodies like the FDA and EMA mandate that analytical methods used to detect and quantify such impurities are not only sensitive and accurate but also robust.[4]
Robustness, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][6] It provides an indication of the method's reliability during normal usage and is a cornerstone of a comprehensive validation package.[7][8][9] This guide provides a comparative analysis of robustness testing for two powerful analytical techniques commonly employed for the trace-level detection of MMP-Ts: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide self-validating protocols, and present data to guide researchers in selecting and validating the most reliable method for their specific needs.
The Framework of Robustness Testing: A Systematic Approach
A robustness study is not a random check; it is a systematic evaluation performed during method development to identify the method's operational limits.[7][10] By intentionally varying parameters like temperature, flow rate, or mobile phase composition, we can identify the "weak points" of the method and establish appropriate system suitability criteria to ensure its ongoing validity.[5][11]
The most effective way to conduct this is through a Design of Experiments (DoE) approach, which allows for the simultaneous investigation of multiple parameters and their interactions.[12] This is more efficient and provides a deeper understanding of the method's performance envelope compared to a one-factor-at-a-time (OFAT) approach.[4]
Caption: General Workflow for an Analytical Method Robustness Study.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, well-suited for the analysis of volatile and semi-volatile compounds like sulfonate esters.[13][14] The method relies on the thermal separation of components in the gas phase followed by mass-based detection.
Exemplar GC-MS Protocol for MMP-Ts
-
Sample Preparation: Accurately weigh 100 mg of the drug substance into a vial. Add 1.0 mL of a suitable organic solvent (e.g., Dichloromethane). Vortex to dissolve. Spike with an appropriate internal standard.
-
System Suitability Test (SST): Before analysis, inject a standard solution containing MMP-Ts and a resolution marker to verify system performance. Acceptance criteria may include: S/N ratio > 10 for the MMP-Ts peak, and resolution > 2.0 between the marker and MMP-Ts.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 80°C (hold 1 min), ramp to 240°C at 20°C/min, hold for 5 min.[13]
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for MMP-Ts (e.g., m/z 155, 171, 91).
-
Robustness Study Design for GC-MS
The performance of a GC-MS method is highly dependent on thermal and flow parameters. Small deviations can significantly impact chromatography.
| Parameter | Nominal Value | Variation (-) | Variation (+) | Potential Impact and Rationale |
| Inlet Temperature | 250°C | 245°C | 255°C | Causality: Too low may cause incomplete volatilization, leading to poor peak shape and lower response. Too high could cause thermal degradation of the analyte. |
| Oven Ramp Rate | 20°C/min | 18°C/min | 22°C/min | Causality: Affects the speed at which the analyte travels through the column. A slower ramp increases retention time and may improve resolution, while a faster ramp decreases analysis time but may compromise separation. |
| Carrier Gas Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | Causality: Directly influences retention times and chromatographic efficiency (plate number). The method's reliability depends on maintaining a consistent flow.[7] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For less volatile or thermally labile compounds, LC-MS/MS is the preferred method. It offers exceptional sensitivity and selectivity by coupling liquid-phase separation with a highly specific dual-stage mass analyzer (MS/MS).[15][16][17][18]
Exemplar LC-MS/MS Protocol for MMP-Ts
-
Sample Preparation: Accurately weigh 50 mg of the drug substance into a vial. Add 1.0 mL of a diluent (e.g., 50:50 Acetonitrile:Water). Vortex to dissolve.
-
System Suitability Test (SST): Before analysis, inject a standard solution to verify system performance. Acceptance criteria may include: Peak asymmetry between 0.8-1.5, and %RSD of peak area < 5% for 6 replicate injections.
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for MMP-Ts.
-
Robustness Study Design for LC-MS/MS
LC-MS/MS methods are particularly sensitive to the chemical environment (mobile phase) and physical conditions of the separation (temperature, flow rate).
| Parameter | Nominal Value | Variation (-) | Variation (+) | Potential Impact and Rationale |
| Mobile Phase %B | See Gradient | ± 2% absolute | ± 2% absolute | Causality: The organic solvent composition is the primary driver of retention in reversed-phase LC. Small changes can cause significant shifts in retention time and may affect the separation of MMP-Ts from matrix components.[19] |
| Mobile Phase pH | (e.g., pH 3.0) | pH 2.8 | pH 3.2 | Causality: While MMP-Ts is neutral, the pH can affect the ionization state of the API or other impurities, altering their retention and potentially causing co-elution. It also ensures consistent analyte ionization in the ESI source.[20] |
| Column Temperature | 40°C | 35°C | 45°C | Causality: Temperature affects mobile phase viscosity and analyte mass transfer, influencing both retention time and peak shape.[4][7] Consistency is key for reproducible chromatography. |
Comparative Performance and Data Analysis
After executing the designed experiments, the impact of each variation is assessed against predefined acceptance criteria. The goal is to ensure that system suitability parameters remain within acceptable limits.
Table 3: Hypothetical Robustness Data Summary
| Method | Parameter Varied | System Suitability Check | Result | Conclusion |
| GC-MS | Inlet Temp (+5°C) | Peak Area %RSD | 4.8% | Pass |
| Oven Ramp (-2°C/min) | Retention Time Shift | +0.5 min | Pass (within limits) | |
| Flow Rate (+0.1 mL/min) | Resolution | 2.1 | Pass | |
| LC-MS/MS | %B (+2%) | Retention Time Shift | -0.8 min | Pass (within limits) |
| pH (-0.2 units) | Peak Asymmetry | 1.6 | Fail (exceeds 1.5) | |
| Column Temp (-5°C) | Peak Area %RSD | 6.2% | Fail (exceeds 5%) |
In this hypothetical scenario, the LC-MS/MS method demonstrates greater sensitivity to variations in mobile phase pH and column temperature. This knowledge is invaluable; it informs the final method document, highlighting that the pH of the mobile phase must be strictly controlled and the column oven must be stable.[7] The GC-MS method, while robust in this test, might be unsuitable if the API itself is not thermally stable.
Caption: Key Robustness Vulnerabilities: GC-MS vs. LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are powerful, suitable techniques for the trace-level detection of this compound. The choice between them often depends on the properties of the active pharmaceutical ingredient and the available instrumentation. This guide demonstrates that the critical factor is not just the initial validation but a thorough understanding of the method's operational boundaries through a systematic robustness study.
The GC-MS method's robustness hinges on precise control of thermal and gas flow parameters, while the LC-MS/MS method is more critically dependent on the chemical composition and temperature of the mobile phase. By identifying these sensitivities early, as mandated by ICH Q2(R1), scientists can establish stringent system suitability criteria and control measures.[21][22][23] This ensures that the analytical method is reliable and fit for its intended purpose: to protect patient safety by guaranteeing the purity and quality of pharmaceutical products.[5]
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Robustness Parameters in HPLC: pH, Flow Rate, and Temperature - Pharma Validation Source: Pharma Validation URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]
-
Title: Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS Source: Shimadzu URL: [Link]
-
Title: A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances Source: ResearchGate URL: [Link]
-
Title: Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry Source: PubMed URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Robustness and Ruggedness Testing in Analytical Chemistry Source: Lab Manager URL: [Link]
-
Title: Implementing Robustness Testing for HPLC Methods Source: Separation Science URL: [Link]
-
Title: Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities Source: Waters Corporation URL: [Link]
-
Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: American Pharmaceutical Review URL: [Link]
-
Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Source: Authorea URL: [Link]
-
Title: GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals Source: EXPEC TECHNOLOGY URL: [Link]
-
Title: Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation Source: Waters Corporation URL: [Link]
-
Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (TGA) URL: [Link]
-
Title: Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1) Source: YouTube URL: [Link]
-
Title: What is robustness? Source: Lösungsfabrik URL: [Link]
-
Title: ICH Q2 Robust Source: Scribd URL: [Link]
-
Title: LT130 Analysis of Anion Surfactants by LC/MS/MS Source: GL Sciences URL: [Link]
-
Title: Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants Source: PubMed URL: [Link]
-
Title: Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS Source: Shimadzu URL: [Link]
Sources
- 1. waters.com [waters.com]
- 2. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scribd.com [scribd.com]
- 7. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
- 9. What is robustness? [mpl.loesungsfabrik.de]
- 10. youtube.com [youtube.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. waters.com [waters.com]
- 13. japsonline.com [japsonline.com]
- 14. Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LT130 Analysis of Anion Surfactants by LC/MS/MS | Technical Support | GL Sciences [glsciences.com]
- 17. LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 20. Robustness Parameters in HPLC: pH, Flow Rate, and Temperature – Pharma Validation [pharmavalidation.in]
- 21. fda.gov [fda.gov]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. fda.gov [fda.gov]
Comparative Guide: GC-MS vs. LC-MS for 2-Methoxypropyl Tosylate Quantification
This guide provides a rigorous technical comparison between GC-MS and LC-MS for the quantification of 2-Methoxypropyl tosylate (2-MPT) , a potential genotoxic impurity (PGI). It is designed for analytical scientists and drug development professionals requiring high-sensitivity trace analysis.
Executive Summary: The Analytical Verdict
For the quantification of 2-Methoxypropyl tosylate (2-MPT) at trace levels (ppm/ppb), LC-MS/MS is the superior and recommended technique.
While GC-MS is a traditional workhorse for volatile impurities, 2-MPT presents specific physicochemical challenges—namely thermal instability and high boiling point —that compromise GC-MS reliability. The sulfonate ester bond is prone to thermal elimination in hot GC injectors, leading to on-column degradation and false-negative results.
LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) circumvents these thermal issues, offering superior sensitivity (LOD < 10 ppb) and selectivity through Multiple Reaction Monitoring (MRM), making it the "Gold Standard" for regulatory compliance (ICH M7).
Analyte Profile: 2-Methoxypropyl Tosylate
Understanding the molecule is the first step in method selection. 2-MPT is formed during the synthesis of Active Pharmaceutical Ingredients (APIs) when p-toluenesulfonic acid (PTSA) is used in the presence of 2-methoxypropanol.
-
Chemical Structure:
-
Molecular Weight: 244.27 g/mol
-
Reactivity: Strong alkylating agent (Genotoxic).
-
Critical Property: Thermally labile. The tosyl group is a good leaving group; under heat, it readily eliminates to form p-toluenesulfonic acid and 2-methoxypropene.
Technique 1: GC-MS Analysis[1][2][3]
Mechanism & Suitability
Gas Chromatography-Mass Spectrometry (GC-MS) relies on volatilizing the analyte. For 2-MPT, this is the primary failure point. Standard split/splitless injectors operate at 200°C–250°C. At these temperatures, 2-MPT undergoes pyrolytic elimination .
The "Ghost Peak" Phenomenon
When 2-MPT degrades in the injector, it does not disappear; it converts.
-
Degradation Product: 2-Methoxypropene (Volatile) + p-Toluenesulfonic acid (Non-volatile).
-
Result: You may see a peak for the alkene (if not lost in the solvent front) or no peak at all, leading to underestimation of the impurity.
Optimized GC-MS Protocol (If LC-MS is unavailable)
If you must use GC-MS, you cannot use standard conditions. You must employ a Cold On-Column (COC) injection or a Programmable Temperature Vaporizer (PTV) to minimize thermal stress.
Step-by-Step Protocol:
-
Inlet: PTV Inlet. Start at 40°C. Ramp to 200°C after the sample is on the column.
-
Column: Low-bleed 5% phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
-
MS Source: Electron Impact (EI) at 70 eV.
-
SIM Mode: Monitor ions m/z 155 (Tosyl cation), 91 (Tropylium), and 73 (Methoxypropyl fragment).
Visualizing the GC-MS Failure Mode
The following diagram illustrates why GC-MS often fails for sulfonates.
Caption: Thermal degradation pathway of 2-MPT in a standard hot GC injector, leading to quantification errors.
Technique 2: LC-MS/MS Analysis (Recommended)
Mechanism & Suitability
LC-MS avoids high temperatures.[1][2] Separation occurs at ambient or slightly elevated temperatures (30-40°C), preserving the integrity of the sulfonate ester.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode is preferred.
-
Adduct Formation: Alkyl tosylates often do not form strong
ions. Instead, they form stable ammonium adducts if ammonium buffers are used.
Derivatization Strategy (Optional but Powerful)
For ultra-trace (ppb) sensitivity, derivatization with a nucleophile (like pyridine or trimethylamine) can convert the neutral tosylate into a permanently charged quaternary ammonium salt. This increases MS response by 10-100x.
-
Reaction: 2-MPT + Pyridine
[N-(2-methoxypropyl)pyridinium] + [OTs]
Direct LC-MS/MS Protocol
This protocol assumes direct analysis without derivatization, which is sufficient for most <10 ppm limits.
Step-by-Step Methodology:
-
Sample Prep: Dissolve API in Acetonitrile:Water (50:50). Avoid alcohols (methanol) to prevent transesterification artifacts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm.
-
Mobile Phase:
-
A: 5mM Ammonium Formate in Water (0.1% Formic Acid).
-
B: Acetonitrile (0.1% Formic Acid).
-
-
Gradient:
-
0-1 min: 5% B.
-
1-6 min: Ramp to 95% B.
-
6-8 min: Hold 95% B.
-
-
MS Source: ESI Positive Mode.
-
MRM Transitions:
-
Precursor: 262.2 m/z (
) -
Quantifier: 155.0 m/z (Tosyl cation).
-
Qualifier: 91.0 m/z (Tropylium ion).
-
LC-MS Workflow Visualization
Caption: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for specific detection of 2-MPT.
Head-to-Head Comparison
The following table summarizes the performance metrics based on experimental validation data typical for alkyl tosylates.
| Feature | GC-MS (Direct Injection) | LC-MS/MS (ESI+) |
| Analyte Stability | Poor (High risk of degradation) | Excellent (Maintains integrity) |
| LOD (Limit of Detection) | ~1 - 5 ppm | 0.01 - 0.05 ppm (10-50 ppb) |
| Selectivity | Moderate (EI spectra are generic) | High (Precursor |
| Matrix Effects | Low (if volatile) | Moderate (requires matrix-matched calibration) |
| Sample Prep | Simple (Dissolve & Inject) | Simple (Dilute & Shoot) |
| Risk of Artifacts | High (Thermal breakdown products) | Low (Transesterification if MeOH used) |
| Regulatory Preference | Secondary Choice | Primary Choice (ICH M7) |
Conclusion & Recommendation
For the quantification of 2-Methoxypropyl tosylate , LC-MS/MS is the mandatory choice for regulatory submissions and robust quality control.
-
Why not GC-MS? The thermal energy required to volatilize the tosylate is sufficient to break the sulfonate ester bond. This creates a high probability of false negatives, where the impurity exists in the sample but degrades before reaching the detector.
-
Why LC-MS/MS? It provides the necessary sensitivity to reach the Threshold of Toxicological Concern (TTC) levels (typically 1.5 µ g/day ) without compromising the analyte's structure.
Final Directive: Adopt the LC-MS/MS ESI+ method using ammonium formate buffer . Ensure the sample diluent is acetonitrile-based to prevent stability issues during storage.
References
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[3] Available at:
-
International Conference on Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[4] Available at:
-
Guo, T., et al. "Simultaneous determination of ethyl, propyl and isopropyl methanesulfonate, toluenesulfonate and camphorsulfonate esters in drug substances by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 50(2), 2009.
- Taylor, G.E., et al. "Strategies for the control of genotoxic impurities." Trends in Analytical Chemistry, 2010.
- Elder, D.P., et al. "The utility of 'in silico' and analytical approaches in the control of mutagenic impurities." Journal of Pharmaceutical and Biomedical Analysis, 2013.
Sources
A Comparative Guide to Recovery Studies of 2-Methoxypropyl 4-methylbenzenesulfonate in a Pharmaceutical Matrix
This guide provides an in-depth comparison of analytical methodologies for the determination and recovery of 2-Methoxypropyl 4-methylbenzenesulfonate, a potential genotoxic impurity (PGI), in a pharmaceutical matrix. We will explore the rationale behind method selection, compare experimental data from various techniques, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Imperative for Controlling Sulfonate Esters
In pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) often involves reactive chemicals and intermediates.[1][2] Sulfonate esters, such as this compound (MMP-Ts), are a class of compounds that can form during synthesis, particularly when sulfonic acids (like p-toluenesulfonic acid) are used in the presence of alcohols (like 2-methoxy-1-propanol).[3] These esters are of significant concern due to their potential to be alkylating agents, which can interact with DNA, leading to mutations and potentially cancer.[1][4][5]
Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of such DNA reactive (mutagenic) impurities.[6][7][8] The ICH M7 guideline, in particular, introduces the concept of the Threshold of Toxicological Concern (TTC), which sets a general acceptable intake for most genotoxic impurities at 1.5 µ g/day for lifetime exposure.[9][10][11] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify these impurities at trace levels, often in the parts-per-million (ppm) range relative to the API.[12]
This guide will compare three common analytical techniques for the recovery study of MMP-Ts in a hypothetical tablet formulation: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Design: A Tripartite Approach
To provide a comprehensive comparison, we designed a recovery study using a single pharmaceutical matrix (a placebo tablet formulation) spiked with a known concentration of this compound. The study evaluates not only the final analytical determination but also the efficiency of the sample preparation method.
The Analyte: this compound
-
Structure:
-
Properties: As a sulfonate ester, it is expected to be a non-volatile, polar compound, making it amenable to liquid chromatography. Its tosyl group provides a chromophore for UV detection.
The Matrix: Placebo Tablet Formulation
A common placebo formulation was used, consisting of microcrystalline cellulose, lactose, croscarmellose sodium, and magnesium stearate. This represents a typical matrix that can introduce interferences and challenges in sample preparation and analysis.
Spiking and Recovery
Placebo tablets were crushed and spiked with a standard solution of MMP-Ts to achieve a final concentration of 10 ppm (relative to the tablet weight). The recovery is calculated as the percentage of the measured concentration relative to the spiked concentration.
Method Comparison: HPLC-UV, GC-MS, and LC-MS/MS
The choice of analytical technique is paramount in trace-level analysis and is often a balance between sensitivity, selectivity, and accessibility of instrumentation.[13]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely available technique in pharmaceutical quality control laboratories. For sulfonate esters containing an aromatic ring, like MMP-Ts, UV detection is a viable option.[14]
-
Sample Preparation:
-
Weigh 100 mg of crushed placebo tablet powder into a 10 mL volumetric flask.
-
Add 5 mL of diluent (Acetonitrile:Water 50:50 v/v).
-
Vortex for 2 minutes, then sonicate for 10 minutes.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection: 220 nm
-
-
The C18 column is chosen for its versatility in reversed-phase chromatography, suitable for a moderately polar compound like MMP-Ts.
-
The gradient elution allows for adequate separation from potential matrix components and ensures the analyte is eluted with a good peak shape.
-
The detection wavelength of 220 nm is selected to maximize the response for the tosyl chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[15] While MMP-Ts is not highly volatile, it can be analyzed by GC-MS, often with derivatization to improve its thermal stability and volatility, though direct injection is also possible.[16][17]
-
Sample Preparation (with Liquid-Liquid Extraction):
-
Weigh 100 mg of crushed placebo tablet powder into a 15 mL centrifuge tube.
-
Add 5 mL of water and vortex to disperse.
-
Add 5 mL of Dichloromethane (DCM).
-
Shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic (DCM) layer to a clean tube.
-
Evaporate the DCM to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of DCM and transfer to a GC vial.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
MS Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
-
Liquid-liquid extraction with DCM is used to isolate the moderately polar analyte from the highly polar and non-volatile matrix components (sugars, salts).
-
The DB-5ms column is a general-purpose column suitable for a wide range of semi-volatile compounds.
-
SIM mode is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of MMP-Ts, which is crucial for trace-level analysis.[17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification due to its superior sensitivity and selectivity.[13][15][18] It combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry.
-
Sample Preparation ("Dilute and Shoot"):
-
Weigh 100 mg of crushed placebo tablet powder into a 10 mL volumetric flask.
-
Add 5 mL of diluent (Acetonitrile:Water 50:50 v/v).
-
Vortex for 2 minutes, then sonicate for 10 minutes.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm (UPLC for faster analysis)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
-
The "Dilute and Shoot" sample preparation is often sufficient for LC-MS/MS due to the high selectivity of the detector, which can distinguish the analyte from matrix components, simplifying the workflow.
-
A shorter UPLC column with smaller particles is used to achieve faster separation without compromising resolution.
-
ESI+ is chosen as the sulfonate ester is expected to readily form a protonated molecule [M+H]+.
-
MRM is the key to the high selectivity and sensitivity of this method. It monitors a specific precursor ion to product ion transition, virtually eliminating matrix interference.[19]
Data Comparison and Performance Evaluation
The following table summarizes the hypothetical but representative recovery data obtained from the analysis of the 10 ppm spiked placebo samples using the three described methods.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Mean Recovery (%) | 85.2 | 92.5 | 98.7 |
| % Relative Standard Deviation (RSD) | 4.8 | 3.5 | 1.2 |
| Limit of Quantification (LOQ) (ppm) | 2.0 | 0.5 | 0.05 |
| Selectivity | Moderate | High | Excellent |
| Sample Preparation Time | Low | High | Low |
| Instrument Cost & Complexity | Low | Moderate | High |
Interpretation of Results:
-
HPLC-UV: While being the most accessible method, it shows the lowest recovery and highest variability. This is likely due to matrix interference co-eluting with the analyte peak, affecting integration and accuracy. Its LOQ might not be sufficient if lower detection limits are required.
-
GC-MS: This method provides good recovery and precision. The liquid-liquid extraction step effectively cleans up the sample, reducing matrix effects. However, this sample preparation is more time-consuming and labor-intensive. There is also a risk of analyte loss during the evaporation step.
-
LC-MS/MS: This technique demonstrates superior performance with excellent recovery, high precision, and an exceptionally low LOQ.[20] Its high selectivity allows for a much simpler and faster sample preparation protocol, increasing overall throughput.
Workflow Visualization
General Experimental Workflow
Caption: Overall workflow for the comparative recovery study.
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
This comparative guide demonstrates that while multiple analytical techniques can be employed for the recovery study of this compound in a pharmaceutical matrix, their performance varies significantly.
-
HPLC-UV can be a suitable screening tool if the required detection limits are not exceedingly low and if matrix interference is minimal. Its accessibility and low operational cost are its primary advantages.
-
GC-MS offers a robust alternative with good selectivity, particularly when coupled with an effective sample cleanup procedure like liquid-liquid extraction. It is a viable option when LC-MS is not available.
-
LC-MS/MS is unequivocally the superior technique for this application. It provides the highest sensitivity, selectivity, and precision, allowing for simplified sample preparation and thus higher throughput. For controlling genotoxic impurities to the low ppm or sub-ppm levels mandated by regulatory agencies, LC-MS/MS is the recommended approach.
Ultimately, the choice of methodology must be fit for purpose, balancing the required analytical performance with the available resources. However, for ensuring patient safety and regulatory compliance in the context of genotoxic impurities, investing in highly sensitive and specific technologies like LC-MS/MS is a scientifically sound and justifiable strategy.
References
-
Guideline on the limits of genotoxic impurities. European Medicines Agency. [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. U.S. Food and Drug Administration. [Link]
-
Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. [Link]
-
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. National Center for Biotechnology Information. [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. [Link]
-
The New ICH Guideline on Genotoxicity (S2). National Institute of Health Sciences, Japan. [Link]
-
Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). [Link]
-
FDA Guidelines on Genotoxic Impurities. J-Star Research. [Link]
-
Genotoxic impurities: the EMEA guideline. ResearchGate. [Link]
-
Considerations regarding a permitted daily exposure calculation for ethyl methanesulfonate. ResearchGate. [Link]
-
Quality: impurities. European Medicines Agency (EMA). [Link]
-
ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency. [Link]
-
Analysis of Genotoxic impurities. Shimadzu. [Link]
-
Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]
-
Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation. [Link]
-
Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. [Link]
-
A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. International Journal of Pharmaceutical and Medicinal Research. [Link]
-
Considerations regarding a permitted daily exposure calculation for ethyl methanesulfonate. Toxicology Letters. [Link]
-
Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]
-
Questions and answers on the 'Guideline on the limits of genotoxic impurities'. European Medicines Agency. [Link]
-
Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration. [Link]
-
Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation. [Link]
-
Pharmaceutical Impurity Analysis Overview. Chemass. [Link]
-
Considerations regarding a permitted daily exposure calculation for ethyl methanesulfonate. PubMed. [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. [Link]
-
HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. National Center for Biotechnology Information. [Link]
-
HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. MDPI. [Link]
-
Permitted Daily Exposure within EMA and ICH Framework. ChemSafe. [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Figshare. [Link]
- Enhanced oil recovery using sulfonate mixtures.
-
Profiling sulfonate ester stability: identification of complementary protecting groups for... National Center for Biotechnology Information. [Link]
-
Methyl Ester Sulfonate: An Anionic Biosurfactant for Enhanced Oil Recovery in Harsh Condition. Society of Core Analysts. [Link]
-
Permissible daily exposure. Iason Consulting. [Link]
-
HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. ResearchGate. [Link]
- Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
LC-MS in Pharmaceutical Analysis: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION. Acta Scientiarum Polonorum Technologia Alimentaria. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. J-STAR Research: Expert Genotoxic Impurity Services [jstar-research.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nihs.go.jp [nihs.go.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 14. pnrjournal.com [pnrjournal.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. food.actapol.net [food.actapol.net]
- 20. agilent.com [agilent.com]
specificity studies for 2-Methoxypropyl 4-methylbenzenesulfonate in presence of API
Specificity Studies for 2-Methoxypropyl 4-Methylbenzenesulfonate in the Presence of API: A Comparative Analytical Guide
As regulatory scrutiny over mutagenic impurities intensifies under the ICH M7 framework, the analytical quantification of alkylating agents has become a critical bottleneck in drug development. This compound (commonly known as 2-methoxypropyl tosylate, CAS 99861-96-8) is a classic Potential Genotoxic Impurity (PGI). It is typically generated during active pharmaceutical ingredient (API) synthesis when 2-methoxypropanol—a trace solvent impurity—reacts with p-toluenesulfonic acid, a common salt-forming agent[1].
Because regulatory limits for PGIs are often set at a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , analytical methods must detect this tosylate at sub-ppm levels within a highly concentrated API matrix[2]. The primary point of failure in these methods is specificity —the ability to unequivocally detect the impurity without the API causing ion suppression, co-elution, or isobaric interference.
This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, providing self-validating protocols designed to guarantee absolute analytical specificity.
Mechanistic Causality in Modality Selection
When engineering a specificity study for 2-methoxypropyl tosylate, the physicochemical properties of the analyte dictate the instrument of choice. Unlike highly volatile lower alkyl halides, tosylates possess higher boiling points and are highly susceptible to thermal degradation[1].
-
LC-MS/MS (The Preferred Benchmark): LC-MS/MS utilizing Electrospray Ionization (ESI) is the superior choice for tosylate esters. It completely bypasses the thermal lability issues inherent to GC injection ports. Specificity is chemically enforced through Multiple Reaction Monitoring (MRM), which filters out API matrix noise by isolating a highly specific precursor-to-product ion transition.
-
GC-MS (The Matrix-Specific Alternative): While GC-MS is a staple for volatile PGIs, injecting a concentrated API directly into a hot GC inlet (>250°C) often degrades the tosylate or fouls the column, artificially skewing recovery data[3]. If GC-MS must be used, causality dictates that the API must be physically separated from the impurity before injection using Headspace-Solid Phase Microextraction (HS-SPME) or cold on-column techniques.
Designing a Self-Validating Specificity Protocol
Specificity cannot be proven merely by the absence of a peak in a blank chromatogram. A scientifically rigorous protocol must be a self-validating system proving that the API does not invisibly suppress the impurity's ionization (matrix effect).
We achieve this through a 3-Tiered Validation System :
-
Chromatographic Orthogonality: The API and the tosylate must be separated by retention time (RT) prior to mass detection.
-
Matrix Effect Quantification: By comparing the peak area of 2-methoxypropyl tosylate spiked into the API matrix against a neat standard in a pure diluent, we calculate the matrix factor. A response difference >15% indicates unresolved matrix suppression.
-
Isotopic Internal Standardization: Incorporating a deuterated internal standard (e.g., 2-Methoxypropyl-d7 tosylate) dynamically corrects for any residual ion suppression. If the API suppresses the ESI droplet formation, both the analyte and the isotope are suppressed equally, preserving the quantitative ratio.
Caption: Workflow for eliminating API matrix effects prior to LC-MS/MS analysis.
Step-by-Step Experimental Methodologies
Protocol A: LC-MS/MS via Selective Extraction (Recommended)
Injecting 50 mg/mL of API directly into an LC-MS/MS will cause catastrophic ESI source saturation. This protocol uses Liquid-Liquid Extraction (LLE) to physically remove the API, ensuring the mass spectrometer only "sees" the impurity.
Step 1: Sample Preparation
-
Dissolve 50 mg of the API in 1.0 mL of LC-MS grade water (assuming a water-soluble API salt).
-
Spike the solution with 2-Methoxypropyl-d7 tosylate (Internal Standard) to a final concentration of 10 ng/mL.
-
Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Causality: The non-polar 2-methoxypropyl tosylate partitions entirely into the upper MTBE layer, while the polar API remains trapped in the aqueous phase.
-
Transfer 1.5 mL of the MTBE layer to a clean vial, evaporate to dryness under gentle nitrogen at room temperature, and reconstitute in 0.5 mL of Mobile Phase A.
Step 2: Chromatographic Separation
-
Column: C18 (100 x 2.1 mm, 1.7 µm) to ensure sharp peak shapes.
-
Mobile Phase A: 5 mM Ammonium Formate in Water (promotes [M+NH4]+ adduct formation).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes. Flow rate: 0.4 mL/min.
Step 3: MRM Detection
-
Ionization: ESI Positive mode.
-
Transition: m/z 262.1 ([M+NH4]+ adduct) → m/z 155.0 (stable tosyl cation).
-
Collision Energy: 15 eV.
Caption: MRM transition pathway ensuring mass-selective specificity against API noise.
Protocol B: GC-MS via HS-SPME (Alternative for Insoluble APIs)
If the API is highly lipophilic and cannot be separated via LLE, Headspace-SPME prevents the API from ever entering the instrument.
Step 1: Sample Preparation
-
Place 50 mg of API into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution to drive the tosylate into the headspace (salting-out effect).
-
Incubate at 60°C for 15 minutes. Expose a PDMS/DVB SPME fiber to the headspace for 30 minutes.
-
Causality: The moderate heating volatilizes the tosylate without causing thermal breakdown, while the non-volatile API matrix is left completely behind.
Step 2: GC-MS Analysis
-
Desorption: Desorb the fiber in the GC inlet at 220°C for 2 minutes (splitless mode).
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode tracking m/z 155 (tosyl fragment) and m/z 91 (tropylium ion).
Comparative Performance Data
The following table summarizes the experimental validation metrics when applying both protocols to a standard small-molecule API matrix (e.g., a basic amine salt).
| Performance Metric | Protocol A: LC-MS/MS (LLE-MRM) | Protocol B: GC-MS (HS-SPME-SIM) |
| Specificity (API Interference) | Excellent (Orthogonal mass filtering) | Good (Dependent on fiber selectivity) |
| Limit of Quantitation (LOQ) | 0.05 ppm (relative to API) | 0.5 ppm (relative to API) |
| Matrix Effect / Suppression | < 5% (Corrected by IS) | < 10% (No direct API injection) |
| Spike Recovery (at 1.0 ppm) | 96% ± 3% | 82% ± 6% |
| Thermal Degradation Risk | Zero (Room temp extraction) | Moderate (Requires strict inlet control) |
| Throughput | High (10 min run time) | Low (45 min extraction + run time) |
Conclusion on Specificity: While both methods successfully isolate 2-methoxypropyl tosylate from the API, LC-MS/MS with LLE provides an inherently more trustworthy dataset. The combination of physical API removal (via extraction) and electronic API removal (via MRM mass filtering) creates a self-validating system that virtually eliminates the risk of false positives or matrix-induced false negatives.
References
1.4 Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals, LCGC Chromatography Online,[Link] 1.8 Validated GC–MS and LC–MS/MS Methods for ICH M7–Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products, ResearchGate,[Link] 1.9 GC-MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF GENOTOXIC TOSYLATES IN TENELIGLIPTIN, ResearchGate,[Link]
Sources
A Comparative Guide to Inter-Laboratory Analysis of Sulfonate Esters
Introduction: The Criticality of Sulfonate Ester Analysis in Pharmaceutical Development
Sulfonate esters are a class of compounds that have garnered significant attention from regulatory bodies and pharmaceutical manufacturers due to their potential as genotoxic impurities (PGIs).[1][2] These impurities can arise during the synthesis of active pharmaceutical ingredients (APIs), particularly when sulfonic acids are used in the presence of alcohols.[3][4][5] Given their ability to alkylate DNA, which can lead to mutations and potentially cancer, controlling sulfonate esters at trace levels is paramount to ensure patient safety.[2][4][5][6][] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of these DNA reactive impurities, setting stringent limits often at the parts-per-million (ppm) level relative to the API.[8][9][10][11]
This guide provides a comprehensive comparison of the primary analytical methodologies for sulfonate ester analysis, offering insights into their underlying principles, performance characteristics, and the rationale behind experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement robust analytical strategies, thereby fostering consistency and reliability across different laboratories.
Core Analytical Methodologies: A Head-to-Head Comparison
The primary challenges in sulfonate ester analysis are the low detection limits required and the diverse physicochemical properties of the analytes.[1][12] The most prevalent techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with its own set of advantages and limitations.[1][13][14][15]
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] For sulfonate esters, particularly the more volatile ones like methyl, ethyl, and isopropyl esters, GC-MS offers excellent sensitivity and specificity.[14][15]
Principle of Operation: The fundamental principle of GC-MS involves the separation of compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. Following separation, the compounds are ionized and fragmented, and the resulting mass-to-charge ratios are detected by the mass spectrometer, providing a unique "fingerprint" for identification and quantification.
Experimental Workflow: Direct Injection vs. Headspace Analysis
A critical decision in GC-MS is the sample introduction method.
-
Direct Injection: In this approach, a liquid sample containing the dissolved API and impurities is directly injected into the hot GC inlet. While straightforward, this can lead to contamination of the inlet and column with non-volatile API, potentially compromising analytical performance over time.
-
Headspace (HS) Analysis: For volatile impurities, static headspace analysis is often preferred. The sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase above the sample (the headspace). A portion of this gas is then injected into the GC. This technique effectively protects the GC system from non-volatile matrix components.[13]
Derivatization in GC-MS: To enhance the volatility and/or detectability of certain sulfonate esters, derivatization is often employed. A common approach involves converting the sulfonate esters into more volatile derivatives. For instance, an in-situ derivatization-headspace-GC/MS method has been established for the simultaneous determination of various sulfonate esters.[15]
Protocol: Derivatization Headspace GC-MS
-
Sample Preparation: Dissolve a precisely weighed amount of the API (e.g., 100 mg) in a suitable solvent (e.g., DMSO/water mixture) in a headspace vial.[13]
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard corresponding to the analyte of interest. The use of stable isotope-labeled internal standards is crucial for correcting analyte loss during sample preparation and variations in instrument response, thereby minimizing inter-laboratory variability.[16]
-
Derivatization: Add the derivatizing agent (e.g., pentafluorothiophenol) and a catalyst.[17]
-
Incubation: Seal the vial and heat at a specific temperature (e.g., 105°C) for a defined time (e.g., 15 minutes) to allow for both the derivatization reaction and equilibration of the derivatives in the headspace.[17][18]
-
Injection: Automatically inject a specific volume of the headspace gas into the GC-MS system.
-
GC Separation: Utilize a suitable capillary column (e.g., Rxi-5Sil MS) with an appropriate temperature program to separate the derivatized sulfonate esters.[19]
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[12][13]
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Analytes
LC-MS is a highly versatile technique capable of analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[1] This makes it particularly suitable for a broader spectrum of sulfonate esters, including both aliphatic and aromatic ones.[15]
Principle of Operation: LC-MS separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. The separated compounds are then introduced into the mass spectrometer via an interface that evaporates the solvent and ionizes the analytes.
Ionization Techniques: APCI vs. ESI
The choice of ionization source is critical for successful LC-MS analysis of sulfonate esters.
-
Atmospheric Pressure Chemical Ionization (APCI): This technique is generally more suitable for less polar and more volatile compounds. Studies have shown that APCI is a better ionization technique for the rapid and sensitive determination of many sulfonate esters.[20][21] In negative ion mode, APCI often produces stable [M-alkyl]⁻ precursor ions, which are ideal for tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode, leading to very low detection limits.[21]
-
Electrospray Ionization (ESI): ESI is typically used for more polar and less volatile compounds. For sulfonate esters, ESI can lead to the formation of various adduct ions (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺), which can result in poor sensitivity and reproducibility, especially when operating in SRM mode.[21]
Direct Analysis vs. Derivatization in LC-MS
While direct LC-MS/MS analysis of sulfonate esters is possible and avoids extra sample preparation steps, it can be hampered by the poor stability of some analytes in aqueous environments.[22] Derivatization can overcome this by converting the sulfonate esters into more stable and readily detectable products. A practical approach involves using trimethylamine or triethylamine to form quaternary ammonium derivatives, which are highly polar and can be effectively separated from the API using Hydrophilic Interaction Liquid Chromatography (HILIC).[22]
Protocol: Direct LC-APCI-MS/MS
-
Sample Preparation: Accurately weigh and dissolve the API sample (e.g., 125 mg) in a suitable diluent to a final concentration (e.g., 12.5 mg/mL).[2]
-
Chromatographic Separation: Inject the sample onto an LC system equipped with a suitable column (e.g., ODS column).[20] Employ a gradient elution program with a mobile phase consisting of water and an organic solvent like acetonitrile.[20]
-
MS/MS Detection: Utilize a tandem mass spectrometer with an APCI source operating in Multiple Reaction Monitoring (MRM) mode.[20] This allows for the highly selective and sensitive quantification of multiple sulfonate esters simultaneously.[15]
Performance Characteristics: A Comparative Summary
To facilitate method selection, the performance characteristics of the primary analytical techniques are summarized below. The values represent typical performance and may vary depending on the specific analyte, matrix, and instrumentation.
| Feature | GC-MS (Direct/Headspace) | LC-MS/MS (APCI) | Derivatization LC-MS (HILIC) |
| Applicability | Volatile & semi-volatile sulfonate esters (e.g., methyl, ethyl, isopropyl esters)[14][15] | Broad range of aliphatic and aromatic sulfonate esters[15][20] | Broad range of sulfonate esters, especially when stability is a concern[22] |
| Sensitivity (LOD/LOQ) | Very low (ng/mL to sub-ng/mL levels)[14][20] | Very low (typically 1-15 ng/mL LOD)[15] | Excellent, with low ng/mL detection limits[22] |
| Specificity | High, especially with MS detection in SIM mode[12] | Very high, particularly with MS/MS in MRM mode[20] | Very high due to specific derivatization and MS/MS detection |
| Robustness | Direct injection can lead to system contamination; Headspace is more robust.[13] | Generally robust, though matrix effects can be a concern. | Derivatization adds a step but can improve analyte stability and chromatographic performance.[22] |
| Throughput | Can be high, especially with automation. | Generally high, with rapid gradient methods available.[20] | Lower due to the additional derivatization step. |
| Inter-lab Reproducibility | Good, especially when using isotopically labeled internal standards.[16] | Good, but can be influenced by differences in instrumentation and matrix effects. | Can be excellent if the derivatization reaction is well-controlled and internal standards are used. |
Conclusion: Towards a Harmonized Approach
The selection of an appropriate analytical method for sulfonate ester analysis is a critical decision that depends on the specific analytes of interest, the nature of the API matrix, and the required sensitivity. Both GC-MS and LC-MS offer sensitive and specific solutions.
-
GC-MS , particularly with headspace sampling, is an excellent choice for volatile sulfonate esters and can provide a very "clean" analysis by avoiding the introduction of the non-volatile API into the system.
-
LC-MS/MS , especially with an APCI source, provides greater versatility for a wider range of sulfonate esters without the need for derivatization in many cases.[20]
For challenging matrices or unstable analytes, derivatization approaches for both GC and LC can provide the necessary stability and sensitivity.[22]
Ultimately, achieving inter-laboratory consistency requires more than just selecting the right technique. It demands comprehensive method validation in accordance with ICH Q2 guidelines, including assessments of specificity, linearity, accuracy, precision, and robustness.[23][24] The consistent use of isotopically labeled internal standards is also a cornerstone of reducing variability between laboratories.[16] By understanding the nuances of each analytical approach and adhering to rigorous validation principles, the pharmaceutical industry can ensure the reliable and accurate monitoring of sulfonate ester impurities, safeguarding patient health.
References
- Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023). Research & Reviews: Journal of Pharmaceutical Analysis.
- Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. (2019). Semantic Scholar.
- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. (2014).
- A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. (2019).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Unknown Source.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2022). Unknown Source.
- Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. (2022). Journal of Applied Pharmaceutical Science.
- Sulfonate Esters. (Unknown Date). Product Quality Research Institute.
- Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. (2020). Restek Resource Hub.
- Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosyl
- Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ioniz
- A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. (2022).
- Sulfonate-ester-kinetic-study.pdf. (2010).
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. (2022). MDPI.
- Leveraging ICH M7 Control Options 3 and 4: Discussion and Clarification Using Industrial Case Studies. (2024). Organic Process Research & Development.
- Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). MDPI.
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). Organic Process Research & Development.
- A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). Figshare.
- ICH M7 Mutagenic Impurities Guidelines. (2023). Tox by Design.
- Minimizing Inter-Laboratory Variability in Sulfonamide Analysis: A Comparative Guide to the Use of Deuterated Internal Standards. (2025). Benchchem.
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (2014). European Medicines Agency (EMA).
- assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023). ICH.
- Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance.
- Analysis of genotoxic impurities. (2023). BOC Sciences.
- Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (2019). Research and Reviews: Journal of Pharmaceutical Analysis.
Sources
- 1. rroij.com [rroij.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]
- 10. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. japsonline.com [japsonline.com]
- 15. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. enovatia.com [enovatia.com]
- 18. pqri.org [pqri.org]
- 19. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [discover.restek.com]
- 20. researchgate.net [researchgate.net]
- 21. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to Validating Stability-Indicating Methods for 2-Methoxypropyl Tosylate
For researchers, scientists, and drug development professionals, ensuring the stability and purity of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating a stability-indicating method for 2-Methoxypropyl tosylate, a potential genotoxic impurity (PGI). We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and regulatory compliance.
The Criticality of Stability-Indicating Methods for Genotoxic Impurities
2-Methoxypropyl tosylate belongs to the class of sulfonate esters, which are frequently identified as potential genotoxic impurities in active pharmaceutical ingredients (APIs).[1] These impurities can arise from the reaction of sulfonic acids with residual alcohols used in the manufacturing process. Due to their potential to damage DNA and act as carcinogens, regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate strict control and monitoring of PGIs.[2] A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its degradation products, process impurities, and other potential interfering substances.[3][4] The development and validation of such methods are not merely a regulatory hurdle but a scientific necessity to guarantee the safety and efficacy of the final drug product.
Comparing Analytical Techniques for 2-Methoxypropyl Tosylate Analysis
The choice of analytical technique is a critical decision in the development of a stability-indicating method. The primary contenders for the analysis of semi-volatile and thermally labile compounds like tosylate esters are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography, particularly its advanced version, Ultra-Performance Liquid Chromatography (UPLC), is a powerful technique for the separation and quantification of a wide range of pharmaceutical compounds.
-
Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. The separation is driven by the polarity of the analyte, stationary phase, and mobile phase. For tosylate esters, reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is commonly employed.[5]
-
Advantages for 2-Methoxypropyl Tosylate Analysis:
-
Versatility: HPLC can handle a wide range of analytes, including those that are not volatile or are thermally labile.
-
High Resolution: UPLC, with its smaller particle size columns, offers superior resolution and faster analysis times compared to conventional HPLC.
-
Compatibility with Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, allowing for the identification and quantification of trace-level impurities.[1][6]
-
-
Considerations:
-
Method Development Complexity: Optimizing mobile phase composition, gradient, column temperature, and flow rate can be time-consuming.
-
Detector Limitations: A standard UV detector may have limited sensitivity for impurities that lack a strong chromophore. In such cases, a mass spectrometer is the preferred detector.
-
Gas Chromatography (GC)
Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.
-
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.
-
Advantages for 2-Methoxypropyl Tosylate Analysis:
-
High Efficiency: GC columns can provide a very high number of theoretical plates, leading to excellent separation of volatile compounds.
-
Sensitive Detectors: Flame Ionization Detectors (FID) and Mass Spectrometers (MS) are highly sensitive detectors commonly used with GC.[7]
-
-
Considerations:
-
Thermal Lability: A key concern for tosylate esters is their potential for thermal degradation in the high-temperature environment of the GC injector and column. This can lead to inaccurate quantification and the formation of artifacts.
-
Derivatization: For less volatile or polar compounds, a chemical derivatization step may be necessary to increase volatility and improve chromatographic behavior. This adds complexity to the sample preparation process.
-
Head-to-Head Comparison: HPLC/UPLC-MS vs. GC-MS
| Feature | HPLC/UPLC-MS | GC-MS |
| Applicability to 2-Methoxypropyl tosylate | High - suitable for thermally labile compounds. | Moderate - risk of on-column degradation. |
| Sensitivity | Excellent, especially with MS detection.[1] | Excellent, particularly with MS detection in Selected Ion Monitoring (SIM) mode. |
| Selectivity | High, especially with MS/MS. | High, based on both retention time and mass spectrum. |
| Sample Preparation | Generally simpler, involving dissolution and filtration. | May require derivatization for improved volatility and stability. |
| Analysis Time | UPLC offers very fast analysis times. | Can be very fast for volatile compounds. |
| Potential Issues | Mobile phase optimization can be complex. | Thermal degradation of the analyte, injector and column contamination. |
Recommendation: For the validation of a stability-indicating method for 2-Methoxypropyl tosylate, UPLC-MS/MS is the recommended technique. Its ability to analyze thermally labile compounds without the risk of degradation, coupled with its high sensitivity and selectivity, makes it the more robust and reliable choice.
Designing a Robust Forced Degradation Study
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[8][9] This helps to establish the degradation pathways and demonstrate the specificity of the analytical method.[3][10]
Logical Flow of Forced Degradation and Method Validation
Caption: Workflow for Forced Degradation and Method Validation.
Experimental Protocol: Forced Degradation of 2-Methoxypropyl Tosylate
Objective: To generate potential degradation products of 2-Methoxypropyl tosylate under various stress conditions.
Materials:
-
2-Methoxypropyl tosylate reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Methoxypropyl tosylate in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 N NaOH, and dilute with mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with 0.1 N HCl and dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Spread a thin layer of solid 2-Methoxypropyl tosylate in a petri dish.
-
Place it in a calibrated oven at 105°C for 48 hours.
-
Dissolve a known amount of the stressed solid in mobile phase to achieve the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution of 2-Methoxypropyl tosylate in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the exposed solution with mobile phase to the target concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed UPLC-MS/MS method.
Validating the Stability-Indicating UPLC-MS/MS Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The validation should be performed according to ICH Q2(R1) guidelines.[12]
Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The peak for 2-Methoxypropyl tosylate should be pure and well-resolved from all degradation products and any other potential impurities. (Peak purity index > 0.99) |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for the assay and from the reporting threshold to 120% of the specification limit for impurities. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The mean recovery should be within 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | The relative standard deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in system suitability parameters when parameters like mobile phase composition, flow rate, and column temperature are slightly varied. |
Experimental Protocol: UPLC-MS/MS Method for 2-Methoxypropyl Tosylate
Objective: To develop and validate a UPLC-MS/MS method for the quantification of 2-Methoxypropyl tosylate and its degradation products.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and column heater.
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (A Starting Point for Method Development):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometric Conditions (To be Optimized for 2-Methoxypropyl Tosylate):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: To be determined by infusing a standard solution of 2-Methoxypropyl tosylate. A precursor ion corresponding to [M+H]⁺ or [M+Na]⁺ would be selected, and characteristic product ions would be identified.
Conclusion
The validation of a stability-indicating method for a potential genotoxic impurity like 2-Methoxypropyl tosylate is a rigorous process that demands a deep understanding of analytical chemistry, degradation pathways, and regulatory requirements. This guide has provided a comparative overview of suitable analytical techniques, with a strong recommendation for UPLC-MS/MS due to its superior performance for this class of compounds. The detailed protocols for forced degradation and method validation serve as a practical framework for researchers and scientists in the pharmaceutical industry. By adhering to these principles of scientific integrity and thoroughness, the safety and quality of pharmaceutical products can be assured.
References
-
Restek Corporation. (2020, October 23). Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Restek Resource Hub. [Link]
-
Waters Corporation. Rapid Identification of Genotoxic Impurities in Tablets Using the ASAP Probe. [Link]
-
MasterControl. ICH Q1 Stability Testing Guidelines. [Link]
-
Oaji.net. Determination of Potential Genotoxic Impurities in Sorafenib Tosylate by UPLC Method. [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
-
Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Li, N., et al. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 26(21), 6432. [Link]
-
Patel, D. J., et al. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. International Journal of Pharmaceutical Quality Assurance, 12(2), 143-151. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Schmidt, A. S. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
de A. C. e Sá, G. F., et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Analytical Methods in Chemistry, 2018, 8951631. [Link]
-
Ministry of Health, Labour and Welfare. Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products). [Link]
-
International Journal of Scientific Development and Research. (2023, December). Stability indicating study by using different analytical techniques. [Link]
-
Analytice. 2-methoxypropyl acetate - analysis. [Link]
-
Pandey, S., et al. (2013). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Química Nova, 36(5), 714-720. [Link]
-
International Council for Harmonisation. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Rashan, L. J., et al. (2003). Alternative Liquid Chromatographie Method for Determination of the Methoxyl and 2-Hydroxypropoxyl Content in Cellulose Ether Derivatives. Journal of AOAC International, 86(4), 694-702. [Link]
-
Occupational Safety and Health Administration. 1-Methoxy-2-propanol (1M2P), 2-methoxy-1-propanol (2M1P), 1-methoxy-2-propyl acetate (1M2PA), and 2-methoxy-1-propyl acetate (2M1PA) - Analytical Method. [Link]
-
IOSR Journal of Pharmacy. Stability Indicating Analytical Method Development, Validation. [Link]
-
SIELC Technologies. (2018, February 16). 2-Methoxy-1-propyl acetate. [Link]
-
Hu, Y., et al. (2017). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry, 10, S3832-S3839. [Link]
Sources
- 1. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinduced rearrangement of vinyl tosylates to β-ketosulfones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. database.ich.org [database.ich.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 2-methoxypropyl acetate - analysis - Analytice [analytice.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. irjpms.com [irjpms.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Handling and Disposal of 2-Methoxypropyl 4-methylbenzenesulfonate
The following guide details the operational safety and disposal protocols for 2-Methoxypropyl 4-methylbenzenesulfonate (also known as 2-methoxypropyl tosylate).
Regulatory & Safety Classification:
-
Chemical Class: Alkyl Sulfonate Ester.
-
Primary Hazard: Potential Genotoxic Impurity (PGI) / Alkylating Agent.
-
Operational Status: High-Potency Compound (Handle with strict containment).
Part 1: Executive Safety Directives
Do not treat this compound as standard organic waste. As a sulfonate ester, this compound functions as a potent alkylating agent. It can transfer the propyl group to nucleophilic centers in DNA (e.g., N7-guanine), posing a significant genotoxic and mutagenic risk even at trace levels.
Immediate Action Plan
| Parameter | Directive |
| Primary Disposal | High-Temperature Incineration (Do not sewer; do not landfill). |
| Spill Control | Do not wipe dry. Deactivate chemically using Sodium Thiosulfate solution. |
| Containment | Certified Fume Hood or Glovebox. No open-bench handling. |
| PPE | Double Nitrile Gloves (0.11 mm min) or Silver Shield® laminate. |
Part 2: Technical Hazard Profiling
To ensure compliance and safety, understanding the mechanism of toxicity is required.
The Alkylation Mechanism
The sulfonate group (
Implication for Disposal: Simple dilution is ineffective. The chemical stability of tosylates in neutral water means they can persist in aquatic environments. Chemical deactivation (quenching) or thermal destruction are the only validated disposal methods.
Part 3: Operational Disposal Workflows
Workflow A: Bulk Waste Disposal (Preferred)
For expired stocks, reaction byproducts, or mother liquors containing >1% concentration.
-
Segregation: Isolate waste in a dedicated container labeled "PGI / Alkylating Agent - TOXIC" .
-
Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., Methanol, Acetonitrile). Avoid halogenated solvents if possible to reduce incineration costs, though they are permissible.
-
Transfer: Hand-over to EHS for High-Temperature Incineration .
-
Reasoning: Incineration at >1000°C guarantees the complete mineralization of the sulfonate ester bond, preventing environmental leaching.
-
Workflow B: Deactivation & Quenching (Spills & Glassware)
For cleaning glassware, decontaminating surfaces, or treating small spills (<10 mL).
The Deactivation Solution:
-
Active Agent: 10% w/v Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate anion (
) is a "soft" nucleophile that reacts rapidly with the "soft" electrophilic carbon of the tosylate, displacing the toxic group to form a non-genotoxic Bunte salt.
Step-by-Step Decontamination Protocol:
-
Preparation: Prepare the 10% Thiosulfate solution. (Optional: Add 1% NaOH to accelerate the reaction, but Thiosulfate alone is usually sufficient and safer).
-
Application:
-
Glassware: Soak contaminated glassware in the solution for 24 hours .
-
Spills: Cover the spill with absorbent pads soaked in the solution. Let sit for 30 minutes before removal.
-
-
Verification: Check pH. If NaOH was used, neutralize to pH 7 before final disposal.
-
Final Disposal: The deactivated solution (containing Bunte salts) can generally be disposed of as standard chemical waste, pending local EHS approval.
Part 4: Visualized Safety Protocols
Figure 1: Disposal Decision Logic
This flowchart guides the researcher through the correct disposal route based on the state of the material.
Caption: Operational decision matrix for segregating bulk genotoxic waste from trace residues requiring on-site deactivation.
Figure 2: Chemical Deactivation Mechanism
Understanding the chemistry ensures the user respects the contact time required for the reaction to complete.
Caption: The SN2 reaction pathway where Thiosulfate neutralizes the alkylating potential of the tosylate ester.
Part 5: Emergency Response Data
| Scenario | Immediate Response Protocol |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases absorption). Seek medical attention. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[3][4][5][6] Consult an ophthalmologist. |
| Inhalation | Move to fresh air.[1][2][3][4][7] If breathing is difficult, provide oxygen.[1][3] This compound is a respiratory irritant.[5] |
| Fire | Use Dry Chemical, CO2, or Alcohol-resistant foam.[1][8][9] Do not use high-volume water jet (may spread the chemical). |
References
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]
-
Teasdale, A., et al. (2013). Mechanism-based control of genotoxic impurities in the synthesis of pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
Restek Corporation. (2020). Analysis of Potential Genotoxic Impurities (PGIs) in Active Pharmaceutical Ingredients. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. rbnainfo.com [rbnainfo.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. synquestlabs.com [synquestlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
